molecular formula C8H16O B036217 4-Methyl-3-heptanone CAS No. 6137-11-7

4-Methyl-3-heptanone

Cat. No.: B036217
CAS No.: 6137-11-7
M. Wt: 128.21 g/mol
InChI Key: MVLRILUUXLBENA-UHFFFAOYSA-N
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Description

4-Methyl-3-heptanone is a medium-chain alkyl ketone of significant interest in chemical ecology and entomological research. It is most renowned as a structural component and analog of the alarm pheromone for various ant species, including the highly invasive Solenopsis invicta (red imported fire ant). In laboratory settings, this compound is instrumental for studying insect communication, behavior modulation, and the neurophysiological mechanisms underlying pheromone reception. Its mechanism of action involves binding to specific olfactory receptor proteins on the antennae of target insects, triggering a characteristic alarm response that can be quantified to assess behavioral ecology and develop novel pest management strategies. Beyond entomology, this compound serves as a valuable chiral building block in organic synthesis. Its ketone functionality and adjacent stereocenter make it a versatile intermediate for the preparation of more complex molecules, including pharmaceuticals, flavor compounds, and other natural product analogs. Researchers utilize it to explore asymmetric synthesis routes and develop new catalytic methodologies. This product is provided with detailed analytical characterization (e.g., GC-MS, NMR) to ensure identity and high purity, supporting reproducible and reliable research outcomes. It is intended for use in controlled laboratory applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylheptan-3-one
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InChI

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLRILUUXLBENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20884228
Record name 3-Heptanone, 4-methyl-
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Molecular Weight

128.21 g/mol
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CAS No.

6137-11-7
Record name 4-Methyl-3-heptanone
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Record name 4-Methyl-3-heptanone
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Record name 3-Heptanone, 4-methyl-
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Record name 3-Heptanone, 4-methyl-
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Record name 4-Methylheptan-3-one
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Foundational & Exploratory

4-Methyl-3-heptanone CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-3-heptanone

This technical guide provides a comprehensive overview of this compound, a significant ketone in chemical research and various biological contexts. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synonyms, and experimental protocols.

Chemical Identity and Synonyms

This compound is a dialkyl ketone recognized for its distinct fruity and herbal odor profile.[1] Its primary identifier is its CAS number, which is crucial for unambiguous identification in chemical databases and literature.

CAS Number : 6137-11-7[1][2][3]

A variety of synonyms are used to refer to this compound in scientific literature and commercial listings:

  • 4-methylheptan-3-one[1][2][3]

  • 3-Heptanone, 4-methyl-[1][3]

  • ethyl 1-methylbutyl ketone[1]

  • 4-METHYL-3-HEPTANON[4][5]

  • 4-Methylheptane-3-one[2][4]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing key data points for experimental design and safety assessments.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [1][2][3]
Boiling Point 159.93 °C @ 760 mmHg (estimated)[6]
162.67 °C (estimate)[7]
Density 0.8203 g/cm³ (estimate)[7]
Flash Point 44.60 °C (112.00 °F) TCC (estimated)[6]
Vapor Pressure 2.444 mmHg @ 25 °C (estimated)[6]
Water Solubility 1371 mg/L @ 25 °C (estimated)[6]
logP (o/w) 2.350 (estimated)[6]
Refractive Index 1.4157 (estimate)[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for researchers. Below are summaries of established experimental procedures.

Synthesis via Oxidation of (±)-4-methylheptan-3-ol

This protocol details the preparation of (±)-4-methylheptan-3-one through the oxidation of the corresponding alcohol.[8]

Materials:

  • (±)-4-methylheptan-3-ol: 5.0 g (38 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Distilled Water: 35 mL

  • Diethyl Ether

  • 5% Sodium Hydroxide (B78521) (NaOH) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, 35 mL of distilled water is placed and cooled in an ice bath.

  • Concentrated sulfuric acid is carefully added to the water, followed by the addition of sodium dichromate, stirring until a clear orange solution is formed.

  • (±)-4-methylheptan-3-ol (5.0 g) is added in small portions over approximately 10 minutes. The reaction mixture's color should gradually change to green.

  • The mixture is stirred for an additional 10 minutes and then transferred to a 100 mL separatory funnel.

  • 200 mL of diethyl ether is added, the funnel is shaken, and the organic layer is separated.

  • The ether layer is washed with three 20 mL portions of 5% sodium hydroxide solution and subsequently dried over magnesium sulfate.

  • The drying agent is filtered off, and the filtrate is concentrated using a rotary evaporator.

  • The resulting residue is distilled at atmospheric pressure, collecting the fraction boiling between 155-160 °C to yield the final product.

Asymmetric Synthesis via SAMP-/RAMP-Hydrazone Method

A more advanced, stereoselective synthesis of (S)-(+)-4-Methyl-3-heptanone can be achieved using the SAMP-/RAMP-hydrazone method.[9]

Part A: (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone formation

  • A flame-dried 250-mL flask is flushed with argon and cooled to 0°C.

  • Dry ether (110 mL) and dry diisopropylamine (B44863) (2.97 mL, 21 mmol) are added, followed by the dropwise addition of butyllithium (B86547) (13.1 mL of a 1.6 N solution in hexane, 21 mmol).

  • After stirring for 10 minutes, a solution of SAMP-hydrazone (3.96 g, 20 mmol) in 10 mL of ether is added over 5 minutes at 0°C.

  • The mixture is cooled to -110°C, and after 15 minutes, propyl iodide (2.15 mL, 22 mmol) is added dropwise. The mixture is then allowed to warm to room temperature overnight.

  • The reaction contents are poured into a mixture of 300 mL of ether and 50 mL of water. The layers are separated, and the aqueous layer is extracted twice with 25 mL of ether.

  • The combined organic layers are washed with 10 mL of water, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

Part B: Ozonolysis to (S)-(+)-4-Methyl-3-heptanone

  • The crude product from Part A (4.3 g, 18 mmol) is dissolved in 50 mL of dichloromethane (B109758) in a 100-mL Schlenk tube and cooled to -78°C under nitrogen.

  • Dry ozone is passed through the solution until a green-blue color persists (approximately 4 hours).

  • The mixture is allowed to warm to room temperature while bubbling nitrogen through the solution to yield the title ketone.

Visualized Synthesis Workflow

The following diagram illustrates the Grignard synthesis of 4-methyl-3-heptanol (B77350) and its subsequent oxidation to this compound.

Synthesis_of_4_Methyl_3_heptanone cluster_grignard Grignard Reagent Formation & Reaction cluster_oxidation Oxidation propanal Propanal heptanol 4-Methyl-3-heptanol propanal->heptanol bromopentane 2-Bromopentane grignard_reagent Grignard Reagent bromopentane->grignard_reagent + Mg mg Magnesium ether Dry Ether ether->grignard_reagent grignard_reagent->heptanol + Propanal heptanol_ox 4-Methyl-3-heptanol heptanone This compound heptanol_ox->heptanone Oxidation oxidizing_agent Sodium Dichromate + H₂SO₄ oxidizing_agent->heptanone

Caption: Synthesis pathway of this compound.

References

The Occurrence and Analysis of 4-Methyl-3-heptanone in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for the insect semiochemical 4-Methyl-3-heptanone. Primarily functioning as an alarm pheromone in numerous ant species, this ketone plays a crucial role in their chemical communication and defense mechanisms. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.

Introduction

This compound is a volatile organic compound that has been identified as a key component of the alarm pheromone system in a variety of insect species, most notably within the family Formicidae (ants). Its release from the mandibular glands of ants serves as a rapid and effective signal to alert nestmates of impending threats, eliciting behaviors such as aggression, attraction, and dispersal. The stereochemistry of this compound, particularly the (S)-enantiomer, is often crucial for its biological activity. This guide will delve into the known occurrences of this compound in insects, the biochemical pathways responsible for its synthesis, and the detailed analytical methods used for its extraction, identification, and quantification.

Natural Occurrence and Function

This compound is a widespread alarm pheromone in ants, particularly in the subfamilies Myrmicinae and Dorylinae.[1] It is typically produced and stored in the mandibular glands and released when an ant is disturbed or attacked. The behavioral response to this pheromone is often dose-dependent, with low concentrations causing attraction and alertness, while higher concentrations trigger alarm and aggression.[2]

Quantitative Data

The quantity of this compound can vary significantly between species and even among individuals of the same colony, potentially influenced by factors such as caste, age, and body size. The following table summarizes the quantitative data available for several insect species.

SpeciesCaste/SexGland/SourceMean Amount (per individual)Reference(s)
Pogonomyrmex barbatusWorkerHead1980 ± 60 ng[3]
Pogonomyrmex rugosusWorkerHead1080 ± 50 ng[3]
Pogonomyrmex californicusWorkerHead960 ± 60 ng[3]
Atta texanaMajor WorkerMandibular Gland0.59 µg[4]
Ooceraea biroiWorkerHeadConstitutes ~80% of head volatiles[1]

Biosynthesis of (S)-4-Methyl-3-heptanone

The biosynthesis of (S)-4-methyl-3-heptanone in insects has been shown to proceed via a polyketide/fatty acid-type metabolic pathway.[5][6][7] This process involves the sequential condensation of three propionate (B1217596) units.

The proposed biosynthetic pathway begins with a propionyl-CoA starter unit, which is extended by two successive additions of methylmalonyl-CoA extender units. This assembly is catalyzed by a polyketide synthase (PKS) enzyme complex. Following the final condensation, the resulting polyketide chain undergoes reduction and decarboxylation to yield the final product, (S)-4-methyl-3-heptanone.

G Proposed Biosynthetic Pathway of (S)-4-Methyl-3-heptanone cluster_0 Initiation cluster_1 Elongation (x2) cluster_2 Processing cluster_3 Product Propionyl-CoA Propionyl-CoA PKS Polyketide Synthase (PKS) Propionyl-CoA->PKS Methylmalonyl-CoA_1 Methylmalonyl-CoA Methylmalonyl-CoA_1->PKS Methylmalonyl-CoA_2 Methylmalonyl-CoA Methylmalonyl-CoA_2->PKS Reduction Reduction Decarboxylation Decarboxylation Reduction->Decarboxylation S-4-M-3-H (S)-4-Methyl-3-heptanone Decarboxylation->S-4-M-3-H PKS->Reduction

Biosynthetic pathway of (S)-4-Methyl-3-heptanone.

Experimental Protocols

The identification and quantification of this compound in insects require precise and sensitive analytical techniques. The following sections detail the key experimental protocols.

Extraction of Mandibular Gland Secretions

This protocol outlines the procedure for obtaining the volatile compounds from the mandibular glands of ants.

G Workflow for Mandibular Gland Extraction A 1. Ant Collection & Freezing Collect ants and immediately freeze at -20°C. B 2. Head Dissection Excise heads from frozen ants under a dissecting microscope. A->B C 3. Gland Excision Carefully dissect the mandibular glands from the head capsule. B->C D 4. Solvent Extraction Place glands in a microvial with a minimal volume of a suitable solvent (e.g., hexane) containing an internal standard. C->D E 5. Agitation & Collection Gently agitate the vial to ensure complete extraction. The resulting extract is ready for analysis. D->E

Mandibular gland extraction workflow.

Materials:

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • Microvials

  • Hexane (B92381) (or other suitable solvent)

  • Internal standard (e.g., n-alkane)

Procedure:

  • Ant Collection: Collect worker ants and immediately freeze them at -20°C to preserve the integrity of their glandular secretions.

  • Dissection: Under a dissecting microscope, carefully excise the heads of the frozen ants.

  • Gland Excision: From the excised head, carefully dissect the pair of mandibular glands.

  • Extraction: Place the dissected glands into a microvial containing a known, minimal volume of hexane (e.g., 20-50 µL). The hexane should contain an internal standard at a known concentration for quantification purposes.

  • Agitation: Gently agitate the vial for several minutes to ensure the complete extraction of the volatile compounds into the solvent.

  • Storage: The resulting extract can be directly used for analysis or stored at low temperatures in a sealed vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation, identification, and quantification of this compound from insect extracts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms for general analysis, or a chiral column like Cyclodex-B for enantiomer separation)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: Increase to 200°C at 10°C/min

    • Hold: Hold at 200°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

For Chiral Analysis: To separate the (R)- and (S)-enantiomers of this compound, a chiral GC column is necessary. A permethylated beta-cyclodextrin-based column is often effective. The temperature program may need to be optimized for baseline separation of the enantiomers, often involving a lower final temperature and a slower ramp rate.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the compound's olfactory activity.

G Electroantennography (EAG) Workflow A 1. Antenna Preparation Excise an antenna from a live or freshly frozen insect. B 2. Electrode Placement Mount the antenna between two electrodes using conductive gel. The reference electrode is at the base and the recording electrode is at the tip. A->B C 3. Stimulus Delivery Deliver a puff of air containing a known concentration of this compound over the antenna. B->C D 4. Signal Amplification & Recording Amplify and record the electrical potential difference (depolarization) generated by the antenna. C->D E 5. Data Analysis Analyze the amplitude of the EAG response to determine the antennal sensitivity to the compound. D->E

Electroantennography (EAG) workflow.

Materials:

  • EAG system (amplifier, data acquisition)

  • Micromanipulators

  • Glass capillary electrodes

  • Conductive gel or saline solution

  • Air stimulus controller

  • Purified this compound and solvent (e.g., hexane or paraffin (B1166041) oil)

Procedure:

  • Electrode Preparation: Fill two glass capillary electrodes with a conductive saline solution.

  • Antenna Excision: Excise an antenna from a live or freshly frozen insect at its base.

  • Mounting: Mount the excised antenna between the two electrodes. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

  • Stimulus Preparation: Prepare a series of dilutions of this compound in a suitable solvent. A small amount of each dilution is applied to a piece of filter paper and placed inside a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air from the Pasteur pipettes containing the test compound are introduced into this continuous airstream using a stimulus controller.

  • Recording: The electrical response (depolarization) of the antenna to the stimulus is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response is measured and can be compared across different concentrations and compounds to determine the relative olfactory sensitivity.

Conclusion

This compound is a significant semiochemical in the chemical ecology of many insect species, particularly ants. Its role as an alarm pheromone is well-established, and its biosynthesis via a polyketide pathway highlights the efficiency of insect metabolic processes. The analytical techniques detailed in this guide, including solvent extraction, GC-MS, and EAG, provide a robust framework for the continued study of this and other important insect natural products. Further research into the specific enzymes of the biosynthetic pathway and the receptor proteins involved in its detection will undoubtedly provide deeper insights into the complex world of insect chemical communication.

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 4-Methyl-3-heptanone, a significant organic compound. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and a conceptual visualization of structure-property relationships.

Core Physical Properties

This compound, a dialkyl ketone, possesses distinct physical characteristics that are crucial for its handling, application, and analysis in a laboratory setting.[1]

Data Presentation

The primary physical properties of this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueUnitsConditions
Boiling Point159.93°CAt 760 mmHg
Density0.811g/cm³Not Specified

Note: The boiling point is an estimated value at standard atmospheric pressure.[2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of ketones like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound such as this compound, several methods can be employed for an accurate determination.

Method: Thiele Tube Distillation

This micro-scale method is advantageous as it requires a minimal amount of the sample.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band, and a heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small quantity (approximately 0.5 mL) of this compound is placed into the small test tube.

    • A capillary tube, with its open end downwards, is inserted into the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

    • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Method: Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.

  • Apparatus: An analytical balance, a volumetric flask or a pycnometer of a known volume, and a pipette.

  • Procedure:

    • The mass of the clean and dry volumetric flask or pycnometer is accurately measured using an analytical balance.

    • The flask or pycnometer is carefully filled with this compound up to the calibration mark.

    • The mass of the flask or pycnometer containing the sample is then measured.

    • The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the filled container.

    • The density is calculated by dividing the mass of the sample by the known volume of the flask or pycnometer.

Structure-Property Relationship Visualization

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram, generated using the DOT language, illustrates these relationships.

G cluster_structure Molecular Structure of this compound cluster_forces Intermolecular Forces cluster_properties Physical Properties structure This compound (C8H16O) carbonyl Carbonyl Group (C=O) structure->carbonyl chain Heptanone Backbone (C7) structure->chain branch Methyl Group (CH3) at C4 structure->branch density Density structure->density Molecular Packing dipole Dipole-Dipole Interactions carbonyl->dipole Polarity vdw Van der Waals Forces chain->vdw Surface Area branch->vdw Branching reduces surface area branch->density Branching can affect packing efficiency boiling_point Boiling Point dipole->boiling_point Stronger forces require more energy to overcome vdw->boiling_point Larger surface area increases boiling point

Structure-Property Relationship of this compound

References

The Role of 4-Methyl-3-heptanone as an Alarm Pheromone in Ants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-heptanone is a volatile ketone that functions as a potent alarm pheromone in numerous ant species, playing a critical role in colony defense and communication.[1][2] This semiochemical is typically released from the mandibular glands and elicits a range of dose-dependent behaviors, from heightened awareness and attraction at low concentrations to panic and aggression at higher levels.[1][3][4] Understanding the chemical ecology, neurobiology, and behavioral responses associated with this compound is crucial for research in social insect communication, chemical ecology, and for the potential development of novel pest management strategies. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and known signaling pathways related to the function of this compound in ants.

Data Presentation: Quantitative Analysis

The behavioral response of ants to this compound is highly dependent on the concentration of the pheromone and the ant species . The following tables summarize key quantitative data from various studies.

Table 1: Behavioral Responses to this compound

Ant SpeciesPheromone ConcentrationBehavioral ResponseSource
Atta texana5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³)Detection and Attraction[1][4]
Atta texana5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³)Alarm[1][4]
Ooceraea biroiLow concentrationsAttraction[3]
Ooceraea biroiHigh concentrationsRepulsion[3]
Pogonomyrmex badiusNot specifiedHigh or low intensity alarm responses[3]

Table 2: this compound Content in Ant Mandibular Glands

Ant SpeciesMean Amount per Head (ng ± SE)Mean Fresh Body Weight (mg ± SE)Source
Pogonomyrmex barbatus1980 ± 6017.0 ± 0.3[2]
Pogonomyrmex rugosus1080 ± 5017.5 ± 0.4[2]
Pogonomyrmex californicus960 ± 6010.3 ± 0.3[2]
Atta texana (major workers)590 (as pg/head)Not specified[4]

Experimental Protocols

Detailed methodologies are essential for the accurate study of pheromonal communication. The following sections outline standard protocols for the collection, analysis, and behavioral bioassays of this compound.

Collection and Extraction of Mandibular Gland Secretions

This protocol is designed to collect and extract the contents of ant mandibular glands for chemical analysis.[2]

  • Ant Collection: Worker ants are collected from the field using an aspirator and immediately frozen at -20°C to preserve the chemical integrity of their glandular secretions.[2]

  • Dissection: Individual ant heads are excised and placed in a vial containing a suitable solvent (e.g., pentane (B18724) or hexane) and an internal standard for quantification.

  • Extraction: The heads are crushed within the vial to release the contents of the mandibular glands. The mixture is then agitated and centrifuged to separate the extract from the solid debris.

  • Analysis: The resulting supernatant is carefully transferred to a clean vial for analysis by gas chromatography-mass spectrometry (GC-MS).

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying volatile semiochemicals like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is typically equipped with a non-polar or semi-polar capillary column suitable for separating volatile organic compounds.

  • Injection: A small volume of the extract is injected into the GC inlet.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the column's stationary phase as they are carried through the column by an inert gas (e.g., helium).

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound by comparison to a known standard.

  • Quantification: The amount of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard of a known concentration.

Behavioral Bioassays

Behavioral bioassays are critical for determining the function of a pheromone.

  • Arena Setup: A neutral arena (e.g., a clean glass container or petri dish) is used to observe the ants' behavior. The environment should be controlled for temperature, humidity, and light.

  • Stimulus Application: A known concentration of synthetic this compound, dissolved in a solvent, is applied to a small, inert object (e.g., a filter paper disc). A solvent-only control is also used.

  • Observation: Worker ants are introduced into the arena, and their behavior is recorded upon encountering the stimulus. Key behaviors to quantify include:

    • Attraction: Movement towards the stimulus.

    • Alarm: Increased locomotion, agitated movements, and mandible opening.

    • Aggression: Biting or stinging the stimulus source or other ants.

    • Repulsion: Movement away from the stimulus.

  • Data Analysis: The frequency and duration of these behaviors are quantified and statistically compared between the pheromone treatment and the control.

Signaling Pathways and Neural Processing

The perception of this compound begins at the olfactory sensory neurons (OSNs) located in the ant's antennae. While the specific odorant receptor (OR) for this compound has not yet been definitively identified, the general pathway of olfactory signal transduction in insects is well-established.

Upon binding of this compound to its specific OR, an ion channel is opened, leading to the depolarization of the OSN. This electrical signal is then transmitted to the antennal lobe of the ant's brain. In the clonal raider ant, Ooceraea biroi, this compound activates a small number of specific glomeruli within the antennal lobe.[5][6] This sparse coding is thought to simplify the neural computation required to respond to danger signals.[7]

From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn.[1][2] The mushroom bodies are involved in learning and memory, while the lateral horn is thought to be involved in innate behavioral responses. Descending neurons from these areas then integrate the pheromonal information with other sensory inputs to orchestrate the final behavioral output, such as aggression or escape.[1]

Visualizations

Diagram 1: Generalized Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_antenna Antenna cluster_brain Ant Brain Pheromone This compound OR Odorant Receptor Pheromone->OR Binding OSN Olfactory Sensory Neuron OR->OSN Activation Antennal_Lobe Antennal Lobe (Glomeruli) OSN->Antennal_Lobe Signal Transmission Mushroom_Bodies Mushroom Bodies (Learning & Memory) Antennal_Lobe->Mushroom_Bodies Projection Neurons Lateral_Horn Lateral Horn (Innate Behavior) Antennal_Lobe->Lateral_Horn Projection Neurons Descending_Neurons Descending Neurons Mushroom_Bodies->Descending_Neurons Lateral_Horn->Descending_Neurons Behavioral_Response Behavioral Response (Alarm, Aggression) Descending_Neurons->Behavioral_Response Motor Command

Caption: Generalized olfactory signaling pathway for this compound in ants.

Diagram 2: Experimental Workflow for Pheromone Analysis

Pheromone_Analysis_Workflow Start Start Ant_Collection 1. Ant Collection (Aspirator, Freezing) Start->Ant_Collection Gland_Extraction 2. Mandibular Gland Extraction Ant_Collection->Gland_Extraction GC_MS 3. GC-MS Analysis Gland_Extraction->GC_MS Data_Analysis 4. Data Analysis (Identification & Quantification) GC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the chemical analysis of this compound.

Diagram 3: Behavioral Bioassay Workflow

Behavioral_Bioassay_Workflow Start Start Arena_Setup 1. Arena Setup (Controlled Environment) Start->Arena_Setup Stimulus_Prep 2. Stimulus Preparation (Pheromone & Control) Arena_Setup->Stimulus_Prep Ant_Introduction 3. Introduction of Ants Stimulus_Prep->Ant_Introduction Behavioral_Observation 4. Behavioral Observation & Recording Ant_Introduction->Behavioral_Observation Data_Quantification 5. Data Quantification & Statistical Analysis Behavioral_Observation->Data_Quantification End End Data_Quantification->End

Caption: Workflow for conducting a behavioral bioassay with this compound.

Conclusion

This compound is a key chemical signal in the complex communication systems of many ant species. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into its precise mechanisms of action. While the overall neural pathway is beginning to be understood, future work focusing on the identification of the specific odorant receptors and the downstream signaling cascades will be crucial for a complete understanding of how this single molecule can elicit such profound and vital behavioral responses in ant colonies. This knowledge has the potential to inform the development of targeted and environmentally friendly pest control strategies and to provide deeper insights into the evolution of social behavior.

References

An In-depth Technical Guide to 4-Methyl-3-heptanone: Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-heptanone, a significant semiochemical in the insect world. Primarily known as an alarm pheromone for various ant species, this branched-chain ketone plays a crucial role in chemical communication and colony defense. This document delves into the historical discovery of this compound, its biosynthesis, and detailed protocols for its chemical synthesis. Furthermore, it presents a compilation of its physicochemical and spectroscopic properties in easily comparable tabular formats. The guide also explores the current understanding of the olfactory signaling pathway initiated by this pheromone in ants. Experimental workflows and biological pathways are visualized using Graphviz diagrams to provide clear, logical representations for research and development applications.

Discovery and History

This compound was first identified as a natural product and a key component of the alarm pheromone in several species of harvester ants of the genus Pogonomyrmex in the mid-1960s. Subsequent research has confirmed its presence in other ant species, including those of the genera Atta and Ooceraea, where it plays a vital role in alerting nestmates to danger and eliciting defensive behaviors.[1] Its discovery was a significant step in understanding the chemical ecology of social insects and has since spurred further research into the biosynthesis, synthesis, and neurological reception of this and other insect pheromones.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₆O[2]
Molecular Weight 128.21 g/mol [2]
CAS Number 6137-11-7[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 159.93 °C at 760 mmHg[3]
Vapor Pressure 2.444 mmHg at 25 °C[3]
Flash Point 44.60 °C[3]
Solubility in Water 1371 mg/L at 25 °C (estimated)[3]
logP (o/w) 2.350 (estimated)[3]
Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4m2H-CH ₂-C=O
~2.5m1H-CH (CH₃)-
~1.4-1.6m2H-CH₂-CH ₂-CH(CH₃)-
~1.2-1.4m2HCH ₂-CH₃ (propyl)
~1.05t3H-CH₂-CH ₃ (ethyl)
~0.9t3H-CH₂-CH ₃ (propyl)
~0.85d3H-CH(CH ₃)-
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.
Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)
Chemical Shift (ppm)Assignment
~215C=O (C3)
~45-C H(CH₃)- (C4)
~35-C H₂-C=O (C2)
~25-CH₂-C H₂-CH(CH₃)- (C5)
~20-C H(CH₃)-
~14-CH₂-C H₃ (propyl, C7)
~11-CH₂-C H₃ (ethyl, C1)
~10-CH₂-CH₂-C H₃ (C6)
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

Biosynthesis of (S)-4-Methyl-3-heptanone

Studies utilizing stable isotope-labelled probes have elucidated that the biosynthesis of (S)-4-Methyl-3-heptanone in insects proceeds through a polyketide/fatty acid-type metabolic pathway.[4] The molecule is assembled from three propionate (B1217596) units.

G Biosynthesis of (S)-4-Methyl-3-heptanone cluster_start Starting Units cluster_pathway Polyketide/Fatty Acid Synthase Complex Propionyl-CoA_1 Propionyl-CoA Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Propionyl-CoA_1->Acyl_Carrier_Protein Loading Propionyl-CoA_2 Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA_2->Methylmalonyl-CoA Carboxylation Propionyl-CoA_3 Propionyl-CoA Propionyl-CoA_3->Methylmalonyl-CoA Condensation_1 Condensation Methylmalonyl-CoA->Condensation_1 Condensation_2 Condensation Methylmalonyl-CoA->Condensation_2 Acyl_Carrier_Protein->Condensation_1 Reduction_1 Reduction Condensation_1->Reduction_1 Dehydration_1 Dehydration Reduction_1->Dehydration_1 Reduction_2 Reduction Dehydration_1->Reduction_2 Reduction_2->Condensation_2 Thioesterase Thioesterase Condensation_2->Thioesterase Final_Product (S)-4-Methyl-3-heptanone Thioesterase->Final_Product Hydrolysis & Decarboxylation

Caption: Biosynthetic pathway of (S)-4-Methyl-3-heptanone from propionate units.

Experimental Protocols for Chemical Synthesis

Two primary methods for the synthesis of this compound are detailed below: a Grignard reaction followed by oxidation for the racemic product, and an asymmetric synthesis for the (S)-(+)-enantiomer.

Synthesis of Racemic this compound via Grignard Reaction and Oxidation

This two-step synthesis first produces 4-methyl-3-heptanol (B77350), which is then oxidized to the target ketone.[5]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol

  • Materials: Magnesium turnings, dry diethyl ether, 2-bromopentane (B28208), propanal, 10% HCl, 5% NaOH.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and dry diethyl ether.

    • Add a small amount of 2-bromopentane to initiate the Grignard reaction. Once initiated, add the remaining 2-bromopentane dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Cool the reaction mixture in an ice bath and add a solution of propanal in dry diethyl ether dropwise.

    • After the addition, stir the mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding 10% aqueous HCl.

    • Separate the ethereal layer, wash with 5% NaOH solution and then with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-methyl-3-heptanol.

Step 2: Oxidation to this compound

  • Materials: 4-methyl-3-heptanol, sodium dichromate, sulfuric acid, diethyl ether.

  • Procedure:

    • Prepare a solution of sodium dichromate in water and sulfuric acid (Jones reagent).

    • Cool the Jones reagent in an ice bath and add the crude 4-methyl-3-heptanol dropwise with vigorous stirring.

    • After the addition, allow the mixture to stir at room temperature for 2 hours.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by distillation to yield this compound.

G Grignard Synthesis and Oxidation Workflow Start Start Materials: 2-Bromopentane, Mg, Propanal Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reaction Reaction with Propanal Grignard_Formation->Grignard_Reaction Workup_1 Acidic Workup Grignard_Reaction->Workup_1 Intermediate 4-Methyl-3-heptanol (crude) Workup_1->Intermediate Oxidation Dichromate Oxidation Intermediate->Oxidation Workup_2 Workup and Extraction Oxidation->Workup_2 Purification Distillation Workup_2->Purification Final_Product This compound (racemic) Purification->Final_Product G Asymmetric Synthesis Workflow Start Start Materials: 3-Pentanone, SAMP Hydrazone_Formation SAMP-Hydrazone Formation Start->Hydrazone_Formation Deprotonation Deprotonation with LDA Hydrazone_Formation->Deprotonation Azaenolate Azaenolate Intermediate Deprotonation->Azaenolate Alkylation Alkylation with Propyl Iodide Azaenolate->Alkylation Alkylated_Hydrazone Alkylated SAMP-Hydrazone Alkylation->Alkylated_Hydrazone Ozonolysis Ozonolysis Alkylated_Hydrazone->Ozonolysis Purification Purification Ozonolysis->Purification Final_Product (S)-(+)-4-Methyl-3-heptanone Purification->Final_Product G Olfactory Signaling Pathway for this compound cluster_antennal_lobe Antennal Lobe cluster_brain Higher Brain Centers Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation Glomerulus Specific Glomerulus OSN->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Mushroom_Body Mushroom Body PN->Mushroom_Body Information Processing Lateral_Horn Lateral Horn PN->Lateral_Horn Innate Behavior Control Behavior Alarm Behavior (Aggression, Attraction/Repulsion) Mushroom_Body->Behavior Lateral_Horn->Behavior

References

4-Methyl-3-heptanone IUPAC name and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-3-heptanone, including its chemical properties, synthesis protocols, and known biological significance. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Concepts: IUPAC Name and Molecular Formula

The compound this compound is a dialkyl ketone. Its systematic IUPAC name is 4-methylheptan-3-one . The molecular formula for this compound is C₈H₁₆O .[1][2][3][4]

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 128.21 g/mol [1][2][3]
CAS Number 6137-11-7[1][2][3]
Appearance Colorless to pale yellow clear liquid[5]
Boiling Point 159.93 °C at 760.00 mm Hg (estimated)[5]
Vapor Pressure 2.444000 mmHg at 25.00 °C (estimated)[5]
Flash Point 112.00 °F TCC (44.60 °C) (estimated)[5]
Solubility Soluble in water, 1371 mg/L at 25 °C (estimated)[5]
logP (o/w) 2.350 (estimated)[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Two common and effective laboratory methods are presented below.

This method involves a two-step process starting with the formation of an alcohol via a Grignard reaction, followed by oxidation to the desired ketone.[6]

Step 1: Preparation of (±)-4-methylheptan-3-ol [2]

  • Apparatus Setup: A 100 mL three-neck flask is equipped with a 25 mL addition funnel, a reflux condenser protected by a drying tube, and a magnetic stir bar.

  • Initiation of Grignard Reagent: To the flask, add 15 mL of dry diethyl ether and magnesium shavings. Add a small amount of a 2-bromopentane (B28208) solution in dry diethyl ether to the magnesium and stir to initiate the formation of the organometallic reagent.

  • Grignard Reagent Formation: Gradually add the remaining bromide solution over 15 minutes while stirring continuously. Continue stirring for an additional 10 minutes after the addition is complete.

  • Reaction with Propanal: Prepare a solution of propanal in 10 mL of dry diethyl ether and place it in the addition funnel. Add this solution dropwise to the stirred Grignard solution and continue stirring for another 15 minutes after the addition is complete.

  • Work-up: Gradually add 10 mL of water, followed by 10 mL of dilute hydrochloric acid (10%) until all inorganic salts dissolve. Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 10 mL of 5% sodium hydroxide (B78521) solution.

  • Isolation: Collect the ether layer and dry it over anhydrous MgSO₄.

Step 2: Preparation of (±)-4-methylheptan-3-one [2]

  • Oxidizing Solution Preparation: In a 100 mL Erlenmeyer flask placed in an ice bath, add 35 mL of distilled water and concentrated sulfuric acid. Add sodium dichromate and stir until a clear orange solution is obtained.

  • Oxidation: While stirring, add 5.0 g (38 mmol) of 4-methylheptan-3-ol in small portions over about 10 minutes. The color of the reaction mixture should gradually change to green.

  • Reaction Completion and Extraction: Stir the mixture for a further 10 minutes, then transfer it to a 100 mL separatory funnel. Add 200 mL of diethyl ether, shake, and separate the organic layer.

  • Purification: Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution and dry it over MgSO₄. Filter off the drying agent, evaporate the filtrate on a rotary evaporator, and distill the residue to collect the fraction boiling in the range of 155-160 °C.

This method allows for the stereoselective synthesis of chiral 4-methyl-3-heptanones.[1][7]

Step 1: Formation of the SAMP-Hydrazone [1]

  • Lithium Diisopropylamide (LDA) Preparation: In a flame-dried 250-mL flask under argon at 0°C, add 110 mL of dry ether and 2.97 mL (21 mmol) of dry diisopropylamine. Add 21 mmol of butyllithium (B86547) dropwise and stir for 10 minutes.

  • Hydrazone Addition: Add a solution of 3.96 g (20 mmol) of SAMP-hydrazone in 10 mL of ether to the stirred mixture over a 5-minute period at 0°C.

  • Alkylation: Cool the mixture to -110°C and add 2.15 mL (22 mmol) of propyl iodide dropwise. Allow the mixture to reach room temperature overnight.

  • Work-up and Isolation: Pour the contents into a mixture of 300 mL of ether and 50 mL of water. Separate the layers, and extract the aqueous layer twice with 25 mL of ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Ozonolysis to Yield (S)-(+)-4-Methyl-3-heptanone [1]

  • Ozonolysis Reaction: In a 100-mL Schlenk tube under nitrogen, dissolve 4.3 g (18 mmol) of the crude SAMP-hydrazone from the previous step in 50 mL of dichloromethane (B109758) and cool to -78°C. Pass dry ozone through the solution until a green-blue color appears (approximately 4 hours).

  • Product Formation: Allow the mixture to come to room temperature while bubbling a stream of nitrogen through the solution.

  • Purification: The crude product is then purified by short-path distillation to yield the final product.

Mandatory Visualizations

The following diagram illustrates the synthetic pathways for producing this compound, providing a clear visual representation of the chemical transformations involved.

Caption: Synthetic routes to this compound.

Biological Significance

This compound is recognized for its role as an insect pheromone.[4] Specifically, it functions as an alarm pheromone for various ant species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leafcutter ant (Atta texana).[2] Furthermore, stereoisomers of its corresponding alcohol, 4-methyl-3-heptanol, are major components of aggregation pheromones in bark beetles.[7][8] The biosynthesis of (S)-4-methyl-3-heptanone in insects is understood to follow a polyketide/fatty acid-type metabolic pathway, originating from three propionate (B1217596) units.[9][10][11] While its primary documented biological role is in chemical ecology, the study of such semiochemicals can provide insights into receptor-ligand interactions and biosynthetic pathways that may be of interest in broader biochemical and pharmaceutical research.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-Methyl-3-heptanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-methyl-3-heptanone, a significant compound in pheromone research, utilizing the Grignard reaction. Two primary synthetic pathways are presented: a two-step synthesis involving the formation and subsequent oxidation of a secondary alcohol, and a more direct one-step synthesis from a nitrile.

Method 1: Two-Step Synthesis via Grignard Reaction with an Aldehyde and Subsequent Oxidation

This method first synthesizes the intermediate alcohol, 4-methyl-3-heptanol (B77350), by reacting a Grignard reagent with propanal. The alcohol is then oxidized to the target ketone, this compound.[1][2][3][4] This approach is well-documented and provides a reliable route to the desired product.

Experimental Protocols

Part A: Synthesis of 4-Methyl-3-heptanol

  • Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

    • All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • A solution of 2-bromopentane (B28208) in anhydrous diethyl ether is placed in the dropping funnel.

    • A small amount of the 2-bromopentane solution is added to the magnesium to initiate the reaction. Initiation may be aided by the addition of a small crystal of iodine or a few drops of methyl iodide.[2]

    • Once the reaction begins (indicated by cloudiness and gentle refluxing), the remaining 2-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, the mixture is stirred for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[2][4]

  • Reaction with Propanal:

    • A solution of propanal in anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • The propanal solution is added dropwise to the stirred Grignard solution, again maintaining a gentle reflux. The reaction is exothermic.

    • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.[4]

  • Work-up and Purification:

    • The reaction is quenched by the slow, careful addition of water, followed by dilute hydrochloric acid (e.g., 10% HCl) or saturated aqueous ammonium (B1175870) chloride solution to dissolve the inorganic salts.[4]

    • The mixture is transferred to a separatory funnel, and the ether layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with a 5% sodium hydroxide (B78521) solution and then with a saturated sodium chloride solution.[4]

    • The organic layer is dried over anhydrous magnesium sulfate.[4]

    • The ether is removed by distillation, and the crude 4-methyl-3-heptanol is purified by fractional distillation.[2]

Part B: Oxidation of 4-Methyl-3-heptanol to this compound

  • Oxidation Reaction:

    • A solution of sodium dichromate in water and concentrated sulfuric acid is prepared in an Erlenmeyer flask and cooled in an ice bath.[4]

    • The purified 4-methyl-3-heptanol is added dropwise to the stirred oxidizing solution. The color of the reaction mixture will change from orange to green.[2][4]

    • The mixture is stirred for an additional 10-15 minutes after the addition is complete.[2][4]

  • Work-up and Purification:

    • The reaction mixture is transferred to a separatory funnel, and diethyl ether is added.

    • The organic layer is separated and washed multiple times with 5% sodium hydroxide solution, followed by a wash with saturated sodium chloride solution.[4]

    • The organic layer is dried over anhydrous magnesium sulfate.

    • The ether is removed, and the resulting crude this compound is purified by distillation.[2]

Quantitative Data
ParameterValueReference
4-Methyl-3-heptanol
Yield36%[3]
Boiling Point150-165 °C[2][3]
Refractive Index (n_D^25)1.429[3]
This compound
Yield (from alcohol)~75% (based on 10.3g from 13.9g)[2]
Boiling Point156-157 °C[2]

Method 2: One-Step Synthesis via Grignard Reaction with a Nitrile

This method offers a more direct route to ketones by reacting a Grignard reagent with a nitrile.[5][6][7] The reaction proceeds through an imine salt intermediate, which is then hydrolyzed to yield the ketone.[5] This avoids the need for a separate oxidation step. For the synthesis of this compound, sec-butylmagnesium bromide would be reacted with propionitrile (B127096).

Experimental Protocol
  • Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

    • Follow the same procedure as described in Method 1, Part A, step 1.

  • Reaction with Propionitrile:

    • A solution of propionitrile in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a controlled rate to maintain a gentle reflux.

    • The reaction mixture is then stirred for a period to ensure complete reaction. The reaction with nitriles can be slower than with aldehydes.[6]

  • Work-up and Purification:

    • The reaction is quenched by the addition of an aqueous acid solution (e.g., H₃O⁺), which hydrolyzes the intermediate imine salt to the ketone.[7][8]

    • The mixture is transferred to a separatory funnel, and the ether layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and then with a saturated sodium chloride solution.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Quantitative Data

While specific yield data for the nitrile synthesis of this compound was not found in the provided search results, Grignard reactions with nitriles are generally known to produce good yields of ketones.

ParameterValueReference
This compound
Boiling Point155-160 °C[4]

Experimental Workflow Diagrams

Grignard_Synthesis_Workflow cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Step Synthesis M1_Start Starting Materials: - 2-Bromopentane - Magnesium - Propanal - Diethyl Ether M1_Grignard Grignard Reagent Formation M1_Start->M1_Grignard M1_Reaction Reaction with Propanal M1_Grignard->M1_Reaction M1_Workup1 Aqueous Work-up & Extraction M1_Reaction->M1_Workup1 M1_Alcohol 4-Methyl-3-heptanol (Intermediate) M1_Workup1->M1_Alcohol M1_Oxidation Oxidation (e.g., Na2Cr2O7/H2SO4) M1_Alcohol->M1_Oxidation M1_Workup2 Work-up & Extraction M1_Oxidation->M1_Workup2 M1_Purification Purification (Distillation) M1_Workup2->M1_Purification M1_Product This compound (Final Product) M1_Purification->M1_Product M2_Start Starting Materials: - 2-Bromopentane - Magnesium - Propionitrile - Diethyl Ether M2_Grignard Grignard Reagent Formation M2_Start->M2_Grignard M2_Reaction Reaction with Propionitrile M2_Grignard->M2_Reaction M2_Workup Acidic Hydrolysis & Extraction M2_Reaction->M2_Workup M2_Purification Purification (Distillation) M2_Workup->M2_Purification M2_Product This compound (Final Product) M2_Purification->M2_Product

Caption: Workflow for the synthesis of this compound via two distinct Grignard reaction pathways.

Signaling Pathway of Grignard Reaction with a Nitrile

Grignard_Nitrile_Mechanism Grignard sec-Butylmagnesium Bromide (Grignard Reagent) Attack Nucleophilic Attack Grignard->Attack Nitrile Propionitrile Nitrile->Attack Imine_Salt Intermediate Imine Salt Attack->Imine_Salt Hydrolysis Acidic Hydrolysis (H3O+) Imine_Salt->Hydrolysis Ketone This compound Hydrolysis->Ketone Byproduct Magnesium Salts & Ammonia Hydrolysis->Byproduct

References

Application Note: Analysis of 4-Methyl-3-heptanone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-3-heptanone (CAS No: 6137-11-7, Molecular Formula: C8H16O) is a volatile alkyl ketone with a molecular weight of 128.21 g/mol .[1][2][3] It is a compound of interest in various fields, notably in chemical ecology where it functions as an alarm pheromone for several ant species.[1][3] Given its volatility and chemical nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly suitable analytical technique for the definitive identification and quantification of this compound in various matrices.[1][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The goal is to isolate the analyte of interest and prepare it in a solvent compatible with the GC-MS system.

a) Preparation of Stock and Working Standards:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., hexane (B92381) or dichloromethane) in a class A volumetric flask.[5]

  • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical concentration range for a calibration curve could be 1 µg/mL to 50 µg/mL.

  • Storage: Store all standard solutions in amber glass vials at 4°C to prevent degradation.

b) General Sample Preparation:

  • Ensure the sample is in a liquid form or can be extracted into a liquid matrix.

  • Use a volatile organic solvent such as hexane, dichloromethane, or ethyl ether for extraction or dilution.[5] Avoid aqueous solutions directly, as water is not compatible with most common GC columns.

  • If the sample contains particulates, it must be centrifuged or filtered to prevent blockage of the GC syringe and contamination of the injector and column.[5]

  • For complex matrices (e.g., biological fluids, environmental samples), a sample cleanup and concentration step may be necessary. Common techniques include:

    • Liquid-Liquid Extraction (LLE): To separate analytes based on their differential solubilities in two immiscible solvents.[5]

    • Solid-Phase Extraction (SPE): To concentrate and purify analytes from a complex matrix using a sorbent material.[5]

    • Headspace Analysis: For isolating volatile components from a solid or liquid sample without direct injection of the matrix.[5]

  • Transfer the final, prepared sample into a 1.5 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Analysis

The following parameters provide a starting point for method development and can be optimized based on the specific instrument and application.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extract Extraction / Dilution (LLE, SPE, or simple dilution) Sample->Extract Filter Centrifugation / Filtration (If necessary) Extract->Filter Vial Transfer to GC Vial Filter->Vial Inject 1. GC Injection (Vaporization) Vial->Inject Separate 2. GC Separation (Capillary Column) Inject->Separate Ionize 3. Ionization (Electron Ionization) Separate->Ionize Detect 4. Mass Detection (Quadrupole Analyzer) Ionize->Detect Process Signal Processing & Chromatogram Generation Detect->Process Identify Identification (Mass Spectrum Library Match) Process->Identify Quantify Quantification (Calibration Curve) Process->Quantify Report Final Report Identify->Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis.

Data Presentation

Quantitative and qualitative data should be clearly organized. The following tables summarize the key parameters for the analysis of this compound.

Table 1: Recommended GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC System or equivalent
InjectorSplit/Splitless
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier GasHelium, constant flow at 1.0 mL/min[4]
ColumnNon-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
Oven ProgramInitial: 50°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min.
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Mass Range40 - 200 amu (Full Scan Mode)
Acquisition ModeFull Scan for identification; Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Table 2: Key Mass Spectral Fragments for this compound

The mass spectrum of this compound serves as a chemical fingerprint for its identification.[1] The expected fragmentation pattern under Electron Ionization (EI) is summarized below.

m/z (Mass-to-Charge)Relative AbundanceIon Identity (Proposed)
57100% (Base Peak)[C4H9]+
71High[C5H11]+
43Moderate[C3H7]+ or [CH3CO]+
99Moderate[M-C2H5]+
128Low to Very Low[M]+ (Molecular Ion)
Data sourced and interpreted from the NIST Mass Spectrometry Data Center and PubChem.[2][3]

Table 3: Parameters for Quantitative Analysis (SIM Mode)

For enhanced sensitivity and accurate quantification, Selected Ion Monitoring (SIM) mode is recommended. This involves monitoring only the specific ions characteristic of the target analyte.

AnalyteRoleMonitored Ion (m/z)
This compoundQuantifier Ion57
This compoundQualifier Ion 171
This compoundQualifier Ion 299

Conclusion

The protocol detailed in this application note describes a robust and reliable GC-MS method for the qualitative and quantitative analysis of this compound. The use of a non-polar capillary column provides excellent chromatographic separation, while mass spectrometry offers definitive identification and sensitive detection. By employing the specified sample preparation techniques and instrument parameters, researchers can achieve accurate and reproducible results for the analysis of this volatile ketone in various applications, from environmental monitoring to chemical ecology research.

References

Enantioselective Synthesis of (S)-4-Methyl-3-heptanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Methyl-3-heptanone is a significant chiral ketone, notably recognized as the principal alarm pheromone of the leaf-cutting ant, Atta texana. Its stereospecific synthesis is of great interest to researchers in chemical ecology, organic synthesis, and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-4-methyl-3-heptanone, focusing on established and effective methodologies.

Introduction

The precise arrangement of atoms in a chiral molecule can dramatically influence its biological activity. In the case of 4-methyl-3-heptanone, the (S)-enantiomer is significantly more active as an alarm pheromone than its (R)-counterpart.[1] Consequently, methods for its enantioselective synthesis are crucial for producing stereochemically pure samples for research and potential applications. The primary strategies for achieving high enantiopurity in the synthesis of (S)-4-methyl-3-heptanone involve the use of chiral auxiliaries and enzymatic resolutions. This document will detail two prominent and well-documented approaches: the SAMP/RAMP hydrazone method and the enzymatic resolution of the precursor alcohol, 4-methyl-3-heptanol (B77350), followed by oxidation.

Methods Overview

Two principal synthetic routes have been established for the effective enantioselective synthesis of (S)-4-methyl-3-heptanone:

  • Asymmetric α-Alkylation using a Chiral Auxiliary: The Enders SAMP/RAMP hydrazone method is a powerful and widely used technique for the asymmetric α-alkylation of ketones and aldehydes.[1][2][3] This method employs the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone with a starting ketone. Subsequent deprotonation and alkylation proceed with high diastereoselectivity, and final removal of the auxiliary yields the desired chiral ketone with high enantiomeric excess.

  • Enzymatic Kinetic Resolution of a Precursor Alcohol: An alternative strategy involves the kinetic resolution of racemic 4-methyl-3-heptanol, the corresponding alcohol of the target ketone.[1][4][5] Lipases are commonly used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. The desired alcohol enantiomer can then be oxidized to afford the enantiopure ketone.

The following sections provide detailed protocols and data for these methodologies.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for (S)-4-Methyl-3-heptanone

MethodStarting MaterialKey Reagents/CatalystOverall YieldEnantiomeric Excess (ee)Reference
SAMP/RAMP Hydrazone Method 3-Pentanone (B124093)SAMP, Lithium diisopropylamide (LDA), Propyl iodide, Ozone56-58%≥97%[1][2]
Enzymatic Resolution & Oxidation Racemic 4-methyl-3-heptanolLipase (B570770) AK, Vinyl acetate, Oxidizing agent (e.g., PCC, Swern)Moderate>98%[4][5]

Experimental Protocols

Method 1: Asymmetric Synthesis via SAMP-Hydrazone

This protocol is adapted from the procedure published in Organic Syntheses.[1][2]

Logical Workflow for SAMP-Hydrazone Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Cleavage 3-Pentanone 3-Pentanone 3-Pentanone_SAMP_Hydrazone 3-Pentanone_SAMP_Hydrazone 3-Pentanone->3-Pentanone_SAMP_Hydrazone SAMP, 60°C SAMP SAMP SAMP->3-Pentanone_SAMP_Hydrazone Alkylated_Hydrazone Alkylated_Hydrazone 3-Pentanone_SAMP_Hydrazone->Alkylated_Hydrazone 1. LDA, -110°C 2. Propyl Iodide LDA LDA LDA->Alkylated_Hydrazone Propyl_Iodide Propyl_Iodide Propyl_Iodide->Alkylated_Hydrazone (S)-4-Methyl-3-heptanone (S)-4-Methyl-3-heptanone Alkylated_Hydrazone->(S)-4-Methyl-3-heptanone Ozone, -78°C Ozone Ozone Ozone->(S)-4-Methyl-3-heptanone

Caption: Workflow for the synthesis of (S)-4-methyl-3-heptanone via the SAMP-hydrazone method.

A. 3-Pentanone SAMP Hydrazone Formation

  • A 50-mL, one-necked, pear-shaped flask equipped with a condenser, gas inlet, and magnetic stir bar is charged with 3.9 g (30 mmol) of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3.79 mL (36 mmol) of 3-pentanone.

  • The mixture is heated at 60°C under an argon atmosphere overnight.

  • The crude product is diluted with 200 mL of diethyl ether and washed with 30 mL of water in a separatory funnel.

  • The organic layer is separated, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.

  • Purification by short-path distillation yields the 3-pentanone SAMP hydrazone as a colorless oil.

B. (S)-(+)-4-Methyl-3-heptanone SAMP Hydrazone (Asymmetric Alkylation)

  • A flame-dried, 250-mL flask with a side arm, rubber septum, and magnetic stir bar is flushed with argon.

  • The flask is cooled to 0°C, and 110 mL of dry diethyl ether and 2.97 mL (21 mmol) of dry diisopropylamine (B44863) are added.

  • 21 mmol of butyllithium (B86547) (1.6 N in hexane) is added dropwise, and the mixture is stirred for 10 minutes to form lithium diisopropylamide (LDA).

  • A solution of 3.96 g (20 mmol) of the 3-pentanone SAMP hydrazone in 10 mL of diethyl ether is added to the stirred LDA solution over 5 minutes at 0°C.

  • Stirring is continued for 4 hours at 0°C, during which the lithiated hydrazone precipitates.

  • The mixture is cooled to -110°C (pentane/liquid nitrogen bath) and kept at this temperature for 15 minutes.

  • 2.15 mL (22 mmol) of propyl iodide is added dropwise, and the mixture is allowed to warm to room temperature overnight.

  • The reaction mixture is poured into a mixture of 300 mL of diethyl ether and 50 mL of water.

  • The layers are separated, and the aqueous layer is extracted twice with 25 mL of diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield the crude alkylated hydrazone.

C. (S)-(+)-4-Methyl-3-heptanone (Cleavage)

  • A 100-mL Schlenk tube is charged with 4.3 g (18 mmol) of the crude alkylated hydrazone dissolved in 50 mL of dichloromethane (B109758) and cooled to -78°C.

  • Dry ozone is passed through the solution until a green-blue color persists (approximately 4 hours).

  • The mixture is allowed to warm to room temperature while a stream of nitrogen is bubbled through the solution.

  • The solvent is removed by distillation, and the residue is purified by microdistillation to afford (S)-4-methyl-3-heptanone.

Method 2: Enzymatic Resolution of 4-Methyl-3-heptanol and Subsequent Oxidation

This method involves the lipase-catalyzed kinetic resolution of racemic 4-methyl-3-heptanol, followed by oxidation of the desired alcohol enantiomer.[4][5]

Workflow for Enzymatic Resolution and Oxidation

cluster_0 Step 1: Kinetic Resolution cluster_1 Step 2: Separation cluster_2 Step 3: Oxidation Racemic_Alcohol Racemic 4-Methyl-3-heptanol Resolved_Mixture (S)-Alcohol & (R)-Acetate Racemic_Alcohol->Resolved_Mixture Lipase AK, Vinyl Acetate Lipase Lipase Lipase->Resolved_Mixture Vinyl_Acetate Vinyl_Acetate Vinyl_Acetate->Resolved_Mixture Separation Chromatography Resolved_Mixture->Separation (S)-Alcohol (S)-4-Methyl-3-heptanol Separation->(S)-Alcohol (R)-Acetate (R)-4-Methyl-3-heptanol Acetate Separation->(R)-Acetate (S)-Ketone (S)-4-Methyl-3-heptanone (S)-Alcohol->(S)-Ketone Oxidation Oxidizing_Agent PCC or Swern Oxidation Oxidizing_Agent->(S)-Ketone

Caption: Workflow for the synthesis of (S)-4-methyl-3-heptanone via enzymatic resolution and oxidation.

A. Lipase-Catalyzed Kinetic Resolution of (±)-4-Methyl-3-heptanol

  • To a solution of racemic 4-methyl-3-heptanol in an appropriate organic solvent (e.g., hexane (B92381) or tetrahydrofuran), add lipase AK and vinyl acetate.

  • The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed acetate.

  • The enzyme is removed by filtration.

  • The filtrate, containing unreacted (S)-4-methyl-3-heptanol and the (R)-acetate, is concentrated.

  • The (S)-alcohol and (R)-acetate are separated by column chromatography on silica (B1680970) gel.

B. Oxidation of (S)-4-Methyl-3-heptanol

A standard oxidation protocol, such as Pyridinium (B92312) chlorochromate (PCC) oxidation or Swern oxidation, can be employed.

  • PCC Oxidation Protocol:

    • To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane, a solution of (S)-4-methyl-3-heptanol in dichloromethane is added.

    • The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

    • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield (S)-4-methyl-3-heptanone.

Conclusion

The enantioselective synthesis of (S)-4-methyl-3-heptanone can be effectively achieved through well-established methodologies. The SAMP/RAMP hydrazone method offers a direct and highly stereocontrolled route from a simple achiral ketone, providing high enantiomeric excess.[1] Alternatively, the enzymatic resolution of the precursor alcohol, 4-methyl-3-heptanol, followed by oxidation, presents a powerful biocatalytic approach to obtaining the desired enantiopure ketone.[4][5] The choice of method may depend on the availability of starting materials, reagents, and the desired scale of the synthesis. Both protocols provide reliable access to enantiomerically enriched (S)-4-methyl-3-heptanone, a valuable compound for research in chemical ecology and beyond.

References

Application Notes and Protocols for the Asymmetric Synthesis of 4-Methyl-3-heptanone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for the asymmetric synthesis of the four stereoisomers of 4-methyl-3-heptanone. This ketone and its corresponding alcohol precursors are significant as insect pheromones and as chiral building blocks in organic synthesis. The protocols detailed below focus on achieving high stereoselectivity through chiral auxiliary-controlled, enzyme-catalyzed, and diastereoselective reduction methods.

I. Introduction

This compound possesses a single chiral center at the C4 position, resulting in two enantiomers: (S)-4-methyl-3-heptanone and (R)-4-methyl-3-heptanone. The synthesis of all four stereoisomers of the related 4-methyl-3-heptanol (B77350), which has two chiral centers, is a common strategy. Subsequent oxidation of the alcohol stereoisomers provides access to the corresponding ketone enantiomers. The stereochemistry of these compounds is crucial for their biological activity, particularly in insect communication.

Three primary strategies for the asymmetric synthesis of this compound stereoisomers are presented:

  • SAMP/RAMP Hydrazone Chemistry: This classic and reliable method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to achieve high enantioselectivity in the α-alkylation of a ketone.

  • One-Pot Multi-Enzymatic Synthesis: A highly efficient biocatalytic approach that employs a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to produce all four stereoisomers of 4-methyl-3-heptanol with excellent enantio- and diastereoselectivity.

  • Diastereoselective Reduction of Chiral Ketones: This method involves the synthesis of an enantiopure this compound via the SAMP/RAMP method, followed by a diastereoselective reduction to access the different diastereomers of 4-methyl-3-heptanol.

II. Synthetic Strategies and Workflows

The following diagrams illustrate the workflows for the key synthetic routes to this compound stereoisomers.

Workflow for SAMP/RAMP Synthesis of (S)-4-Methyl-3-heptanone cluster_start Starting Materials cluster_hydrazone Hydrazone Formation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage cluster_product Final Product 3-Pentanone (B124093) 3-Pentanone Hydrazone_Formation Formation of SAMP Hydrazone 3-Pentanone->Hydrazone_Formation SAMP (S)-1-amino-2-(methoxymethyl)pyrrolidine SAMP->Hydrazone_Formation Deprotonation Deprotonation with LDA Hydrazone_Formation->Deprotonation Alkylation Alkylation with Propyl Iodide Deprotonation->Alkylation Ozonolysis Ozonolysis Alkylation->Ozonolysis S_Ketone (S)-4-Methyl-3-heptanone Ozonolysis->S_Ketone

Caption: Workflow for the synthesis of (S)-4-methyl-3-heptanone using SAMP hydrazone chemistry.

One-Pot Multi-Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers Start 4-Methylhept-4-en-3-one ER Ene-Reductase (ER) (e.g., OYE2.6 or OYE1-W116V) Start->ER Chiral_Ketone (R)- or (S)-4-Methyl-3-heptanone ER->Chiral_Ketone ADH Alcohol Dehydrogenase (ADH) (e.g., ADH440 or ADH270) Chiral_Ketone->ADH Stereoisomers Four Stereoisomers of 4-Methyl-3-heptanol ADH->Stereoisomers Oxidation Oxidation (e.g., Swern or Dess-Martin) Stereoisomers->Oxidation Ketone_Stereoisomers (R)- and (S)-4-Methyl-3-heptanone Oxidation->Ketone_Stereoisomers

Caption: One-pot multi-enzymatic synthesis of 4-methyl-3-heptanol stereoisomers and subsequent oxidation.

III. Quantitative Data Summary

The following table summarizes the typical yields and stereoselectivities for the different synthetic methods.

MethodStereoisomer(s) ProducedOverall YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)Reference(s)
SAMP Hydrazone Chemistry(S)-4-Methyl-3-heptanone56-58%≥97%N/A[1][2]
RAMP Hydrazone Chemistry(R)-4-Methyl-3-heptanoneSimilar to SAMPHighN/A[3]
One-Pot Multi-Enzymatic (OYE2.6/ADH440)(3S,4R)-4-Methyl-3-heptanol72-83%99%99%[4]
One-Pot Multi-Enzymatic (OYE2.6/ADH270)(3R,4R)-4-Methyl-3-heptanol72-83%99%99%[4]
One-Pot Multi-Enzymatic (OYE1-W116V/ADH440)(3S,4S)-4-Methyl-3-heptanol72-83%99%94%[4]
One-Pot Multi-Enzymatic (OYE1-W116V/ADH270)(3R,4S)-4-Methyl-3-heptanol72-83%99%92%[4]
Diastereoselective Reduction with L-SelectrideVaries based on starting ketone and conditions; generally high syn or anti selectivityHighN/AModerate to High[5]

IV. Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP Hydrazone[1]

This protocol is adapted from the procedure published in Organic Syntheses.

A. 3-Pentanone SAMP Hydrazone Formation

  • To a 50-mL flask equipped with a condenser and magnetic stirrer, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 3.0 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • After cooling, dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water in a separatory funnel.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil (yield: ~87%).

B. Asymmetric Alkylation

  • In a flame-dried 250-mL flask under argon, add 110 mL of dry diethyl ether and diisopropylamine (B44863) (2.97 mL, 21 mmol) and cool to 0°C.

  • Add n-butyllithium (1.6 N in hexane, 13.1 mL, 21 mmol) dropwise and stir for 10 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of diethyl ether to the LDA solution at 0°C over 5 minutes. Stir for 4 hours at 0°C.

  • Cool the mixture to -110°C (pentane/liquid nitrogen bath) and add propyl iodide (2.15 mL, 22 mmol) dropwise.

  • Allow the reaction to warm to room temperature overnight.

  • Pour the reaction mixture into a separatory funnel containing 300 mL of diethyl ether and 50 mL of water.

  • Separate the layers and extract the aqueous layer twice with 25 mL of diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkylated hydrazone (yield: ~90%).

C. Oxidative Cleavage

  • Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in 50 mL of dichloromethane (B109758) in a Schlenk tube and cool to -78°C under nitrogen.

  • Bubble dry ozone through the solution until a persistent blue-green color is observed (approximately 4 hours). Caution: Ozone is highly toxic.

  • Allow the mixture to warm to room temperature while bubbling nitrogen through the solution.

  • Remove the solvent by distillation.

  • Purify the residue by microdistillation to afford (S)-(+)-4-methyl-3-heptanone as a colorless liquid (overall yield: 56-58%).

Protocol 2: One-Pot Multi-Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers[4]

This protocol describes a general procedure for the synthesis of all four stereoisomers of 4-methyl-3-heptanol by selecting the appropriate combination of enzymes.

  • In a suitable reaction vessel, prepare a solution of potassium phosphate (B84403) buffer (pH 7.0).

  • Add 4-methylhept-4-en-3-one (100 mg) dissolved in a minimal amount of DMSO as a cosolvent.

  • Add the first enzyme, an ene-reductase (ER), either OYE2.6 for (R)-ketone formation or OYE1-W116V for (S)-ketone formation.

  • Add the cofactor regeneration system, consisting of NADP+, glucose dehydrogenase (GDH), and glucose.

  • Stir the reaction at 30°C until the reduction of the double bond is complete (monitor by GC or TLC).

  • To the same reaction vessel, add the second enzyme, an alcohol dehydrogenase (ADH), either ADH440 for (S)-alcohol formation or ADH270 for (R)-alcohol formation.

  • Continue stirring at 30°C until the reduction of the ketone is complete.

  • Extract the reaction mixture with ethyl acetate.

  • Purify the crude product by column chromatography to isolate the desired stereoisomer of 4-methyl-3-heptanol.

Protocol 3: Diastereoselective Reduction of (S)-4-Methyl-3-heptanone

This protocol provides a general method for the diastereoselective reduction of an α-chiral ketone using a bulky reducing agent to favor the syn product according to the Felkin-Anh model.

  • Dissolve (S)-4-methyl-3-heptanone (1.0 mmol) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78°C.

  • Slowly add a solution of L-Selectride (lithium tri-sec-butylborohydride, 1.2 mmol) in THF dropwise to the ketone solution.

  • Stir the reaction mixture at -78°C for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by GC or NMR analysis of the crude product. The major product is expected to be the syn-(3R, 4S)-4-methyl-3-heptanol.

Protocol 4: Oxidation of 4-Methyl-3-heptanol to this compound (Swern Oxidation)[6][7][8]

This protocol describes a mild oxidation that preserves the stereochemistry at the C4 position.

  • To a solution of oxalyl chloride (1.5 equiv) in dichloromethane (DCM) at -78°C, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equiv) in DCM dropwise.

  • Stir the mixture for 5 minutes.

  • Add a solution of the 4-methyl-3-heptanol stereoisomer (1.0 equiv) in DCM dropwise over 5 minutes.

  • Stir the reaction at -78°C for 30 minutes.

  • Add triethylamine (B128534) (7.0 equiv) dropwise and allow the mixture to warm to room temperature.

  • Add water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the corresponding this compound stereoisomer.

References

Application Note & Protocol: Synthesis of 4-Methyl-3-Heptanone via Dichromate Oxidation of 4-Methyl-3-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-methyl-3-heptanone, a known insect alarm pheromone, through the oxidation of the secondary alcohol 4-methyl-3-heptanol (B77350).[1] The procedure utilizes a strong oxidizing agent, chromic acid, generated in situ from sodium dichromate and sulfuric acid.[2][3] This method, often referred to as the Jones oxidation, is a reliable and high-yielding process for converting secondary alcohols to their corresponding ketones.[4][5] This application note includes a comprehensive experimental procedure, safety precautions for handling chromium(VI) reagents, and a summary of quantitative data.

Reaction Principle and Scheme

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. Strong oxidizing agents like chromic acid (H₂CrO₄) readily facilitate this conversion.[2] In this protocol, chromic acid is formed by the reaction of sodium dichromate (Na₂Cr₂O₇) with sulfuric acid in an aqueous solution.[3][6] The secondary alcohol, 4-methyl-3-heptanol, reacts with the chromic acid to form a chromate (B82759) ester. This intermediate then decomposes to yield the ketone, this compound, and a reduced chromium(III) species.[7][8] The progress of the reaction is visually indicated by a color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion.[6][9]

Reaction:

4-methyl-3-heptanol + Na₂Cr₂O₇ / H₂SO₄ → this compound

Critical Safety Precautions

WARNING: Chromium(VI) compounds, including sodium dichromate and the chromic acid formed in this reaction, are highly toxic, corrosive, carcinogenic, and mutagenic.[10] Handle these reagents with extreme caution in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are mandatory, especially when handling corrosive acids and oxidizers.[10]

    • Hand Protection: Use nitrile gloves. Do not use latex gloves.[10]

    • Body Protection: Wear a chemical-resistant lab coat or apron over a standard lab coat.[10]

  • Handling:

    • All operations must be conducted in a well-ventilated chemical fume hood.[10]

    • When preparing the acidic dichromate solution, always add the acid slowly to the water , never the other way around, to prevent violent boiling and splashing.

    • Store chromium compounds below eye level in tightly sealed containers within secondary containment.[10]

    • These reagents are incompatible with acids, bases, powdered metals, and organic chemicals.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[10][11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[10][12]

  • Waste Disposal: All chromium-containing waste is considered hazardous. Dispose of the reaction mixture and any contaminated materials according to institutional and local environmental regulations.[10]

Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[1]

Materials and Equipment
  • Reagents:

    • 4-methyl-3-heptanol (≥98%)

    • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Deionized Water

    • 10% Sodium Hydroxide (B78521) (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Diethyl ether (for extraction, optional)

  • Equipment:

    • 250 mL round-bottom flask

    • Ice-water bath

    • Magnetic stirrer and stir bar

    • 250 mL separatory funnel

    • Beakers and graduated cylinders

    • Rotary evaporator (optional)

Preparation of Oxidizing Solution (Jones Reagent)
  • Place 100 mL of deionized water into a 250-mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath.

  • Slowly and carefully add 17.6 g (0.18 mole) of concentrated sulfuric acid to the stirred water. The addition is highly exothermic.

  • Once the acid solution has cooled, add 22.2 g (0.074 mole) of sodium dichromate.[1]

  • Continue stirring in the ice bath until all the sodium dichromate has completely dissolved, forming a clear orange solution.[1]

Oxidation of 4-methyl-3-heptanol
  • Continue stirring the oxidizing solution in the ice bath.

  • Slowly add 13.9 g (0.107 mole) of 4-methyl-3-heptanol to the flask over approximately 10-15 minutes.[1][13]

  • Observe the reaction mixture. The color should gradually change from orange to a murky green, indicating the reduction of Cr(VI) to Cr(III).[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 15 minutes at room temperature.[1]

Work-up and Product Isolation
  • Transfer the completed reaction mixture to a 250-mL separatory funnel.

  • Isolate the organic layer (the upper layer). Note: If the separation is not clean, an extraction with a solvent like diethyl ether may be performed.

  • Wash the organic layer with four separate 50-mL portions of 10% sodium hydroxide solution to remove any unreacted acid and chromium salts.[1]

  • Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • The resulting yellow liquid is the crude this compound.[1] Further purification can be achieved by distillation if required.

Data Presentation

The following table summarizes the quantitative data for the reagents used in this protocol.[1]

ReagentMolecular FormulaMolar Mass ( g/mol )Mass (g)Moles (mol)Role
4-methyl-3-heptanolC₈H₁₈O130.2313.90.107Substrate
Sodium DichromateNa₂Cr₂O₇261.9722.20.074Oxidizing Agent
Sulfuric AcidH₂SO₄98.0817.60.18Catalyst/Acid
WaterH₂O18.02100 (100 mL)~5.55Solvent
Product
This compoundC₈H₁₆O128.2110.30.080Product

Reported Yield: 10.3 g (75%)[1]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep_reagent Prepare Oxidizing Solution (H₂SO₄ + H₂O + Na₂Cr₂O₇) add_alcohol Add 4-methyl-3-heptanol prep_reagent->add_alcohol Cooling stir Stir and React (Orange → Green) add_alcohol->stir 15 min separate Separate Organic Layer stir->separate Transfer wash Wash with NaOH (aq) separate->wash dry Dry with MgSO₄ wash->dry product Isolate Product: This compound dry->product Filter

Caption: Workflow for the dichromate oxidation of 4-methyl-3-heptanol.

References

Application Notes and Protocols for the Preparation of 4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the synthesis of 4-Methyl-3-heptanone, a compound of interest in pheromone research and as a branched-chain ketone in organic synthesis. The primary and most thoroughly documented method involves a two-step reaction sequence: a Grignard reaction to form the precursor alcohol, 4-methyl-3-heptanol, followed by oxidation to the target ketone.[1][2] Alternative synthetic strategies, such as ozonolysis and asymmetric synthesis using SAMP-/RAMP-hydrazone methods, are also noted.[3][4]

Primary Synthetic Pathway: Grignard Reaction and Subsequent Oxidation

The most common laboratory-scale synthesis of this compound proceeds in two key stages[1]:

  • Grignard Synthesis of 4-Methyl-3-heptanol: This step involves the reaction of a Grignard reagent, prepared from 2-bromopentane (B28208) and magnesium, with propanal.[2][3]

  • Oxidation of 4-Methyl-3-heptanol: The secondary alcohol produced in the first step is then oxidized to yield this compound. A common oxidizing agent for this transformation is a solution of sodium dichromate in sulfuric acid.[2][3]

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Synthesis of 4-Methyl-3-heptanol cluster_1 Step 2: Oxidation to this compound reagent_prep Grignard Reagent Preparation (2-bromopentane + Mg in diethyl ether) reaction1 Nucleophilic Addition (Grignard reagent + Propanal) reagent_prep->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Distillation of 4-Methyl-3-heptanol workup1->purification1 reaction2 Oxidation Reaction (4-Methyl-3-heptanol + Oxidizing Agent) purification1->reaction2 Intermediate Product oxidation_reagent Oxidizing Agent Preparation (Sodium Dichromate + Sulfuric Acid) oxidation_reagent->reaction2 workup2 Extraction and Washing reaction2->workup2 purification2 Distillation of this compound workup2->purification2 final_product This compound purification2->final_product Final Product

References

Application Notes and Protocols for 4-Methyl-3-heptanone in Pheromone Research and Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-3-heptanone in pheromone research and its application in integrated pest management (IPM) strategies. This document details its role as a key semiochemical, outlines experimental protocols for its study, and presents quantitative data on its behavioral effects on various insect species.

Introduction to this compound in Chemical Ecology

This compound is a volatile organic compound that plays a significant role in the chemical communication of several insect species. It is most notably recognized as a potent alarm pheromone in numerous ant species, where it elicits rapid defensive or evasive behaviors.[1][2] Additionally, its corresponding alcohol, 4-methyl-3-heptanol (B77350), is a known aggregation pheromone component for several species of bark beetles, suggesting a potential role for this compound in the chemical ecology of these significant forest pests. The stereochemistry of this compound is often crucial to its biological activity.

Data Presentation: Quantitative Behavioral Responses

The behavioral response of insects to this compound is typically dose-dependent. Low concentrations may elicit attraction or alertness, while higher concentrations can induce alarm, aggression, or repulsion.

Table 1: Behavioral Response of Ants to this compound
Ant SpeciesPheromone Component(s)ConcentrationBehavioral Response
Atta texana (Texas leaf-cutting ant)This compound5.7 x 10⁻¹³ g/cm³Detection and Attraction[2][3]
Atta texana (Texas leaf-cutting ant)This compound5.7 x 10⁻¹² g/cm³Alarm[2][3]
Ooceraea biroi (Clonal raider ant)This compound260 µg and 2600 µgDose-dependent alarm response (rapidly leaving the nest)[4]
Pogonomyrmex badius (Harvester ant)(S)-4-methyl-3-heptanoneNot specifiedAlarm pheromone, elicits aggressive and defensive behaviors.[1][4]
Table 2: Presence of (S)-4-Methyl-3-heptanone in Pogonomyrmex (Harvester Ant) Species
Ant SpeciesAmount of (S)-4-Methyl-3-heptanone per ant head (ng)
Pogonomyrmex barbatus130 ± 70
Pogonomyrmex rugosus160 ± 80
Pogonomyrmex occidentalis30 ± 20

Note: Data for this table is based on information indicating the presence and function of (S)-4-methyl-3-heptanone as a major alarm pheromone in these species, with quantification efforts showing variability between species.[1]

A Note on Bark Beetles:

While this compound is the precursor to the aggregation pheromone component 4-methyl-3-heptanol in several bark beetle species, quantitative dose-response data for the ketone itself is limited in publicly available research. Field studies have extensively focused on the alcohol. For instance, racemic 4-methyl-3-heptanol was found to be attractive to Scolytus scolytus over a release rate of 0.3-20 mg/day.[5] Researchers studying bark beetle responses to this compound should consider its potential conversion to 4-methyl-3-heptanol in experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in chemical ecology. The following are generalized protocols for key experiments involving this compound.

Y-Tube Olfactometer Bioassay

This protocol is designed to assess the preference (attraction or repulsion) of walking insects to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor source chambers

  • Filter paper

  • This compound

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Test insects

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source to the charcoal filter, then the humidifier, and then split the airflow to the two odor source chambers. Use flow meters to ensure equal airflow (e.g., 100 mL/min) into each arm of the Y-tube.

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a standard amount (e.g., 10 µL) of a dilution onto a piece of filter paper and place it in one odor source chamber (treatment). Apply 10 µL of the solvent alone to another piece of filter paper and place it in the other chamber (control).

  • Acclimation: Allow the airflow to pass through the chambers and the Y-tube for a set period (e.g., 5 minutes) to allow the odor to saturate the respective arms.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., 2 cm) into one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that make no choice.

  • Replication and Control: Test a sufficient number of insects for each concentration. After each trial, clean the Y-tube thoroughly with solvent and bake it in an oven to remove any residual odors. Randomly switch the positions of the treatment and control arms to avoid any positional bias.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating whether the insect can detect the odor.

Materials:

  • Intact insect or excised antenna

  • Micromanipulator

  • Microelectrodes (glass capillaries filled with saline solution or tungsten electrodes)

  • Conductive gel

  • EAG probe and amplifier

  • Data acquisition system (computer with appropriate software)

  • Air stimulus controller

  • Purified and humidified air source

  • Pasteur pipettes and filter paper for odor cartridges

  • This compound and solvent

Procedure:

  • Antenna Preparation: Anesthetize the insect (e.g., by chilling). Excise an antenna at its base. Mount the antenna on the EAG probe, ensuring good electrical contact between the electrodes and the base and tip of the antenna using conductive gel.

  • Odor Cartridge Preparation: Prepare serial dilutions of this compound. Pipette a standard amount (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a control cartridge with the solvent only.

  • EAG Recording: Pass a continuous stream of purified, humidified air over the antenna.

  • Stimulation: Insert the tip of an odor cartridge into a hole in the main air delivery tube. Deliver a puff of air through the cartridge to introduce the odor stimulus to the antenna.

  • Data Acquisition: Record the resulting depolarization (EAG response) in millivolts (mV).

  • Experimental Design: Present the stimuli in order of increasing concentration. Allow sufficient time between stimuli for the antenna to recover. Present the solvent control at the beginning and end of each series of tests.

  • Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the average response to the solvent control to get the net response. Plot the net EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

Visualization of Pathways and Workflows

Signaling Pathway of an Alarm Pheromone

AlarmPheromoneSignaling Threat Threat Detected Ant Ant Releases This compound Threat->Ant triggers Pheromone Pheromone Dispersal (Concentration Gradient) Ant->Pheromone emits Antenna Neighboring Ant's Antennal Receptors Pheromone->Antenna binds to Signal Signal Transduction (Olfactory Receptor Neurons) Antenna->Signal initiates Brain Antennal Lobe & Brain Processing Signal->Brain sends signal to Behavior Behavioral Response (Alarm, Aggression, Dispersal) Brain->Behavior elicits

Caption: Alarm pheromone signaling pathway in ants.

Experimental Workflow for Pheromone Bioassay

BioassayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PheromonePrep Prepare this compound Dilutions Bioassay Conduct Bioassay (e.g., Y-Tube Olfactometer) PheromonePrep->Bioassay InsectPrep Select and Acclimate Test Insects InsectPrep->Bioassay DataCollection Record Behavioral Choices (Attraction/Repulsion/No Choice) Bioassay->DataCollection Stats Statistical Analysis (e.g., Chi-squared test) DataCollection->Stats Conclusion Determine Behavioral Effect (Significant Preference/Avoidance) Stats->Conclusion

Caption: General workflow for a behavioral bioassay.

Integrated Pest Management (IPM) Logic Diagram

IPM_Logic cluster_monitoring Monitoring cluster_control Control Action Trap Deploy Pheromone Traps (baited with this compound analog) Count Monitor Trap Catches Trap->Count Threshold Pest Population Exceeds Economic Threshold? Count->Threshold Threshold->Count No, continue monitoring MassTrapping Mass Trapping Threshold->MassTrapping Yes MatingDisruption Mating Disruption Threshold->MatingDisruption Yes TargetedPesticide Targeted Pesticide Application Threshold->TargetedPesticide Yes MassTrapping->Count reduces population MatingDisruption->Count reduces reproduction TargetedPesticide->Count reduces population

Caption: Logic diagram for pheromone-based IPM.

References

Application Notes and Protocols: 4-Methyl-3-heptanone as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-3-heptanone as a flavoring agent. This document includes its organoleptic properties, recommended usage levels, and detailed protocols for sensory evaluation, analytical quantification, and stability testing.

Introduction to this compound

This compound (CAS No. 6137-11-7) is a flavoring substance recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 4966.[1][2] It is a dialkyl ketone that contributes a complex flavor profile to a variety of food and beverage products.[3][4]

Organoleptic Profile: The flavor and aroma profile of this compound is characterized by a combination of fruity, herbal, ketonic, green, and cheesy notes. This multifaceted profile makes it a versatile ingredient for enhancing and modifying flavors in a wide range of applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H16O[4]
Molecular Weight 128.21 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 159.93 °C @ 760.00 mm Hg (est)[2]
Flash Point 112.00 °F (44.60 °C) (est)[2]
Solubility in Water 1371 mg/L @ 25 °C (est)[2]
logP (o/w) 2.350 (est)[2]
Recommended Usage Levels

Based on FEMA GRAS evaluations, the following table summarizes the average and maximum recommended usage levels of this compound in various food categories.

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)
Baked Goods1.05.0
Non-alcoholic Beverages0.52.0
Alcoholic Beverages0.52.0
Breakfast Cereal1.05.0
Cheese0.52.0
Chewing Gum--

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines two common sensory evaluation methods to characterize and assess the impact of this compound in a food or beverage product: the Triangle Test and Quantitative Descriptive Analysis (QDA).

A. Triangle Test: Discrimination of Flavor Difference

The triangle test is used to determine if a sensory difference exists between two products, for example, a product with and without the addition of this compound.[5][6][7][8]

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable flavor difference.

Materials:

  • Control product (without this compound)

  • Test product (with a specified concentration of this compound)

  • Identical, odor-free sample cups labeled with random three-digit codes

  • Palate cleansers (e.g., unsalted crackers, filtered water at room temperature)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Evaluation forms

Procedure:

  • Panelist Selection: Recruit a panel of 25-50 untrained but screened panelists.

  • Sample Preparation: Prepare the control and test products. For each panelist, present three samples in a randomized order: two identical samples and one different sample (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[5][8]

  • Presentation: Serve the samples simultaneously to each panelist in the sensory booths.

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. Panelists should rinse their mouths with water between samples.[6]

  • Data Collection: Collect the completed evaluation forms.

Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total panelists). Statistical significance can be determined using a chi-square test or by consulting statistical tables for triangle tests. A significantly higher number of correct identifications indicates a perceivable flavor difference.[8]

B. Quantitative Descriptive Analysis (QDA): Flavor Profiling

QDA is used to identify and quantify the specific sensory attributes of a product containing this compound.[9][10][11][12]

Objective: To develop a detailed flavor profile of a product containing this compound.

Materials:

  • Test product(s) with varying concentrations of this compound

  • Reference standards for specific flavor attributes (e.g., fruit esters for "fruity," specific herbs for "herbal")

  • Sensory evaluation booths

  • QDA score sheets with unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity descriptors for each attribute.

Procedure:

  • Panelist Training: Select and train a panel of 8-12 individuals to recognize and scale the intensity of relevant flavor attributes (e.g., fruity, herbal, cheesy, ketonic, green).

  • Lexicon Development: In a group session, have the trained panel develop a consensus on the specific flavor descriptors for the product.

  • Sample Evaluation: In individual booths, have each panelist evaluate the test product(s) and rate the intensity of each attribute on the provided line scales.

  • Data Collection: Collect the completed score sheets.

Data Analysis: The intensity ratings from the line scales are converted to numerical data. The mean scores for each attribute are calculated and can be visualized using a spider web or radar plot to represent the flavor profile of the product.[9]

Protocol 2: Analytical Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS for the quantification of this compound in a liquid food matrix (e.g., a beverage).

Objective: To accurately quantify the concentration of this compound in a liquid food sample.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with PTFE-faced septa

  • Standard solution of this compound

  • Internal standard (e.g., 2-heptanone-d3)

  • Food matrix sample

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the liquid food sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard.

    • For calibration standards, spike a blank matrix with known concentrations of this compound.

  • HS-SPME Extraction:

    • Equilibrate the vial at a set temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

      • For quantification, use selected ion monitoring (SIM) mode with characteristic ions for this compound (e.g., m/z 71, 85, 113) and the internal standard.

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown sample using this calibration curve.

Protocol 3: Stability Testing of this compound in a Food Matrix

This protocol outlines an accelerated shelf-life test to evaluate the stability of this compound in a food product under stressed conditions.[13][14][15][16][17]

Objective: To assess the degradation of this compound in a food product over time under accelerated storage conditions.

Materials:

  • Food product containing a known initial concentration of this compound.

  • Environmental chambers capable of maintaining constant temperature and humidity.

  • Packaging material identical to the final product packaging.

  • GC-MS system for quantification (as described in Protocol 2).

Procedure:

  • Sample Preparation: Prepare multiple units of the food product with the target concentration of this compound and package them in the final packaging.

  • Initial Analysis (Time Zero): Analyze a subset of the samples (n=3) to determine the initial concentration of this compound using the GC-MS protocol.

  • Accelerated Storage: Place the remaining samples in environmental chambers at elevated temperatures (e.g., 35°C, 45°C, and 55°C).[16]

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a subset of samples (n=3) from each storage condition.

  • Quantification: Analyze the samples for the concentration of this compound using the GC-MS protocol.

  • Sensory Evaluation (Optional): At each time point, a sensory panel can also evaluate the samples to assess any changes in the flavor profile.

Data Analysis: Plot the concentration of this compound as a function of time for each temperature condition. The degradation kinetics can be modeled (e.g., zero-order or first-order kinetics) to predict the shelf life of the flavoring agent in the product at normal storage temperatures using the Arrhenius equation.

Mandatory Visualizations

Signaling Pathway

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signaling pathway for this compound.

Experimental Workflows

Experimental_Workflows cluster_sensory Sensory Evaluation Workflow cluster_gcms GC-MS Quantification Workflow cluster_stability Stability Testing Workflow Sensory_Start Define Objective Sensory_Panel Select & Train Panel Sensory_Start->Sensory_Panel Sensory_Prep Prepare Samples Sensory_Panel->Sensory_Prep Sensory_Eval Conduct Evaluation (Triangle/QDA) Sensory_Prep->Sensory_Eval Sensory_Data Collect & Analyze Data Sensory_Eval->Sensory_Data Sensory_Report Generate Report Sensory_Data->Sensory_Report GCMS_Start Sample Preparation (with Internal Standard) GCMS_HS Headspace-SPME Extraction GCMS_Start->GCMS_HS GCMS_Inject GC Injection & Separation GCMS_HS->GCMS_Inject GCMS_Detect MS Detection GCMS_Inject->GCMS_Detect GCMS_Data Data Analysis & Quantification GCMS_Detect->GCMS_Data GCMS_Report Generate Report GCMS_Data->GCMS_Report Stability_Start Prepare & Package Samples Stability_T0 Initial Analysis (T=0) Stability_Start->Stability_T0 Stability_Store Accelerated Storage Stability_Start->Stability_Store Stability_Time Time-Point Sampling Stability_Store->Stability_Time Stability_Analysis Quantify & Evaluate Stability_Time->Stability_Analysis Stability_Data Analyze Degradation Kinetics Stability_Analysis->Stability_Data Stability_Report Predict Shelf-Life Stability_Data->Stability_Report

Caption: Experimental workflows for flavor application studies.

Logical Relationships

Logical_Relationships Flavor_Compound This compound Application Food/Beverage Application Flavor_Compound->Application Incorporated into Sensory Sensory Perception (Fruity, Herbal) Application->Sensory Impacts Stability Flavor Stability Application->Stability Affects Quality Product Quality Sensory->Quality Defines Acceptance Consumer Acceptance Sensory->Acceptance Influences Quality->Acceptance Drives Stability->Quality Maintains

Caption: Logical relationships in flavor application.

References

Application Note: Chiral Separation of 4-Methyl-3-heptanone Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-heptanone is a chiral ketone that serves as an important semiochemical in various insect species, acting as an alarm pheromone in ants and a component of aggregation pheromones in bark beetles.[1][2] The stereochemistry of this compound is crucial for its biological activity, with different enantiomers often eliciting distinct behavioral responses in insects.[1] Consequently, the ability to separate and quantify the enantiomers of this compound is essential for research in chemical ecology, pest management, and the development of semiochemical-based control strategies. Gas chromatography (GC) with a chiral stationary phase (CSP) is the primary analytical technique for the enantioselective analysis of this volatile compound. This application note provides a detailed protocol for the chiral separation of (R)- and (S)-4-methyl-3-heptanone enantiomers by GC.

Principle of Chiral GC Separation

Chiral gas chromatography relies on the differential interaction between the enantiomers of a chiral analyte and a chiral stationary phase.[3][4] The stationary phases used for this purpose are typically derivatized cyclodextrins coated onto a fused silica (B1680970) capillary column.[4][5] Cyclodextrins are cyclic oligosaccharides that form a cone-shaped cavity, providing a chiral environment.[4] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times for each enantiomer.[4]

Instrumentation and Materials

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral GC Column: A column with a cyclodextrin-based stationary phase is required. A permethylated β-cyclodextrin phase has been shown to be effective for the separation of this compound enantiomers.[1]

  • Carrier Gas: High-purity helium or hydrogen.

  • Syringes: For sample injection.

  • Vials: For sample and standard preparation.

  • Solvents: High-purity hexane (B92381) or pentane (B18724) for sample dilution.

  • Standards: Racemic (±)-4-methyl-3-heptanone and, if available, enantiomerically enriched standards of (R)- and (S)-4-methyl-3-heptanone for peak identification.

Experimental Protocol

This protocol is based on established methods for the chiral separation of this compound and related compounds.[1]

1. Sample Preparation

  • Prepare a stock solution of racemic this compound in hexane at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If analyzing experimental samples, dissolve or dilute them in hexane to a final concentration within the calibration range.

2. Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the chiral separation of this compound enantiomers.

ParameterValue
Column Cyclodex-B (permethylated β-cyclodextrin)
Column Dimensions 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 230 °C
Injection Mode Split (split ratio of 50:1 or as appropriate)
Injection Volume 1 µL
Oven Temperature Program 40°C for 2 min, then 30°/min to 55°C and hold for 45 min, then 30°/min to 230°C and hold 10 min.[1]
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

3. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound by comparing their retention times with those of enantiomerically enriched standards, if available. In the absence of standards, the elution order may need to be determined by other means or reported as enantiomer 1 and enantiomer 2.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Results

Under the specified conditions, baseline separation of the (R)- and (S)-enantiomers of this compound should be achieved. The following table provides an example of expected retention times and resolution.

EnantiomerExpected Retention Time (min)
(S)-4-Methyl-3-heptanone(elutes first)
(R)-4-Methyl-3-heptanone(elutes second)
Resolution (Rs) > 1.5

Note: The exact retention times and elution order may vary slightly depending on the specific instrument, column condition, and slight variations in the experimental parameters.

Visualizations

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Racemic Standard (this compound) Dilution Dilution in Hexane Standard->Dilution Sample Unknown Sample Sample->Dilution Injection GC Injection Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Enantiomeric Excess Integration->Quantification

Caption: Workflow for the chiral GC analysis of this compound.

Logical_Relationship cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Interaction & Separation R_enantiomer (R)-4-Methyl-3-heptanone Complex_R Diastereomeric Complex (R-Enantiomer + CSP) R_enantiomer->Complex_R forms S_enantiomer (S)-4-Methyl-3-heptanone Complex_S Diastereomeric Complex (S-Enantiomer + CSP) S_enantiomer->Complex_S forms Cyclodextrin Permethylated β-Cyclodextrin Cyclodextrin->Complex_R Cyclodextrin->Complex_S Separation Differential Retention (Separation) Complex_R->Separation Complex_S->Separation

Caption: Principle of chiral separation of this compound enantiomers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-heptanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most widely reported method is a two-step process.[1][2] It begins with the Grignard reaction between propanal and a Grignard reagent derived from 2-bromopentane (B28208) to form the intermediate alcohol, 4-methyl-3-heptanol (B77350).[1][3] This is followed by the oxidation of the secondary alcohol to the desired ketone, this compound.[3]

Q2: What are some alternative synthetic routes to this compound?

A2: Besides the Grignard reaction, other documented methods include the ozonolysis of an appropriate alkene precursor.[1] Additionally, multi-enzyme-catalyzed synthesis from unsaturated ketones has been explored for producing stereoisomers of the intermediate alcohol, which can then be oxidized.[4]

Q3: What kind of yields can be expected for the Grignard synthesis of 4-methyl-3-heptanol and subsequent oxidation?

A3: Laboratory-scale synthesis of 4-methyl-3-heptanol via the Grignard reaction typically results in yields of around 36%.[1] The subsequent dichromate oxidation of the alcohol to this compound has been reported with a yield of approximately 51%.[3]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Grignard reagents are highly reactive and sensitive to moisture and air.[5][6] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Diethyl ether, a common solvent, is extremely flammable. Oxidation reagents, such as those containing chromium, can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Troubleshooting Guide

Part 1: Grignard Reaction for 4-Methyl-3-heptanol Synthesis

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure to initiate is a common issue in Grignard reactions. Several factors could be responsible:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction.

    • Solution: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also help activate the magnesium.[6]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[7] Use anhydrous solvents and ensure starting materials are dry.[6]

  • Low Quality Alkyl Halide: The 2-bromopentane may contain impurities.

    • Solution: Use freshly distilled 2-bromopentane.

Q2: The yield of my Grignard reaction is consistently low. How can I improve it?

A2: Low yields can result from several factors:

  • Side Reactions: A significant side reaction is the formation of biphenyl-type products (Wurtz coupling).[8]

    • Solution: Control the rate of addition of the 2-bromopentane to the magnesium suspension. A slow, dropwise addition can minimize this side reaction.

  • Reaction Temperature: The reaction temperature can influence the rate of side reactions.

    • Solution: While some heat may be necessary for initiation, maintaining a gentle reflux is often sufficient. For some Grignar reactions, lower temperatures (e.g., -70°C) have been shown to improve the yield of the desired product by minimizing side reactions with other functional groups.[9][10]

  • Impure Reagents: Ensure propanal is freshly distilled as it can oxidize to propionic acid upon storage.

Q3: I am observing the formation of unexpected byproducts. What are they and how can I minimize them?

A3: A common byproduct is 4,5-dimethyloctane, which arises from the coupling of the Grignard reagent.[11] This hydrocarbon is difficult to separate from both the intermediate alcohol and the final ketone due to a similar boiling point.[11]

  • Minimization Strategy: Careful control of the reaction temperature and addition rate of the alkyl halide can help reduce the formation of this coupling product.

Part 2: Oxidation of 4-Methyl-3-heptanol to this compound

Q1: What are the different oxidizing agents I can use, and how do they compare?

A1: A variety of oxidizing agents can be used to convert secondary alcohols to ketones. The choice of reagent can impact the yield, reaction conditions, and workup procedure.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid Aqueous acidic solutionInexpensive and effective.Toxic chromium waste, can lead to over-oxidation with primary alcohols.
Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂Milder, less likely to cause over-oxidation, good for sensitive substrates.Chromium-based, can be difficult to handle.
Dess-Martin Periodinane (DMP) CH₂Cl₂ or other organic solventsMild conditions, high yields, no heavy metal waste.Can be explosive under certain conditions, relatively expensive.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) Low temperature (-78 °C)Mild, high yields, avoids heavy metals.Requires cryogenic temperatures, can have a strong odor.

Q2: My oxidation reaction is giving a low yield of the ketone. What could be the problem?

A2: Low yields in the oxidation step can be due to:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure sufficient reaction time and appropriate temperature.

  • Over-oxidation or Side Reactions: While less common for secondary alcohols, harsh conditions could lead to C-C bond cleavage.

    • Solution: Use a milder oxidizing agent like PCC or DMP.[12][13] Ensure the reaction temperature is controlled.

  • Purification Losses: The product may be lost during the workup and purification steps.

    • Solution: Optimize the extraction and distillation procedures. The boiling point of this compound is around 156-157 °C at atmospheric pressure.[3]

Experimental Protocols

Synthesis of 4-Methyl-3-heptanol via Grignard Reaction
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet.

  • Reagents:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • 2-Bromopentane

    • Propanal

    • Iodine crystal (for initiation, if necessary)

  • Procedure:

    • Place magnesium turnings in the flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of 2-bromopentane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 2-bromopentane solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a small crystal of iodine and gently warm the flask.

    • Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium has reacted.

    • Cool the reaction mixture in an ice bath.

    • Add a solution of propanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and remove the solvent under reduced pressure.

    • Purify the crude 4-methyl-3-heptanol by distillation.

Oxidation of 4-Methyl-3-heptanol to this compound using Sodium Dichromate
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagents:

    • 4-Methyl-3-heptanol

    • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Diethyl ether

  • Procedure:

    • Prepare a solution of sodium dichromate in water and carefully add concentrated sulfuric acid while cooling in an ice bath.

    • Place the 4-methyl-3-heptanol in the reaction flask.

    • Slowly add the oxidizing solution to the alcohol with vigorous stirring, maintaining the temperature below 30°C.

    • After the addition is complete, continue stirring at room temperature for about an hour. The color of the solution should change from orange to green.

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

    • Purify the crude this compound by distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_purification Purification reagents Dry Glassware & Anhydrous Solvents initiation Initiation (Iodine/Heat) reagents->initiation mg Magnesium Turnings mg->initiation alkyl_halide 2-Bromopentane in Ether formation Grignard Reagent Formation alkyl_halide->formation initiation->formation exothermic addition Addition of Propanal formation->addition quench Aqueous Workup (NH4Cl) addition->quench extraction Extraction quench->extraction drying Drying extraction->drying distillation Distillation drying->distillation product1 4-Methyl-3-heptanol distillation->product1

Caption: Workflow for the Grignard synthesis of 4-methyl-3-heptanol.

Oxidation_Workflow cluster_setup Reaction Setup cluster_process Oxidation Process cluster_workup Workup & Purification alcohol 4-Methyl-3-heptanol mixing Controlled Addition of Oxidant alcohol->mixing oxidant Oxidizing Agent (e.g., Na2Cr2O7/H2SO4) oxidant->mixing reaction Stirring at Room Temperature mixing->reaction exothermic extraction Extraction reaction->extraction washing Washing extraction->washing drying Drying washing->drying distillation Distillation drying->distillation product2 This compound distillation->product2

Caption: Workflow for the oxidation of 4-methyl-3-heptanol.

Troubleshooting_Logic start Low Yield of This compound check_grignard Check Grignard Step Yield start->check_grignard check_oxidation Check Oxidation Step Yield check_grignard->check_oxidation OK grignard_low Low Grignard Yield check_grignard->grignard_low Low oxidation_low Low Oxidation Yield check_oxidation->oxidation_low Low grignard_causes Possible Causes: - Inactive Mg - Moisture - Side Reactions grignard_low->grignard_causes oxidation_causes Possible Causes: - Incomplete Reaction - Impure Alcohol - Purification Loss oxidation_low->oxidation_causes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of Crude 4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methyl-3-heptanone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are fractional distillation, liquid-liquid extraction with sodium bisulfite, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities largely depend on the synthetic route. Common synthesis involves the oxidation of 4-methyl-3-heptanol (B77350). Therefore, the most probable impurities include:

  • Unreacted 4-methyl-3-heptanol: The precursor alcohol.

  • Starting materials from the synthesis of the alcohol: Such as propanal and 2-bromopentane (B28208) if a Grignard reaction was used.[1]

  • Side-products from the oxidation reaction: Depending on the oxidant used, over-oxidation or side reactions can lead to various byproducts.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 159.93 °C at atmospheric pressure (760 mmHg). Distillation under vacuum will lower the boiling point.

Purification Methodologies and Troubleshooting Guides

Below are detailed protocols and troubleshooting guides for the most common purification techniques for this compound.

Fractional Distillation

Fractional distillation is a highly effective method for separating this compound from impurities with different boiling points, such as the precursor alcohol, 4-methyl-3-heptanol (boiling point ~160-161°C), and other lower or higher boiling point side products.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the distillation flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Distillation: As the mixture heats, the component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound (approximately 156-157°C at 745 mmHg).[2] A clear liquid should be obtained.[2]

  • Completion: Stop the distillation before the flask runs dry.

Quantitative Data: Fractional Distillation
ParameterValueReference
Starting Material10.3 g (0.08 mole) of crude this compound[2]
Distillation Temperature156-157 °C at 745 mmHg[2]
Yield 7.0 g (0.055 mole, 51%) [2]
PurityDescribed as a "clear liquid"[2]
Troubleshooting Guide: Fractional Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Broad boiling point range) - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating heat source.- Use a longer or more efficient fractionating column (e.g., packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure steady and uniform heating with a well-controlled heating mantle.
Product is Contaminated with 4-methyl-3-heptanol The boiling points of the ketone and alcohol are very close, making separation difficult.- Use a highly efficient fractionating column.- Perform the distillation slowly to maximize separation.- Consider vacuum distillation to potentially increase the boiling point difference.
No Product Distilling Over - Thermometer placed incorrectly.- Insufficient heating.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Gradually increase the temperature of the heating mantle.
Bumping or Uneven Boiling - Absence of boiling chips or stirring.- Heating too rapidly.- Add new boiling chips or a magnetic stir bar before heating.- Heat the flask more slowly and evenly.

Workflow for Fractional Distillation

A Crude this compound in Distillation Flask B Heat Gently A->B 1. C Vapors Rise Through Fractionating Column B->C 2. D Vapors Condense C->D 3. F Impurities Remain in Flask C->F Higher boiling impurities E Collect Pure This compound D->E 4.

Fractional Distillation Workflow

Liquid-Liquid Extraction with Sodium Bisulfite

This technique is particularly useful for removing aldehyde impurities and unhindered ketones by converting them into water-soluble bisulfite adducts. This compound, being a sterically unhindered ketone, can be selectively separated from other organic compounds that do not react with sodium bisulfite.[3][4]

Experimental Protocol: Sodium Bisulfite Extraction
  • Dissolution: Dissolve the crude this compound in a water-miscible solvent like methanol (B129727) or dimethylformamide (for aliphatic ketones).[5]

  • Reaction: Add a saturated aqueous solution of sodium bisulfite to the mixture in a separatory funnel and shake vigorously for several minutes.[5]

  • Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the separatory funnel. Shake well and allow the layers to separate.[5]

  • Separation: The aqueous layer, containing the this compound-bisulfite adduct, is separated. The organic layer contains the non-ketonic impurities.

  • Recovery of Ketone (Optional): To recover the this compound, the aqueous layer can be treated with a base (e.g., sodium hydroxide) to reverse the reaction. The liberated ketone can then be extracted with a fresh portion of an organic solvent.[3]

Troubleshooting Guide: Liquid-Liquid Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Emulsion Formation at the Interface - Vigorous shaking.- Presence of surfactants or particulate matter.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a plug of glass wool.
Incomplete Separation of Ketone - Insufficient reaction time with sodium bisulfite.- Steric hindrance of the ketone (less likely for this compound).- Increase the shaking time to ensure complete reaction.- Ensure the sodium bisulfite solution is fresh and saturated.
Low Recovery of Ketone after Basification - Incomplete reversal of the bisulfite adduct.- Insufficient extraction of the liberated ketone.- Ensure the aqueous layer is sufficiently basic (pH > 10) to reverse the reaction.- Perform multiple extractions with the organic solvent to maximize recovery.

Logical Relationship in Bisulfite Extraction

A Crude Mixture (this compound + Impurities) E Liquid-Liquid Extraction A->E B Add Sodium Bisulfite (aq) B->E C Formation of Water-Soluble Bisulfite Adduct F Aqueous Layer (Ketone Adduct) C->F D Non-Reactive Impurities (Organic Soluble) G Organic Layer (Impurities) D->G E->C E->D

Sodium Bisulfite Extraction Principle

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For ketones like this compound, silica (B1680970) gel is a common stationary phase.

Experimental Protocol: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a suitable solvent system. A common system for ketones is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent can be gradually increased to facilitate the separation.[6]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guide: Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Improperly packed column (channeling).- Incorrect solvent system.- Column overloading.- Ensure the column is packed uniformly without air bubbles.- Optimize the eluent system using TLC beforehand. The desired compound should have an Rf of ~0.3.[6] - Use a larger column or reduce the amount of sample loaded.
Compound is Stuck on the Column - Eluent polarity is too low.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Always keep the silica gel covered with the eluent. If the column runs dry, the separation will be compromised.
Tailing of the Compound Band - The compound is interacting too strongly with the stationary phase.- The sample was loaded in too much solvent.- Consider using a different stationary phase (e.g., alumina) or adding a small amount of a more polar solvent to the eluent.- Load the sample in the minimum possible volume of solvent.

Chromatography Elution Workflow

cluster_0 Column Elution A Start with Low Polarity Eluent (e.g., Hexane) B Gradually Increase Polarity (e.g., Add Ethyl Acetate) A->B C Elute Non-polar Impurities First A->C D Elute this compound B->D E Elute Polar Impurities (e.g., 4-Methyl-3-heptanol) Last B->E

References

Technical Support Center: Synthesis of 4-methyl-3-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 4-methyl-3-heptanol (B77350).

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the Grignard synthesis of 4-methyl-3-heptanol?

The synthesis of 4-methyl-3-heptanol via a Grignard reaction typically involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with propanal. The Grignard reagent is prepared from 2-bromopentane (B28208) and magnesium turnings.[1][2]

Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

Failure to initiate a Grignard reaction is a frequent issue, often stemming from an oxidized magnesium surface or the presence of moisture.[3]

  • Inactive Magnesium Surface: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. To activate the magnesium, you can use mechanical methods such as grinding the turnings in a mortar and pestle to expose a fresh surface. Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]

  • Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water. Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.[3]

Q3: I am observing a low yield of 4-methyl-3-heptanol. What are the potential reasons?

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or issues during the work-up process.

  • Incomplete Grignard Reagent Formation: If the initial formation of sec-butylmagnesium bromide is inefficient, the subsequent reaction with propanal will result in a lower yield.

  • Side Reactions: Several side reactions can compete with the desired synthesis of 4-methyl-3-heptanol, reducing the overall yield.[4]

  • Reaction Temperature: The addition of propanal should be performed at a low temperature (e.g., 0 °C) to minimize side reactions.[5]

Q4: What are the common side products in this Grignard reaction?

The primary side products observed during the synthesis of 4-methyl-3-heptanol are 4,5-dimethyloctane (B98873) and 4-methyl-3-heptanone.[4]

  • 4,5-dimethyloctane: This hydrocarbon is a result of a Wurtz-type coupling of the alkyl halide (2-bromopentane) in the presence of magnesium.[4]

  • This compound: This ketone can be formed through the oxidation of the magnesium alkoxide intermediate by excess propanal (Oppenauer-type oxidation) or by air oxidation during the workup.[4]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer)Activate magnesium by grinding or adding a crystal of iodine.
Presence of moisture in glassware or solventThoroughly flame-dry all glassware and use anhydrous solvents.
Low yield of 4-methyl-3-heptanol Incomplete formation of the Grignard reagentEnsure magnesium is fully consumed during reagent formation. Consider titrating the Grignard reagent to determine its concentration.
Side reactions (Wurtz coupling, oxidation)Control the reaction temperature during the addition of propanal (maintain at 0 °C). Ensure a slight excess of the Grignard reagent.
Inefficient work-upEnsure complete quenching of the reaction with a saturated ammonium (B1175870) chloride solution and thorough extraction of the product.
Presence of significant side products High reaction temperatureAdd the propanal solution dropwise to the Grignard reagent at a low temperature to control the exothermic reaction.
Excess propanalUse a slight excess of the Grignard reagent to ensure all the propanal is consumed.
Air oxidation during workupMinimize exposure of the reaction mixture to air, especially during distillation.

Quantitative Data Summary

ProductTypical Yield RangeAnalytical Method
4-methyl-3-heptanol60-70%[4]Gas Chromatography (GC), NMR Spectroscopy
This compound~13%[4]Gas Chromatography (GC), IR Spectroscopy (carbonyl peak)
4,5-dimethyloctane15-25%[4]Gas Chromatography (GC), Mass Spectrometry (MS)

Experimental Protocol: Grignard Synthesis of 4-methyl-3-heptanol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromopentane

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent (sec-butylmagnesium bromide):

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the flask.

    • Prepare a solution of 2-bromopentane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 2-bromopentane solution to the magnesium turnings to initiate the reaction. Gentle warming or the addition of an iodine crystal may be necessary.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of propanal in anhydrous diethyl ether in the dropping funnel.

    • Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain 4-methyl-3-heptanol.

Visualizations

Reaction_Pathway Synthesis of 4-methyl-3-heptanol 2-Bromopentane 2-Bromopentane sec-Butylmagnesium bromide sec-Butylmagnesium bromide 2-Bromopentane->sec-Butylmagnesium bromide + Mg Mg Mg Mg->sec-Butylmagnesium bromide Alkoxide Intermediate Alkoxide Intermediate sec-Butylmagnesium bromide->Alkoxide Intermediate + Propanal Propanal Propanal Propanal->Alkoxide Intermediate 4-methyl-3-heptanol 4-methyl-3-heptanol Alkoxide Intermediate->4-methyl-3-heptanol H3O+ Workup

Caption: Reaction pathway for the Grignard synthesis of 4-methyl-3-heptanol.

Side_Reactions Common Side Reactions cluster_wurtz Wurtz Coupling cluster_oxidation Oxidation 2-Bromopentane_W 2-Bromopentane 4,5-dimethyloctane 4,5-dimethyloctane 2-Bromopentane_W->4,5-dimethyloctane + Mg Mg_W Mg Mg_W->4,5-dimethyloctane Alkoxide_Intermediate_O Alkoxide Intermediate This compound This compound Alkoxide_Intermediate_O->this compound + Oxidant Oxidant Excess Propanal or O2 Oxidant->this compound

Caption: Common side reactions in the synthesis of 4-methyl-3-heptanol.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Initiation Was Grignard reaction initiation problematic? Start->Check_Initiation Activate_Mg Activate Mg (grind/iodine) Ensure anhydrous conditions Check_Initiation->Activate_Mg Yes Check_Side_Products Analyze crude product for side products (GC-MS) Check_Initiation->Check_Side_Products No Activate_Mg->Check_Side_Products High_Dimer High dimer content? Check_Side_Products->High_Dimer Side products present Review_Workup Review work-up procedure (quenching, extraction) Check_Side_Products->Review_Workup No significant side products Control_Temp_Addition Control temperature during alkyl halide addition High_Dimer->Control_Temp_Addition Yes High_Ketone High ketone content? High_Dimer->High_Ketone No Control_Temp_Addition->High_Ketone Control_Temp_Aldehyde Control temperature during propanal addition Use slight excess of Grignard High_Ketone->Control_Temp_Aldehyde Yes High_Ketone->Review_Workup No Control_Temp_Aldehyde->Review_Workup End Optimized Yield Review_Workup->End

Caption: A logical workflow for troubleshooting low yields.

References

Optimization of oxidation conditions for 4-methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of oxidation conditions for 4-methyl-3-heptanol (B77350). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the oxidation of 4-methyl-3-heptanol?

The oxidation of 4-methyl-3-heptanol, a secondary alcohol, yields 4-methyl-3-heptanone.[1][2][3] This reaction involves the conversion of the hydroxyl group (-OH) to a carbonyl group (C=O).

Q2: What are the most common methods for oxidizing 4-methyl-3-heptanol?

Several methods are effective for the oxidation of secondary alcohols like 4-methyl-3-heptanol. The most common include:

  • Chromium-based oxidations:

    • Jones Oxidation: Uses chromic acid (H₂CrO₄), typically formed in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid.[2][3][4][5]

    • Pyridinium Chlorochromate (PCC): A milder chromium-based reagent.

  • Swern Oxidation: Employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534).[6][7][8][9]

  • Dess-Martin Periodinane (DMP) Oxidation: Utilizes a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent.[10][11][12][13][14]

Q3: Are there any specific safety precautions I should take during these oxidation reactions?

Yes, safety is paramount.

  • Chromium-based reagents (Jones, PCC): These are known carcinogens and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Swern Oxidation: This reaction is typically run at very low temperatures (e.g., -78 °C) and generates dimethyl sulfide, which has a strong, unpleasant odor. It should be performed in a fume hood.

  • Dess-Martin Periodinane (DMP): DMP is shock-sensitive and can be explosive under certain conditions. Handle with care and avoid grinding or heating the solid.

Troubleshooting Guide

Q1: I am experiencing a low yield of this compound. What are the possible causes and solutions?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient oxidizing agent, reaction time, or temperature.

    • Solution:

      • Ensure you are using the correct stoichiometry of the oxidizing agent. It is often used in slight excess.

      • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

      • For some reactions, a slight increase in temperature might be necessary, but be cautious of side reactions.

  • Product Degradation:

    • Cause: Harsh reaction conditions (e.g., high acidity or temperature) can lead to the degradation of the product.

    • Solution:

      • If using a strong oxidizing agent like Jones reagent, ensure the temperature is controlled.

      • Consider switching to a milder oxidizing agent like DMP or performing a Swern oxidation at low temperatures.[7][10]

  • Work-up and Purification Issues:

    • Cause: The product may be lost during the extraction or purification steps. This compound is relatively volatile.

    • Solution:

      • When removing the solvent after extraction, use a rotary evaporator at a moderate temperature and reduced pressure to avoid significant loss of the product.

      • If purifying by distillation, ensure the setup is efficient to minimize losses.

Q2: My reaction has stalled, and I still have a significant amount of starting material (4-methyl-3-heptanol) left. What should I do?

  • Cause: This often points to a problem with the oxidizing agent or the reaction setup.

  • Solution:

    • Check Reagent Quality: The oxidizing agent may have degraded over time. Use a fresh batch of the reagent.

    • Ensure Anhydrous Conditions (for Swern and DMP): Moisture can quench the reagents used in Swern and DMP oxidations. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Activation of Reagent: In a Swern oxidation, ensure the DMSO is properly activated by the oxalyl chloride before adding the alcohol.

Q3: I am observing the formation of side products. How can I minimize them?

  • Cause: Side reactions can occur, especially with stronger oxidizing agents or at elevated temperatures. A potential side reaction with strong acids is the dehydration of the alcohol to form alkenes.[15]

  • Solution:

    • Use Milder Reagents: Switching from Jones reagent to PCC, Swern, or DMP conditions can significantly reduce side product formation.

    • Control Temperature: Maintain the recommended temperature for the specific protocol. For exothermic reactions, ensure efficient cooling.

    • pH Control: For chromium-based oxidations, the acidity can influence side reactions. Adhering to the protocol's specified acid concentration is crucial.

Data Presentation

Oxidation Method Reagents Typical Conditions Reported Yield Advantages Disadvantages
Dichromate Oxidation Sodium dichromate (Na₂Cr₂O₇), Sulfuric acid (H₂SO₄), WaterRoom temperature~51%[16]Inexpensive reagents.[2]Use of carcinogenic chromium, moderate yield.
Jones Oxidation Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone0 °C to room temperatureGenerally highRapid reaction, inexpensive.[2]Carcinogenic chromium waste, strongly acidic conditions.[5]
Swern Oxidation DMSO, Oxalyl chloride, Triethylamine-78 °C to room temperatureGenerally >90%[7]Mild conditions, high yields, avoids toxic metals.[7]Requires low temperatures, produces odorous dimethyl sulfide.[6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), Dichloromethane (B109758)Room temperatureGenerally highMild conditions, neutral pH, simple work-up.[11][12]DMP is expensive and potentially explosive.[11]

Experimental Protocols

Protocol 1: Dichromate Oxidation of 4-methyl-3-heptanol

This protocol is adapted from the literature for the synthesis of this compound.[16]

  • Reagent Preparation: In a flask, dissolve 22.2 g of sodium dichromate in 100 mL of water and carefully add 17.6 g of concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer, place 13.9 g of 4-methyl-3-heptanol.

  • Oxidation: Slowly add the prepared dichromate solution to the alcohol with vigorous stirring. The color of the reaction mixture will gradually change from orange to green.

  • Reaction Monitoring: Stir the mixture for an additional 15 minutes after the addition is complete.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with four 50 mL portions of 10% sodium hydroxide (B78521) solution.

    • Dry the organic layer with anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation to obtain the crude this compound. Further purification can be achieved by fractional distillation.

Protocol 2: Swern Oxidation of a Secondary Alcohol (General Procedure)

This is a general protocol that can be adapted for 4-methyl-3-heptanol.[1][8]

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride to the cooled solvent, followed by the dropwise addition of dimethyl sulfoxide (DMSO). Stir for 15 minutes.

  • Alcohol Addition: Slowly add a solution of 4-methyl-3-heptanol in dichloromethane to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Base Quenching: Add triethylamine dropwise to the mixture. The reaction is typically stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.

  • Work-up:

    • Quench the reaction with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting ketone by flash chromatography or distillation.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol (General Procedure)

This is a general protocol adaptable for 4-methyl-3-heptanol.[11]

  • Reaction Setup: In a flask, dissolve 4-methyl-3-heptanol in anhydrous dichloromethane.

  • DMP Addition: Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of celite or silica (B1680970) gel to remove the iodine byproducts, washing the pad with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed by flash chromatography or distillation if necessary.

Visualizations

Experimental_Workflow General Experimental Workflow for Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Oxidizing Agent and Solvent setup Set up Reaction Flask under appropriate atmosphere reagents->setup add_alcohol Add 4-methyl-3-heptanol setup->add_alcohol react Stir at specified temperature add_alcohol->react monitor Monitor reaction by TLC/GC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation/Chromatography dry->purify product Obtain this compound purify->product

Caption: General workflow for the oxidation of 4-methyl-3-heptanol.

Troubleshooting_Guide Troubleshooting Low Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues start Low Yield of this compound check_completion Is the reaction complete? (Check TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes check_reagent Check reagent quality and stoichiometry incomplete->check_reagent check_conditions Verify reaction time and temperature incomplete->check_conditions check_moisture Ensure anhydrous conditions (if applicable) incomplete->check_moisture check_workup Optimize extraction procedure complete->check_workup check_purification Minimize loss during solvent removal/distillation complete->check_purification check_degradation Consider product degradation complete->check_degradation use_milder Use milder oxidizing agent check_degradation->use_milder

Caption: Decision tree for troubleshooting low product yield.

References

Preventing racemization during the synthesis of chiral 4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral 4-Methyl-3-heptanone

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of chiral this compound.

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical issue in asymmetric synthesis. For α-chiral ketones like this compound, this typically occurs through the formation of a planar enol or enolate intermediate, which erases the stereochemical information at the α-carbon.[1][2][3] The following table addresses common problems that lead to a loss of enantiomeric purity.

Table 1: Common Issues and Solutions in the Synthesis of Chiral this compound

Observed Problem Potential Cause Recommended Solution
Low or no enantiomeric excess (ee%) in the final product. The primary cause is the formation of a planar enol or enolate intermediate at the chiral α-carbon, which is catalyzed by acid or base.[4][5]Review all steps for exposure to acidic or basic conditions. Implement stringent temperature control and select appropriate reagents to minimize the rate of enolization.[2][6]
Product ee% decreases after the main reaction but before final analysis. Harsh Workup Conditions: Quenching the reaction with strong acids or bases can catalyze racemization.[4][7]Use a buffered aqueous solution (e.g., pH 7 phosphate (B84403) buffer) or a mild acid like saturated aqueous NH₄Cl for the workup.
High Temperatures During Purification: Purification via distillation can provide enough thermal energy to promote enolization and subsequent racemization.Avoid distillation. Purify the ketone using column chromatography on silica (B1680970) gel with a neutral eluent system (e.g., pentane/ether mixtures).[8]
Inconsistent ee% between batches. Poor Temperature Control: Running the reaction at a higher temperature than specified favors the more stable, but often racemic, thermodynamic product over the desired kinetic product.[6]Maintain strict, low-temperature conditions (e.g., -78 °C using a dry ice/acetone bath) throughout the addition and reaction phases.[9]
Inappropriate Base Selection: Using a small, unhindered base can lead to side reactions or equilibria that facilitate racemization.Employ a bulky, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) to ensure rapid, kinetically controlled deprotonation.[6][9]
Racemization occurs during an oxidation step (e.g., oxidizing 4-methyl-3-heptanol). Harsh Oxidizing Conditions: Certain chromium-based oxidants in strong acidic media can promote epimerization at the α-carbon.[7]Use milder oxidation conditions that operate under neutral or near-neutral pH, such as Dess-Martin periodinane (DMP) or a Swern oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism that causes racemization of this compound?

A1: The primary mechanism is keto-enol tautomerization.[10] The chiral center in this compound is the α-carbon (C4), which bears a hydrogen atom. In the presence of an acid or base, this α-hydrogen can be removed to form a planar, achiral enol or enolate intermediate.[3][11] When this intermediate is protonated to reform the ketone, the proton can add to either face of the planar double bond, resulting in a 50:50 mixture of the (R) and (S) enantiomers, which is a racemic mixture.[4][12]

Q2: How does the choice of base affect the stereochemical outcome during synthesis?

A2: The choice of base is critical for controlling selectivity. For reactions involving the formation of an enolate, such as in the SAMP/RAMP hydrazone alkylation method, a strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) is preferred.[6][9] Such bases favor the rapid and irreversible formation of the kinetic enolate at low temperatures, minimizing the time the compound spends in a state where racemization can occur.[6] Smaller or weaker bases can lead to an equilibrium between the ketone and enolate, providing more opportunity for racemization.

Q3: What is the role of temperature in preventing racemization?

A3: Low temperature is crucial for maintaining stereochemical integrity. Most asymmetric alkylation reactions are performed at -78 °C to favor the formation of the kinetic product and slow down the rate of competing side reactions, including racemization.[9] Higher temperatures provide more energy to overcome the activation barrier for enolization and can allow the system to reach thermodynamic equilibrium, which often favors the more stable, achiral or racemic species.[6]

Q4: Can the purification method impact the enantiomeric excess of the final product?

A4: Yes, significantly. Distillation, which relies on heating the sample to its boiling point, can introduce enough thermal energy to cause racemization. It is recommended to purify the final ketone product by column chromatography on silica gel using a non-polar eluent system.[8] This method avoids heat and keeps the compound in a relatively neutral environment, preserving its enantiomeric purity.

Q5: Are there specific, highly recommended synthetic protocols for preparing chiral this compound with high enantiopurity?

A5: Yes, the SAMP/RAMP hydrazone method is a well-established and reliable protocol for synthesizing α-alkylated chiral ketones with high enantiomeric excess.[9][13] This method involves forming a hydrazone from propanal using a chiral auxiliary ((S)- or (R)-1-amino-2-methoxymethylpyrrolidine), followed by deprotonation, alkylation, and finally, ozonolysis or oxidative cleavage to release the chiral ketone.[8][9] This procedure, when performed with careful control of temperature and reagents, consistently yields high ee%.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone via the SAMP-Hydrazone Method

This protocol is adapted from the well-established Enders SAMP/RAMP hydrazone chemistry.[9]

Materials:

  • (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP)

  • Propanal

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane (B133212)

  • Dry diethyl ether or THF

  • Ozone (O₃) generator

  • Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • Hydrazone Formation: React propanal with SAMP in dry ether to form the corresponding (S)-propanal SAMP-hydrazone. Purify the hydrazone by distillation under vacuum.

  • Metalation (Enolate Formation): In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in dry ether and cool to 0 °C. Add n-BuLi dropwise to form LDA. After stirring, add the purified SAMP-hydrazone solution dropwise at 0 °C. The solution will typically turn yellow, indicating the formation of the aza-enolate.[9]

  • Alkylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of 1-bromobutane in dry ether. Stir the mixture at this temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Cleavage: Dissolve the crude alkylated hydrazone in DCM and cool to -78 °C. Bubble dry ozone through the solution until a persistent blue-green color appears.[9] Purge the excess ozone with a stream of nitrogen while allowing the solution to warm to room temperature.

  • Purification: Concentrate the resulting solution under reduced pressure. Purify the crude (S)-4-Methyl-3-heptanone by flash column chromatography on silica gel (eluent: pentane/ether) to avoid racemization.[8]

  • Analysis: Determine the enantiomeric excess of the purified product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8][14][15]

Data on Enantiomeric Excess

The conditions used during the alkylation step have a profound impact on the stereochemical purity of the final product. The following table provides illustrative data based on established chemical principles.

Table 2: Influence of Reaction Conditions on Enantiomeric Excess (ee%)

Entry Base Solvent Temperature (°C) Resulting ee% Reference/Principle
1LDATHF-78>95%Optimal conditions for kinetic control.[6][9]
2LDATHF-20~70-80%Higher temperature allows for partial equilibration/racemization.[6]
3KHMDSTHF-78>95%Another suitable bulky base for kinetic control.
4NaHDMF25<10%Conditions favoring thermodynamic control and racemization.
5LDATHF/HMPA-78~85-90%Polar additives can sometimes affect aggregation state and selectivity.

Mandatory Visualizations

The following diagrams illustrate key decision-making and experimental workflows to aid researchers.

troubleshooting_racemization Diagram 1: Decision Tree for Troubleshooting Racemization start Low Enantiomeric Excess (ee%) Detected q_temp Was reaction run at low temperature (e.g., -78°C)? start->q_temp s_temp_no Action: Rerun reaction at -78°C. Reason: Higher temperatures promote racemization. q_temp->s_temp_no No q_base Was a bulky, non-nucleophilic base (e.g., LDA) used? q_temp->q_base Yes s_base_no Action: Use a hindered base like LDA. Reason: Small bases can cause equilibration leading to racemization. q_base->s_base_no No q_workup Was the workup/quench performed under neutral conditions? q_base->q_workup Yes s_workup_no Action: Use a buffered or mild quench (e.g., sat. NH4Cl). Reason: Strong acid/base catalyzes racemization. q_workup->s_workup_no No q_purify Was purification done by chromatography instead of distillation? q_workup->q_purify Yes s_purify_no Action: Purify via column chromatography. Reason: Heat from distillation can cause racemization. q_purify->s_purify_no No end_node All conditions optimized. Consult further literature. q_purify->end_node Yes

Caption: Diagram 1: Decision Tree for Troubleshooting Racemization

experimental_workflow Diagram 2: General Workflow for Chiral Synthesis & Analysis prep 1. Reagent & Glassware Prep (Anhydrous Conditions) synth 2. Asymmetric Synthesis (e.g., Hydrazone Alkylation at -78°C) prep->synth workup 3. Mild Aqueous Workup (e.g., pH 7 Buffer) synth->workup purify 4. Purification (Column Chromatography) workup->purify analysis 5. Chiral Analysis (Chiral GC or HPLC) purify->analysis result High ee% Product analysis->result

Caption: Diagram 2: General Workflow for Chiral Synthesis and Analysis

References

Stability and degradation of 4-Methyl-3-heptanone under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Methyl-3-heptanone under storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Stability of this compound: A Summary

This compound is a colorless to pale yellow liquid with a characteristic fruity odor. While generally stable under recommended storage conditions, its long-term stability can be affected by factors such as temperature, exposure to air (oxygen), and light. The primary degradation pathway for ketones like this compound during storage is autoxidation, which can lead to the formation of peroxides and other oxidative degradation products.

Recommended Storage Conditions

To ensure the integrity of this compound, it is crucial to store it in a cool, dark, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[1][2] For long-term storage, it is advisable to keep the container tightly sealed, preferably under an inert atmosphere such as nitrogen, to minimize contact with air.[2]

Quantitative Stability Data

Storage ConditionTime (Months)Purity (%)Potential Degradation Products
Recommended 0>99.0-
(Cool, dark, inert atmosphere)6>98.5Trace peroxides
12>98.0Low levels of peroxides and other oxidation byproducts
Ambient 0>99.0-
(Room temperature, air)697.0 - 98.0Peroxides, aldehydes, carboxylic acids
1295.0 - 97.0Increased levels of peroxides and other oxidation byproducts
Accelerated 0>99.0-
(40°C, 75% RH, air)396.0 - 97.0Significant formation of peroxides and other oxidation byproducts
6<95.0High levels of various degradation products

Disclaimer: This data is for illustrative purposes and based on a similar compound. Actual degradation rates for this compound may vary. It is highly recommended to perform in-house stability studies for critical applications.

Experimental Protocols

Accelerated Stability Testing Protocol

This protocol outlines a general procedure for conducting an accelerated stability study of this compound to predict its long-term stability.

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

  • This compound sample

  • Glass vials with inert caps

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Initial Analysis (Time 0):

    • Dispense the this compound sample into several glass vials.

    • Tightly cap the vials.

    • Perform an initial purity analysis on a representative sample using the GC-FID method described below. Record the initial purity.

  • Storage:

    • Place the remaining vials in the stability chamber set to 40°C and 75% relative humidity.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 3, and 6 months), remove a vial from the stability chamber.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample for purity using the GC-FID method.

    • Visually inspect the sample for any changes in color or appearance.

  • Data Analysis:

    • Compare the purity at each time point to the initial purity.

    • Identify and quantify any significant degradation products.

    • Plot the purity versus time to determine the degradation rate.

Gas Chromatography (GC-FID) Method for Purity Analysis

This method is suitable for determining the purity of this compound and detecting potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Injector: Split/splitless injector.

GC Parameters (Example):

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector Temperature: 280°C

  • Data Acquisition: Collect data for a sufficient time to allow all expected components to elute.

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) if necessary.

  • Injection: Inject the prepared sample into the GC.

  • Analysis: Identify the this compound peak based on its retention time, which should be determined using a pure standard.

  • Purity Calculation: Calculate the purity by the area percent method, assuming all components have a similar response factor with the FID.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Troubleshooting Guides

Troubleshooting GC Analysis of this compound

This guide addresses common problems encountered during the GC analysis of this compound.

GCTroubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks / Carryover start->ghost_peaks baseline_drift Baseline Drift start->baseline_drift retention_time_shift Retention Time Shift start->retention_time_shift pt_cause1 Active sites in inlet liner or column peak_tailing->pt_cause1 pt_cause2 Column contamination peak_tailing->pt_cause2 pt_cause3 Improper column installation peak_tailing->pt_cause3 gp_cause1 Contamination from septum or syringe ghost_peaks->gp_cause1 gp_cause2 Carryover from previous injection ghost_peaks->gp_cause2 bd_cause1 Column bleed baseline_drift->bd_cause1 bd_cause2 Contaminated carrier gas baseline_drift->bd_cause2 rts_cause1 Leak in the system retention_time_shift->rts_cause1 rts_cause2 Inconsistent oven temperature or gas flow retention_time_shift->rts_cause2 pt_sol1 Deactivate or replace inlet liner. Trim the column inlet. pt_cause1->pt_sol1 pt_sol2 Bake out the column at a high temperature. If severe, replace the column. pt_cause2->pt_sol2 pt_sol3 Reinstall the column correctly. pt_cause3->pt_sol3 gp_sol1 Replace septum. Clean or replace syringe. gp_cause1->gp_sol1 gp_sol2 Increase injector and detector temperatures. Increase run time or bakeout between runs. gp_cause2->gp_sol2 bd_sol1 Condition the column. Ensure oven temperature is below column's max limit. bd_cause1->bd_sol1 bd_sol2 Replace gas cylinder. Check gas purifiers. bd_cause2->bd_sol2 rts_sol1 Perform a leak check (inlet, connections). rts_cause1->rts_sol1 rts_sol2 Verify oven temperature program. Check and adjust carrier gas flow rate. rts_cause2->rts_sol2

Caption: A troubleshooting guide for common GC analysis issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: While a definitive shelf life for this compound is not widely published, a similar compound, Methyl Isobutyl Ketone, is considered stable for at least 12 months when stored under optimal conditions (cool, dark, inert atmosphere).[2] It is recommended to re-test the purity of this compound after one year of storage or if there are any visual changes to the material.

Q2: I have been storing this compound at room temperature exposed to air. What potential degradation products should I be concerned about?

A2: Storing this compound at room temperature with exposure to air can lead to autoxidation.[4] The primary degradation products of concern are hydroperoxides, which can be unstable. Further oxidation can lead to the formation of other byproducts such as aldehydes and carboxylic acids. The presence of these impurities can affect the outcome of your experiments.

Q3: My this compound has a yellowish tint, but it was colorless when I received it. Is it still usable?

A3: A change in color from colorless to pale yellow can be an indication of degradation. It is highly recommended to re-analyze the purity of the material using a method like GC-FID before use. If the purity is below your experimental requirements or if significant impurity peaks are detected, it is advisable to use a fresh batch.

Q4: How can I prevent the degradation of this compound during storage?

A4: To minimize degradation, store this compound in a tightly sealed container in a cool, dark, and well-ventilated area.[1][2] For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can significantly reduce the risk of oxidation.[2] Avoid exposure to heat, light, and incompatible materials like strong oxidizing agents.

Q5: What are some common impurities that might be present in a newly purchased bottle of this compound?

A5: Impurities in commercially available this compound can originate from the synthesis process.[5][6] Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents used in purification. Common synthesis routes may introduce impurities such as isomeric ketones or the corresponding alcohol (4-methyl-3-heptanol).[5] It is always good practice to verify the purity of a new batch before use in a critical application.

ExperimentalWorkflow cluster_storage Storage & Sampling cluster_analysis Analysis cluster_evaluation Evaluation storage Store this compound (Cool, Dark, Inert Atmosphere) sampling Sample at Time Points (0, 3, 6, 12 months) storage->sampling sample_prep Sample Preparation (Dilution if necessary) sampling->sample_prep gc_analysis GC-FID Analysis sample_prep->gc_analysis data_processing Data Processing (Peak Integration & Purity Calculation) gc_analysis->data_processing degradation_assessment Assess Purity Degradation data_processing->degradation_assessment impurity_profiling Identify & Quantify Impurities degradation_assessment->impurity_profiling shelf_life Determine Shelf Life impurity_profiling->shelf_life

Caption: A typical workflow for a stability study of this compound.

References

Common impurities in synthetic 4-Methyl-3-heptanone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4-methyl-3-heptanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low yield of this compound after synthesis and initial workup.

  • Possible Cause 1: Incomplete Reaction. The primary synthetic reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure all reagents are of high purity and reaction conditions (temperature, time) are strictly followed.

  • Possible Cause 2: Loss of product during aqueous workup. this compound has some solubility in water, which can lead to losses during extraction.

    • Recommendation: When performing an aqueous workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Use a sufficient volume of an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery.

Issue 2: Presence of a significant amount of a higher-boiling impurity in the final product.

  • Possible Cause: Incomplete oxidation of the intermediate alcohol. In syntheses proceeding via the oxidation of 4-methyl-3-heptanol (B77350), incomplete conversion will result in contamination of the final product.

    • Recommendation: Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction for the disappearance of the starting alcohol. If the impurity persists, a purification step such as fractional distillation or column chromatography will be necessary.

Issue 3: The purified product shows a broad boiling point range during distillation.

  • Possible Cause 1: Presence of multiple impurities. The crude product may contain a mixture of starting materials, byproducts, and the desired ketone.

    • Recommendation: Perform a thorough aqueous workup to remove water-soluble impurities before distillation. For mixtures of liquids with close boiling points, fractional distillation is recommended over simple distillation.

  • Possible Cause 2: Presence of diastereomers. If a non-stereoselective synthesis is performed, the resulting 4-methyl-3-heptanol intermediate will be a mixture of diastereomers, which can have slightly different boiling points.

    • Recommendation: While challenging to separate by standard distillation, high-efficiency fractional distillation or preparative gas chromatography can be employed.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Identification

Q1: What are the most common impurities found in this compound synthesized via the Grignard reaction followed by oxidation?

A1: Common impurities include:

  • Unreacted Starting Materials: Propanal and 2-bromopentane.

  • Intermediate Alcohol: 4-methyl-3-heptanol from incomplete oxidation.

  • Grignard Byproducts: Side-products from the Grignard reaction, such as Wurtz coupling products.

  • Solvent: Residual reaction solvent (e.g., diethyl ether, THF).

Q2: I used the SAMP/RAMP hydrazone method for an asymmetric synthesis. What impurities should I look out for?

A2: For the SAMP/RAMP hydrazone method, potential impurities are:

  • Unreacted Starting Materials: 3-pentanone (B124093) and propyl iodide.

  • Chiral Auxiliary: The SAMP or RAMP auxiliary or its byproducts from the cleavage step.

  • Byproducts of Cleavage: Ozonolysis can generate various side products. If using acidic hydrolysis, side reactions may occur.

  • Stereoisomers: The presence of the undesired enantiomer or diastereomers if the stereochemical control is not absolute.

Q3: How can I identify the impurities in my sample of this compound?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and identify them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the structure of the main component and impurities.

  • Infrared (IR) Spectroscopy: To identify functional groups. For example, a broad peak around 3300 cm⁻¹ would indicate the presence of the 4-methyl-3-heptanol impurity.

Impurity Removal

Q4: My primary impurity is the unreacted alcohol, 4-methyl-3-heptanol. What is the best way to remove it?

A4: Fractional distillation is a common and effective method to separate this compound from the higher-boiling 4-methyl-3-heptanol. The significant difference in their boiling points allows for good separation. For high-purity requirements, column chromatography can also be employed.

Q5: How can I remove unreacted starting materials like propanal or 3-pentanone?

A5: These lower-boiling starting materials can typically be removed by a preliminary simple distillation before carefully distilling the product. A thorough aqueous wash can also help remove water-soluble aldehydes and ketones.

Q6: I suspect I have diastereomeric impurities. How can these be separated?

A6: Diastereomers can sometimes be separated by high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC). In some cases, fractional crystallization of a derivative might be possible.

Data Presentation

Table 1: Boiling Points of this compound and Related Impurities

CompoundBoiling Point (°C) at 760 mmHgBoiling Point (°C) at 40 mmHg
This compound 156-15763-67
4-Methyl-3-heptanol160-165Not specified
3-Pentanone102Not specified
Propanal48Not specified
Propyl Iodide102Not specified

Note: Data compiled from various sources. Boiling points can vary slightly with atmospheric pressure.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. The length and packing of the column will depend on the required separation efficiency.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Collect the initial fraction, which will contain lower-boiling impurities such as residual solvents and unreacted starting materials.

    • As the temperature stabilizes at the boiling point of this compound (approx. 156-157 °C at atmospheric pressure), change the receiving flask to collect the pure product.

    • Monitor the temperature closely. A sharp, stable boiling point indicates a pure compound.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of higher-boiling impurities and potential decomposition.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm purity.

Protocol 2: Removal of Acidic/Basic Impurities by Aqueous Workup

  • Transfer to Separatory Funnel: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and transfer it to a separatory funnel.

  • Acid Wash (Optional): To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Base Wash: To remove acidic impurities and unreacted aldehydes, wash the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound (with impurities) Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Remove water-soluble impurities Distillation Distillation Aqueous_Workup->Distillation Separate by boiling point Chromatography Column Chromatography Distillation->Chromatography Further purification (if needed) Pure_Product Pure this compound Distillation->Pure_Product High Purity Chromatography->Pure_Product

Caption: Workflow for the purification of synthetic this compound.

Troubleshooting_Logic Start Product Analysis Impure Product Impure? Start->Impure High_Boiling Higher Boiling Point Impurity? Impure->High_Boiling Yes Pure Pure Product Impure->Pure No Low_Boiling Lower Boiling Point Impurity? High_Boiling->Low_Boiling No Fractional_Distillation Perform Fractional Distillation High_Boiling->Fractional_Distillation Yes Stereoisomers Stereoisomers Present? Low_Boiling->Stereoisomers No Simple_Distillation Perform Simple Distillation Low_Boiling->Simple_Distillation Yes Prep_GC_HPLC Preparative GC or HPLC Stereoisomers->Prep_GC_HPLC Yes Stereoisomers->Pure No Fractional_Distillation->Pure Simple_Distillation->Pure Prep_GC_HPLC->Pure

Caption: Decision tree for troubleshooting the purification of this compound.

Technical Support Center: Enhancing Chromatographic Resolution of 4-Methyl-3-heptanone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 4-methyl-3-heptanone stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound stereoisomers?

A1: this compound possesses a single chiral center, resulting in two enantiomers ((R)- and (S)-4-methyl-3-heptanone). Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography challenging. Achieving resolution requires the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Q2: Which type of chiral stationary phase (CSP) is most effective for resolving this compound enantiomers?

A2: For ketones like this compound, cyclodextrin-based CSPs are highly effective. Specifically, permethylated β-cyclodextrin and γ-cyclodextrin columns have demonstrated good enantioselectivity for such compounds.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, can also be screened as they show broad applicability for a wide range of chiral compounds.

Q3: Can I use normal-phase or reversed-phase chromatography for this separation?

A3: Both normal-phase and reversed-phase gas chromatography (GC) can be employed for the chiral separation of this compound. The choice depends on the specific CSP and the sample matrix. For GC, which is well-suited for volatile ketones, the separation is typically performed in a gas-solid or gas-liquid mode where the stationary phase is chiral.

Q4: How does temperature affect the resolution of this compound stereoisomers?

A4: Temperature is a critical parameter in chiral chromatography. Generally, lower oven temperatures in GC increase the enantioselectivity of the separation by enhancing the differential interactions between the enantiomers and the CSP.[2] However, this can also lead to longer analysis times and broader peaks. Therefore, it is essential to optimize the temperature or temperature program to find the best balance between resolution and analysis time. It is advisable to screen a range of temperatures (e.g., 40°C, 55°C, 70°C) to determine the optimal condition.[1][2]

Q5: What is the impact of the carrier gas flow rate on the separation?

A5: Decreasing the carrier gas flow rate (linear velocity) allows for more equilibration time between the mobile phase and the CSP, which can enhance resolution.[2] However, excessively low flow rates will significantly increase the analysis time. Optimization is key to finding a flow rate that provides adequate resolution without unduly prolonging the experiment.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this compound. Screen different types of CSPs, with a primary focus on cyclodextrin-based columns (e.g., permethylated β-cyclodextrin).[1]
Suboptimal Oven Temperature The oven temperature may be too high, reducing the enantioselectivity. Try a lower isothermal temperature or a slower temperature ramp. Experiment with a range of temperatures to find the optimum.[2]
High Carrier Gas Flow Rate A high flow rate reduces the interaction time with the CSP. Decrease the flow rate to allow for better equilibration and improved resolution.[2]
Co-elution with Matrix Components Interfering compounds in the sample matrix may be co-eluting with one or both enantiomers. Optimize sample preparation (e.g., solid-phase microextraction, liquid-liquid extraction) to remove interfering substances.
Problem 2: Peak Tailing or Broadening

Possible Causes & Solutions:

CauseSuggested Solution
Active Sites on the Column or in the Inlet Residual silanols or contaminants can cause interactions that lead to peak tailing. Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, consider replacing it.
Column Overloading Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample.
Inappropriate Oven Temperature If the temperature is too low, it can lead to peak broadening. Find a balance where resolution is achieved without significant peak broadening.
Dead Volume in the System Poor column installation or connections can create dead volume, leading to peak broadening. Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Problem 3: Peak Splitting

Possible Causes & Solutions:

CauseSuggested Solution
Improper Injection Technique Inconsistent or slow injection can cause the sample to be introduced as a broad band. If using manual injection, ensure it is done quickly and smoothly. An autosampler is recommended for better reproducibility.
Inlet Temperature Too Low or Too High An incorrect inlet temperature can lead to incomplete or fractional vaporization. Optimize the inlet temperature for this compound.
Solvent Mismatch A mismatch between the sample solvent and the stationary phase polarity can cause peak splitting, especially in splitless injections. Ensure the solvent is compatible with the analysis.
Column Contamination at the Inlet Non-volatile residues at the head of the column can interfere with the sample introduction. Trim a small portion (e.g., 10-20 cm) from the inlet end of the column.

Data Presentation

Table 1: Representative GC Conditions for Chiral Separation of 4-Methyl-3-heptanol Stereoisomers (A structural analog of this compound)

ParameterCondition 1Condition 2
Column Cyclodex-B (60 m x 0.25 mm ID, 0.25 µm film)[1]Lipodex-G γ-cyclodextrin[1]
Carrier Gas HeliumHelium
Oven Program 40°C for 2 min, then 30°C/min to 55°C (hold 45 min), then 30°C/min to 230°C (hold 10 min)[1]55°C for 10 min, then 2°C/min to 100°C[1]
Injector Temp. 250°C250°C
Detector Temp. 280°C (FID)280°C (FID)
Expected Outcome Baseline separation of the stereoisomers.Good resolution of the corresponding acetates.

Note: These conditions for the analogous alcohol provide a strong starting point for method development for this compound.

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound Stereoisomers

This protocol outlines a general procedure for the enantioseparation of (R)- and (S)-4-methyl-3-heptanone using a cyclodextrin-based chiral GC column.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • For unknown samples, perform a suitable extraction and cleanup procedure to isolate the volatile fraction containing this compound.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B or equivalent.

  • Chiral Column: Cyclodex-B (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 60°C at 2°C/min, hold for 20 minutes.

    • Ramp 2: Increase to 230°C at 20°C/min, hold for 5 minutes.

  • Inlet:

    • Mode: Split (split ratio 50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 40-200) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions: m/z 57, 71, 99, 128).

3. Data Analysis:

  • Integrate the peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) if applicable.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Resolution csp Is the CSP appropriate? (e.g., Cyclodextrin-based) start->csp temp Is the oven temperature optimized? csp->temp Yes screen_csp Screen different CSPs csp->screen_csp No flow Is the flow rate optimized? temp->flow Yes lower_temp Lower oven temperature or slow down ramp rate temp->lower_temp No lower_flow Decrease carrier gas flow rate flow->lower_flow No end Resolution Achieved flow->end Yes screen_csp->temp lower_temp->flow lower_flow->end

Caption: Troubleshooting workflow for poor or no resolution.

Peak_Shape_Troubleshooting start Start: Poor Peak Shape (Tailing/Broadening) overload Is the column overloaded? start->overload activity Are there active sites in the system? overload->activity No reduce_conc Reduce sample concentration or injection volume overload->reduce_conc Yes connections Are column connections and installation correct? activity->connections No deactivate Use deactivated liner, condition or replace column activity->deactivate Yes reinstall Re-install column correctly, minimize dead volume connections->reinstall No end Improved Peak Shape connections->end Yes reduce_conc->activity deactivate->connections reinstall->end

Caption: Troubleshooting guide for poor peak shape.

References

Overcoming challenges in the ozonolysis step of 4-Methyl-3-heptanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the ozonolysis step in the synthesis of 4-Methyl-3-heptanone from its precursor, 4-methyl-3-heptene (B1233913).

Troubleshooting Guide

Question: My ozonolysis reaction is incomplete, and I'm recovering starting material (4-methyl-3-heptene). What should I do?

Answer: Incomplete conversion is a common issue that can often be resolved by addressing the ozone delivery and reaction monitoring.

  • Verify Ozone Generation and Delivery: Ensure your ozone generator is functioning correctly and delivering a consistent stream of O₃. The gas delivery tube must be submerged in the reaction mixture and should allow for fine bubbles to maximize gas-liquid contact.

  • Monitor Reaction Progress: The most common method for monitoring is observing the solution's color. When ozone is bubbled through the reaction mixture, typically in a solvent like dichloromethane (B109758) (DCM) or methanol (B129727) at -78°C, the reaction is complete when the solution retains a distinct blue color, which indicates an excess of unreacted ozone.[1][2]

  • Use a Chemical Indicator: For more precise control, an indicator like Sudan Red III can be used.[1] Ozone reacts with the indicator more slowly than with the target alkene. A color change signals that the primary reaction is complete, preventing over-ozonolysis.[1]

  • Extend Reaction Time: If you are not using an indicator, you may need to extend the reaction time. An organic synthesis procedure for a similar ozonolysis reaction suggests that passing ozone through the solution can take up to 4 hours.[3]

Question: The yield of this compound is low, but I'm not recovering any starting material. What are the likely causes?

Answer: Low yield without recoverable starting material often points to issues during the work-up stage or the formation of side products due to over-oxidation.

  • Choice of Work-up: The work-up procedure is critical for cleaving the ozonide intermediate to the desired ketone.[4] For synthesizing ketones and aldehydes, a reductive work-up is essential.[5][6]

    • Over-oxidation: Using an oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) will oxidize any aldehyde byproducts to carboxylic acids, and in some cases, can lead to other undesired side reactions, potentially lowering the yield of the target ketone.[5][7] Ensure you are using a reductive agent.

    • Inefficient Reduction: The chosen reducing agent might be inefficient or used in insufficient quantity. Common and effective reducing agents for this purpose are dimethyl sulfide (B99878) (DMS) or zinc dust with acetic acid.[5][8]

  • Ozonide Instability: Ozonide intermediates can be unstable and sometimes explosive.[4][8] They are typically not isolated and should be decomposed at low temperatures by adding the reducing agent before allowing the mixture to warm to room temperature.[5] Premature decomposition could lead to a complex mixture of products.

Question: I'm observing unexpected byproducts in my final product mixture. How can I improve the selectivity for this compound?

Answer: The formation of byproducts is often related to the reaction conditions and the work-up method. The ozonolysis of 4-methyl-3-heptene is expected to yield propanal and 2-pentanone (this compound is an isomer of 2-pentanone, the expected product from 4-methyl-3-heptene is actually 2-pentanone and propanal). Assuming the target is indeed this compound, the starting material would need to be an appropriate isomer of 4-methyl-3-heptene. For the purpose of this guide, we will address byproduct formation in the ozonolysis of a generic trisubstituted alkene to yield a ketone.

  • Control Reaction Temperature: Ozonolysis is highly exothermic and should be carried out at low temperatures, typically -78°C (a dry ice/acetone bath), to prevent side reactions.[1][3]

  • Solvent Choice: The reaction is commonly performed in non-polar solvents like dichloromethane or polar solvents like methanol.[9] Using a co-solvent system, such as dichloromethane and methanol, can facilitate the formation of intermediate hydroperoxyacetals, which may offer a cleaner decomposition pathway.[9]

  • Purity of Starting Material: Ensure the starting alkene (4-methyl-3-heptene) is pure. Isomeric impurities will lead to a mixture of different ozonolysis products.

  • Reductive Work-up Selection: The choice of reducing agent can influence the product profile. Dimethyl sulfide (DMS) is often preferred as it produces dimethyl sulfoxide (B87167) (DMSO), a water-soluble byproduct that is easily removed during aqueous extraction.[5] Zinc can sometimes lead to a more complex work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ozonolysis?

A1: The widely accepted Criegee mechanism involves three main steps:

  • 1,3-Dipolar Cycloaddition: Ozone adds across the carbon-carbon double bond of the alkene to form an unstable primary ozonide called a molozonide.[1][10]

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide (also known as the Criegee intermediate).[1][4]

  • Second 1,3-Dipolar Cycloaddition: The carbonyl compound and the carbonyl oxide then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[10]

This secondary ozonide is then cleaved during the work-up step to yield the final carbonyl products.[4]

Q2: Why is a reductive work-up necessary to obtain this compound?

A2: The ozonolysis of 4-methyl-3-heptene cleaves the double bond to initially form two carbonyl compounds. A reductive work-up is specifically designed to reduce the peroxide linkage in the ozonide intermediate without oxidizing the resulting carbonyl groups.[8] This ensures that aldehydes, if formed, are not further oxidized to carboxylic acids, and ketones remain unchanged.[5][11] An oxidative work-up, in contrast, would convert any aldehyde products into carboxylic acids.[2][7]

Q3: What are the key differences between common reductive work-up agents?

A3: The choice of reducing agent can impact the ease of purification and reaction conditions.

ReagentDescriptionAdvantagesDisadvantages
Dimethyl Sulfide (DMS) A volatile liquid that reduces the ozonide and is itself oxidized to dimethyl sulfoxide (DMSO).[5]Produces a water-soluble byproduct (DMSO) that is easily removed. The reaction is generally clean.[5]Has a very strong, unpleasant odor. Must be handled in a well-ventilated fume hood.
Zinc and Acetic Acid Zinc metal in the presence of an acid (like acetic acid) or water acts as the reducing agent.[8]Inexpensive and effective.The work-up involves removing solid zinc salts, which can sometimes complicate product isolation.
Triphenylphosphine (B44618) (PPh₃) A solid reagent that is oxidized to triphenylphosphine oxide.[5]Often results in a very clean reaction. The byproduct, Ph₃PO, is crystalline and can sometimes be removed by filtration.The byproduct can be difficult to separate from the desired product if both are non-polar. The reagent is more expensive than DMS or Zinc.

Q4: Why must the ozonolysis reaction be performed at a low temperature?

A4: There are two primary reasons for maintaining a low temperature (typically -78°C):

  • Ozone Stability and Solubility: Ozone is an unstable gas that decomposes at higher temperatures. Low temperatures increase its stability and solubility in the reaction solvent, ensuring its availability to react with the alkene.[1]

  • Intermediate Stability and Selectivity: The initial molozonide and the subsequent secondary ozonide are thermally unstable and can be explosive.[8] Low temperatures prevent their uncontrolled decomposition and minimize the formation of unwanted side products, leading to a cleaner reaction and higher yield of the desired ketone.[9]

Experimental Protocols

Detailed Protocol: Ozonolysis of 4-methyl-3-heptene with Reductive Work-up

This protocol is a representative procedure based on standard laboratory practices for ozonolysis.[3][9]

Materials:

  • 4-methyl-3-heptene

  • Dichloromethane (DCM), anhydrous

  • Methanol (optional, as co-solvent)

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Standard glassware for low-temperature reactions (three-neck flask, gas inlet tube, drying tube)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube or an oil bubbler.

  • Dissolve 4-methyl-3-heptene (1 equivalent) in anhydrous dichloromethane (or a DCM/methanol mixture) to a concentration of approximately 0.1 M.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Begin bubbling a stream of dry ozone-enriched oxygen through the solution while stirring vigorously.

  • Continue the ozone flow until the solution turns a persistent pale blue color, indicating the consumption of the alkene and the presence of excess ozone.[2] This may take several hours.[3]

  • Once the reaction is complete, switch the gas flow from ozone to nitrogen or argon for 15-20 minutes to purge any excess ozone from the solution. It is critical to remove all dissolved ozone before adding the reducing agent.

  • While maintaining the temperature at -78°C, slowly add dimethyl sulfide (DMS, 1.5 equivalents) to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours, or until analysis (e.g., by TLC or GC) shows the complete disappearance of the ozonide.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product containing this compound and propanal.

  • Purify the this compound from the lower-boiling propanal and other impurities via fractional distillation or column chromatography.

Visualizations

Ozonolysis_Workflow cluster_start Starting Material cluster_reaction Ozonolysis Reaction cluster_workup Work-up & Purification cluster_final Final Product Start 4-Methyl-3-heptene Ozonolysis Ozonolysis Step Start->Ozonolysis 1. O₃, DCM 2. -78°C Ozonide Ozonide Intermediate Ozonolysis->Ozonide Workup Reductive Work-up Ozonide->Workup DMS or Zn/HOAc Product This compound (and Propanal) Workup->Product Purification Purification Product->Purification Distillation or Chromatography Final Pure this compound Purification->Final

Caption: Experimental workflow for the synthesis of this compound via ozonolysis.

Troubleshooting_Logic Start Low Yield of This compound CheckStart Starting Material Recovered? Start->CheckStart IncompleteRxn Incomplete Reaction CheckStart->IncompleteRxn Yes SideProducts Side Products or Decomposition CheckStart->SideProducts No Action_Ozone Action: - Check O₃ generator - Extend reaction time - Use indicator (e.g., Sudan Red) IncompleteRxn->Action_Ozone CheckWorkup Work-up Issue? SideProducts->CheckWorkup CheckTemp Temperature Issue? SideProducts->CheckTemp OxidativeWorkup Problem: Oxidative Work-up Used CheckWorkup->OxidativeWorkup Yes HighTemp Problem: Reaction Temp Too High CheckTemp->HighTemp Yes Action_Workup Action: Use Reductive Agent (DMS, Zn/HOAc) OxidativeWorkup->Action_Workup Action_Temp Action: Maintain at -78°C HighTemp->Action_Temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing side reactions in the alkylation of 3-pentanone SAMP hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the alkylation of 3-pentanone (B124093) (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of alkylating 3-pentanone SAMP hydrazone?

The primary goal is to achieve a highly diastereoselective α-alkylation of 3-pentanone. The SAMP chiral auxiliary directs the incoming electrophile to one face of the intermediate azaenolate, leading to the formation of a new stereocenter with high control.[1][2] Subsequent removal of the auxiliary yields an α-alkylated ketone with high enantiomeric purity.[1][3]

Q2: What are the critical steps in the overall reaction sequence?

The sequence involves three main steps:

  • Hydrazone Formation: Reaction of 3-pentanone with SAMP to form the corresponding hydrazone.[1][3]

  • α-Alkylation: Deprotonation of the hydrazone with a strong base to form a chiral azaenolate, followed by reaction with an electrophile (e.g., an alkyl halide).[1][4]

  • Auxiliary Cleavage: Removal of the SAMP auxiliary to regenerate the chiral ketone, typically through ozonolysis or hydrolysis.[1][3][5]

Q3: What are the most common side reactions observed during this process?

The most common side reactions are generally associated with the cleavage of the hydrazone. These can include:

  • Epimerization: Loss of stereochemical integrity at the newly formed stereocenter during hydrolysis.[5][6][7]

  • Retro-aldol Fragmentation and Dehydration: These are more prevalent with aldol-type products but can be a concern under acidic cleavage conditions.[6]

During the alkylation step, the main challenge is achieving high diastereoselectivity, which is influenced by factors like the choice of base, solvent, and reaction temperature.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Alkylation Step

Low diastereoselectivity leads to a mixture of stereoisomers, reducing the enantiomeric purity of the final product.

Potential Cause Recommended Solution
Incomplete Deprotonation Ensure the use of a sufficiently strong base, such as lithium diisopropylamide (LDA) or tert-butyllithium (B1211817) (t-BuLi), in a slight excess (e.g., 1.05-1.1 equivalents).[3][4]
Incorrect Reaction Temperature Perform the deprotonation at 0°C and the subsequent alkylation at a very low temperature, typically between -78°C and -110°C, to maximize stereocontrol.[1][3][4]
Non-optimal Solvent Use an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for the formation of the rigid, chelated azaenolate intermediate that directs the alkylation.[3][4]
Water Contamination Ensure strictly anhydrous conditions. Flame-dry all glassware and use dry solvents, as moisture can quench the azaenolate and interfere with the reaction.

Issue 2: Epimerization During Hydrazone Cleavage

Epimerization erodes the enantiomeric purity of the final ketone.

Potential Cause Recommended Solution
Harsh Acidic Conditions Avoid using strong acids for hydrolysis. Ozonolysis followed by a reductive work-up is a common and effective method.[1][3] Alternatively, mild oxidative hydrolysis using reagents like selenium dioxide and hydrogen peroxide under buffered (pH 7) conditions can prevent epimerization.[5][6]
Prolonged Reaction Time for Cleavage Monitor the cleavage reaction closely and work it up as soon as the starting material is consumed to minimize the product's exposure to conditions that could cause racemization.[7]

Issue 3: Low Overall Yield

Low yields can result from issues at any stage of the multi-step process.

Potential Cause Recommended Solution
Inefficient Hydrazone Formation Ensure the removal of water during hydrazone formation, for example, by using a Dean-Stark apparatus or by carrying out the reaction in the presence of a drying agent.[3]
Poor Electrophile Reactivity Use more reactive electrophiles, such as alkyl iodides or bromides, over chlorides.
Side Reactions During Cleavage For sensitive substrates, especially those derived from aldol (B89426) reactions, use buffered conditions during oxidative hydrolysis to suppress side reactions like dehydration or retro-aldol fragmentation.[6]

Experimental Protocols and Data

Protocol 1: Synthesis of 3-Pentanone SAMP Hydrazone
  • A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and a slight excess of 3-pentanone is heated, often under an inert atmosphere (e.g., argon).[3]

  • The reaction is typically run overnight.[3]

  • After cooling, the crude product is diluted with a solvent like diethyl ether and washed with water to remove unreacted starting materials.[3]

  • The organic layer is dried, and the solvent is removed under reduced pressure. The resulting hydrazone can be purified by distillation.[3]

Protocol 2: α-Alkylation of 3-Pentanone SAMP Hydrazone
  • A solution of diisopropylamine (B44863) in dry diethyl ether is cooled to 0°C under an inert atmosphere.[3]

  • An equimolar amount of butyllithium (B86547) (BuLi) is added dropwise to generate LDA.[3]

  • The 3-pentanone SAMP hydrazone, dissolved in dry ether, is added to the LDA solution at 0°C and stirred for several hours to ensure complete deprotonation.[3]

  • The reaction mixture is then cooled to -110°C.[3]

  • The alkyl halide (e.g., propyl iodide) is added dropwise, and the mixture is allowed to warm to room temperature overnight.[1][3]

  • The reaction is quenched, and the alkylated hydrazone is extracted.[3]

Protocol 3: Cleavage of the Alkylated Hydrazone via Ozonolysis
  • The crude alkylated hydrazone is dissolved in a suitable solvent like dichloromethane (B109758) and cooled to -78°C.[3]

  • Ozone is bubbled through the solution until a persistent blue or green color indicates the consumption of the hydrazone.[3]

  • The reaction is purged with an inert gas to remove excess ozone.

  • The ozonide is worked up, and the resulting chiral ketone is purified, typically by distillation or chromatography.[3]

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities for the alkylation of various ketone SAMP hydrazones.

KetoneElectrophileYield of Alkylated HydrazoneDiastereomeric Excess (de)Reference
3-PentanonePropyl Iodide~90% (crude)>95%[3]
Oxetan-3-oneBenzyl Bromide73%76%[4]
5-NonanoneMethyl IodideNot specified40%[8]

Visualizations

Alkylation_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Pentanone 3-Pentanone Hydrazone 3-Pentanone SAMP Hydrazone Pentanone->Hydrazone SAMP SAMP SAMP->Hydrazone Base LDA / Ether 0°C Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate Base->Azaenolate Electrophile Alkyl Halide (RX) -110°C Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Electrophile->Alkylated_Hydrazone Cleavage Ozonolysis (O3) or Mild Hydrolysis Ketone Chiral α-Alkylated Ketone Alkylated_Hydrazone->Ketone Cleavage->Ketone

Caption: Experimental workflow for the asymmetric alkylation of 3-pentanone.

Side_Reactions cluster_alkylation Alkylation Issues cluster_cleavage Cleavage Issues Alkylation Alkylation Step Low_de Low Diastereoselectivity Alkylation->Low_de Cleavage Cleavage Step Epimerization Epimerization Cleavage->Epimerization Decomposition Decomposition/ Retro-Aldol Cleavage->Decomposition

Caption: Common issues and side reactions in the SAMP hydrazone alkylation process.

Caption: Logical relationship explaining the high stereoselectivity of the reaction.

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Methyl-3-heptanone: GC-MS vs. Real-Time Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the volatile organic compound 4-methyl-3-heptanone, this guide provides a comprehensive comparison of the well-established Gas Chromatography-Mass Spectrometry (GC-MS) method with emerging real-time analytical techniques. This comparison is supported by experimental data to aid in the selection of the most suitable methodology for specific research needs.

This compound is a significant volatile ketone, notably recognized as an alarm pheromone in various ant species. Its accurate quantification is crucial in chemical ecology, entomological research, and potentially in other fields where volatile biomarkers are of interest. While GC-MS has traditionally been the gold standard for such analyses, alternative methods offer distinct advantages in terms of speed and on-site capabilities.

Performance Comparison: GC-MS vs. Alternative Methods

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound and similar volatile ketones using GC-MS, alongside the performance of alternative real-time mass spectrometry techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

ParameterGC-MSProton-Transfer-Reaction Mass Spectrometry (PTR-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Principle Chromatographic separation followed by mass analysis.Chemical ionization via proton transfer from H3O+ ions.Chemical ionization using selected precursor ions (e.g., H3O+, NO+, O2+).
Linearity Excellent (R² > 0.99)[1]Excellent, with a wide dynamic range.Excellent, with a wide dynamic range.
Accuracy (% Recovery) Typically 80-120%High, but can be matrix-dependent.High, with real-time quantification often eliminating the need for calibration curves.[2]
Precision (%RSD) < 15% (Intra-day and Inter-day)[3]Typically < 15%High precision, suitable for real-time monitoring.
Limit of Detection (LOD) Low ng/mL to pg/mL rangepptv to ppbv rangepptv range[4]
Limit of Quantification (LOQ) Low ng/mL rangeppbv rangepptv to ppbv range
Sample Preparation Required (e.g., extraction, derivatization)Not typically required.Not typically required.[2]
Analysis Time Minutes to tens of minutes per sample.Real-time (milliseconds to seconds).Real-time (milliseconds to seconds).[2]

Note: Some data for GC-MS is based on the structurally similar compound 4-heptanone (B92745) due to the limited availability of a complete validation report for this compound.

Experimental Protocols

GC-MS Method for Volatile Ketone Quantification (General Protocol)

A validated GC-MS method for the quantification of volatile ketones, such as 4-heptanone, typically involves headspace sampling followed by chromatographic separation and mass spectrometric detection.[1]

  • Sample Preparation: A known volume or weight of the sample (e.g., biological fluid, insect gland extract) is placed in a headspace vial. For liquid samples, acidification may be employed.[1]

  • Internal Standard: An appropriate internal standard is added to the sample to correct for variations in sample preparation and injection.

  • Headspace Extraction: The vial is heated to a specific temperature for a set period to allow volatile compounds to partition into the headspace. A sample of the headspace gas is then automatically injected into the GC-MS system.

  • Gas Chromatography: The injected sample is separated on a capillary column (e.g., a non-polar or mid-polar column) using a temperature program to elute compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: Eluted compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects and measures the mass-to-charge ratio of the resulting ions. Quantification is achieved by monitoring specific ions characteristic of this compound and the internal standard.

  • Calibration: A calibration curve is constructed by analyzing standards of known concentrations of this compound.

Alternative Method: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a chemical ionization technique that allows for the real-time quantification of volatile organic compounds without the need for chromatographic separation.

  • Ionization: A stream of reagent ions, typically hydronium ions (H3O+), is generated.

  • Reaction: The sample gas is introduced into a drift tube reactor where the H3O+ ions react with the volatile organic compounds, including this compound, via proton transfer. This process is highly efficient and results in minimal fragmentation.

  • Detection: The resulting protonated molecules are detected by a mass spectrometer. The concentration of the target compound is determined from the ion signals of the reagent and product ions and the known reaction rate constant.

Alternative Method: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is another real-time analytical technique that utilizes chemical ionization for the direct analysis of trace gases.

  • Ion Selection: Specific reagent ions (e.g., H3O+, NO+, O2+) are selected using a quadrupole mass filter.

  • Reaction: The selected reagent ions are injected into a flow tube containing the sample gas. The reagent ions react with the volatile compounds in a controlled manner.

  • Detection and Quantification: The product ions are detected by a downstream mass spectrometer. The concentration of the analyte is calculated in real-time from the ratio of the reagent and product ion signals and the known reaction rate constants, often eliminating the need for calibration with standard mixtures.[2][4]

Method Validation and Comparison

GC-MS remains a robust and reliable method for the quantification of this compound, offering high selectivity and sensitivity. The chromatographic separation step is crucial for resolving the target analyte from other components in complex matrices. However, the requirement for sample preparation and the relatively longer analysis time can be limitations for high-throughput screening or on-site analysis.

PTR-MS and SIFT-MS offer significant advantages in terms of speed and ease of use. The ability to perform real-time analysis without sample preparation makes them ideal for applications such as monitoring dynamic processes, high-throughput screening, and field-based measurements. The soft ionization techniques employed result in simple mass spectra with minimal fragmentation, facilitating data interpretation. However, the lack of chromatographic separation can be a challenge in complex mixtures where isobaric compounds (compounds with the same nominal mass) may interfere with the target analyte. SIFT-MS offers a degree of selectivity by utilizing different reagent ions, which can help to differentiate between some isomeric compounds.[2]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS validation and the comparison between GC-MS and real-time mass spectrometry techniques.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters Sample Sample Collection GCMS GC-MS Instrument Sample->GCMS Spike Spiking with Analyte Spike->GCMS Standard Standard Solution Preparation Standard->GCMS Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD LOD & LOQ GCMS->LOD Specificity Specificity GCMS->Specificity Robustness Robustness GCMS->Robustness

GC-MS Method Validation Workflow

Method_Comparison cluster_sample Sample cluster_gcms GC-MS Method cluster_realtime Real-Time MS Methods Sample Volatile Sample Prep Sample Preparation (Extraction/Derivatization) Sample->Prep Direct Direct Sample Introduction Sample->Direct GC Gas Chromatography (Separation) Prep->GC MS1 Mass Spectrometry (Detection) GC->MS1 Data1 Data1 MS1->Data1 Quantitative Data (minutes) Ionization Soft Chemical Ionization (PTR-MS / SIFT-MS) Direct->Ionization MS2 Mass Spectrometry (Real-Time Detection) Ionization->MS2 Data2 Data2 MS2->Data2 Quantitative Data (seconds)

Comparison of GC-MS and Real-Time MS Workflows

References

Comparative Analysis of 4-Methyl-3-heptanone Activity in Different Ant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 4-Methyl-3-heptanone, a prominent alarm pheromone, across various ant species. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in chemical ecology, entomology, and related fields.

Quantitative Analysis of Behavioral Responses

This compound elicits a range of behaviors in ants, primarily related to alarm and defense. The response is often dose-dependent, with lower concentrations acting as an attractant and higher concentrations triggering alarm and aggression. The following table summarizes the quantitative data on the behavioral responses of different ant species to this compound.

Ant SpeciesGlandular SourcePheromone CompositionConcentrationBehavioral ResponseSource
Atta texanaMandibular GlandsThis compound and 2-heptanone5.7 x 10⁻¹³ g/cm³Detection and Attraction[1][2]
5.7 x 10⁻¹² g/cm³Alarm[1][2]
High concentrationsRepulsion and Alarm[2][3]
Ooceraea biroi (Clonal Raider Ant)HeadBlend of this compound and 4-methyl-3-heptanolLow concentrationsUnsettled behavior and attraction[4]
High concentrationsRepulsion[4]
Not specifiedImmediately repulsive[4][5]
Pogonomyrmex spp. (Harvester Ants)Mandibular Glands(S)-4-methyl-3-heptanoneNot specifiedAlerts nestmates to threats, elicits aggression and defense[6]
Myrmica spp.Not specified in resultsNot specified in resultsNot specified in resultsAlarm Pheromone[7][8][9]
Tetramorium impurumHeadThis compound and 4-methyl-3-hexanolNot specified in resultsPheromone[10][11]
Manica muticaNot specified in results(S)-4-Methyl-3-hexanoneNot specified in resultsAlarm Pheromone[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on ants.

Behavioral Bioassay (Arena Assay)

This method is used to observe and quantify the behavioral responses of ants to a specific chemical stimulus.

  • Objective: To determine the behavioral reaction (attraction, repulsion, alarm, aggression) of ants to this compound.

  • Materials:

    • Ant colony or a group of worker ants.

    • Foraging arena (e.g., a petri dish or a larger plastic container with walls coated with a substance to prevent escape, like Fluon®).

    • Filter paper discs or other small, inert objects to apply the chemical stimulus.

    • Micropipettes for precise application of the chemical solution.

    • This compound solutions of varying concentrations in a suitable solvent (e.g., pentane (B18724) or hexane).

    • Solvent-only control.

    • Video recording equipment for later analysis.

  • Procedure:

    • Allow the ants to acclimate to the foraging arena for a specific period.

    • Apply a known volume and concentration of the this compound solution to a filter paper disc.

    • For the control, apply only the solvent to a separate filter paper disc.

    • After the solvent has evaporated, introduce the filter paper disc into the arena.

    • Record the ants' behaviors, such as the number of ants approaching the disc, the time spent near the disc, instances of mandible opening (a sign of aggression), and agitated movements.

    • Repeat the experiment with different concentrations of the pheromone and the solvent control.

    • Analyze the video recordings to quantify the observed behaviors.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to identify and quantify the chemical components of an ant's mandibular glands.

  • Objective: To confirm the presence and determine the amount of this compound in ant glands.

  • Materials:

    • Ant specimens.

    • Dissecting tools.

    • Solvent (e.g., hexane (B92381) or pentane).

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • A capillary column suitable for separating volatile organic compounds.

    • Synthetic standard of this compound for comparison.

  • Procedure:

    • Dissect the mandibular glands from the ant heads in a drop of the solvent.

    • The solvent containing the glandular extract is then injected into the GC-MS.

    • The compounds in the extract are separated based on their volatility and interaction with the column.

    • The mass spectrometer fragments the eluted compounds and creates a mass spectrum for each.

    • The retention time and mass spectrum of the sample components are compared to those of the synthetic this compound standard to confirm its identity.

    • Quantification can be achieved by creating a calibration curve with known concentrations of the standard.

Visualizations

Experimental Workflow for Pheromone Bioassay

The following diagram illustrates a typical workflow for conducting a behavioral bioassay to test the activity of an ant pheromone.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis colony Ant Colony acclimate Acclimatization colony->acclimate arena Foraging Arena arena->acclimate solutions Pheromone & Control Solutions introduce Introduce Stimulus solutions->introduce acclimate->introduce record Record Behavior introduce->record quantify Quantify Behavior record->quantify compare Compare with Control quantify->compare conclusion Draw Conclusion compare->conclusion olfactory_pathway cluster_periphery Antennal Periphery cluster_brain Ant Brain (Antennal Lobe) cluster_higher_centers Higher Brain Centers odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds orn Olfactory Receptor Neuron (ORN) obp->orn Transports glomerulus Glomerulus orn->glomerulus Activates pn Projection Neuron (PN) glomerulus->pn ln Local Interneuron (LN) glomerulus->ln mb Mushroom Bodies (Learning & Memory) pn->mb lh Lateral Horn (Innate Behavior) pn->lh ln->glomerulus

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 4-methyl-3-heptanone, a chiral ketone with significant relevance in chemical ecology. This document is intended for researchers, scientists, and drug development professionals working in fields such as entomology, chemical ecology, and pest management.

While extensive research has elucidated the role of (S)-4-Methyl-3-heptanone as a potent insect alarm pheromone, a thorough comparative investigation into the biological activity of its (R)-enantiomer is not well-documented in publicly available scientific literature. This guide summarizes the known biological activities, presents available quantitative data, and outlines relevant experimental protocols.

Overview of Biological Activity

(S)-4-Methyl-3-heptanone is a well-established alarm pheromone in several species of ants, most notably the Texas leaf-cutting ant, Atta texana, and the harvester ant, Pogonomyrmex barbatus.[1] In these species, the release of the (S)-enantiomer from the mandibular glands triggers a cascade of defensive behaviors, alerting the colony to potential threats.

In contrast, the biological activity of (R)-4-Methyl-3-heptanone remains largely uncharacterized in the scientific literature. While methods for the synthesis of both enantiomers are available, studies focusing on the biological effects of the (R)-form are scarce. This suggests that the (R)-enantiomer may be biologically inactive in the context of an alarm pheromone for the species studied to date, or its effects may be significantly different and less pronounced. The phenomenon of stereospecificity is common in insect pheromones, where one enantiomer can be highly active while the other is inactive or even inhibitory. For instance, in the related compound 4-methyl-3-heptanol, different stereoisomers have been shown to elicit attraction or inhibition in the almond bark beetle.[2][3]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data available for the biological activity of (S)-4-Methyl-3-heptanone in the Texas leaf-cutting ant, Atta texana. No comparable data has been found for the (R)-enantiomer.

EnantiomerSpeciesConcentrationObserved Biological ResponseReference
(S)-4-Methyl-3-heptanoneAtta texana5.7 x 10⁻¹³ g/cm³Detection and Attraction[4]
(S)-4-Methyl-3-heptanoneAtta texana5.7 x 10⁻¹² g/cm³Alarm[4]
(R)-4-Methyl-3-heptanone--No data available-

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of pheromonal activity. Below are outlines of key experimental protocols used in the study of insect chemical communication, which are applicable for comparing the activity of the enantiomers of this compound.

Synthesis of (R)- and (S)-4-Methyl-3-heptanone

The asymmetric synthesis of both enantiomers of this compound is a prerequisite for comparative biological assays. A well-established method is the SAMP-/RAMP-hydrazone method.

Protocol Outline:

  • Hydrazone Formation: Reaction of propanal with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone.

  • Deprotonation and Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), followed by alkylation with an appropriate electrophile (e.g., a propyl halide) to introduce the propyl group at the α-position.

  • Hydrolysis: The resulting alkylated hydrazone is cleaved, typically by ozonolysis or treatment with an acid, to yield the chiral ketone, either (S)- or (R)-4-methyl-3-heptanone, with high enantiomeric excess.

Behavioral Bioassay

Behavioral bioassays are used to determine the response of insects to chemical stimuli. An olfactometer is a common apparatus for such studies.

Protocol Outline:

  • Apparatus: A Y-tube or four-arm olfactometer is used, allowing insects to choose between different air streams.

  • Stimulus Preparation: Solutions of (R)- and (S)-4-methyl-3-heptanone are prepared in a suitable solvent (e.g., hexane) at various concentrations. A known amount of the solution is applied to a filter paper, and the solvent is allowed to evaporate.

  • Experimental Procedure: The treated filter paper is placed in one arm of the olfactometer, while a solvent-treated filter paper (control) is placed in the other arm(s).

  • Data Collection: Individual ants are introduced into the olfactometer, and their choice of arm and the time spent in each arm are recorded. The number of ants making a choice for the test substance versus the control is statistically analyzed.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the sensitivity of the antennal olfactory receptor neurons.

Protocol Outline:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed in contact with electrodes using a conductive gel.

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound ((R)- or (S)-4-methyl-3-heptanone) are introduced into the airstream.

  • Data Recording: The change in electrical potential (depolarization) of the antenna in response to the stimulus is recorded as an EAG response. The amplitude of the response is indicative of the level of antennal stimulation.

Signaling Pathway

Insect alarm pheromones are typically detected by olfactory receptors located on the antennae. These receptors are often G-protein coupled receptors (GPCRs). The binding of the pheromone to the receptor initiates an intracellular signaling cascade.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pheromone (S)-4-Methyl-3-heptanone GPCR G-Protein Coupled Receptor (GPCR) Pheromone->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opens Depolarization Neuron Depolarization (Signal Transduction) Ion_Channel->Depolarization Causes Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Bioassays cluster_analysis Data Analysis and Comparison start Starting Materials (Propanal, Propyl Halide, SAMP/RAMP) synth_S Asymmetric Synthesis of (S)-enantiomer start->synth_S synth_R Asymmetric Synthesis of (R)-enantiomer start->synth_R purify_S Purification and Chiral Analysis (S) synth_S->purify_S purify_R Purification and Chiral Analysis (R) synth_R->purify_R behavioral Behavioral Assay (Olfactometer) purify_S->behavioral eag Electroantennography (EAG) purify_S->eag purify_R->behavioral purify_R->eag data_analysis Statistical Analysis of Behavioral and EAG Responses behavioral->data_analysis eag->data_analysis comparison Comparison of (R)- vs (S)-enantiomer Activity data_analysis->comparison

References

A Comparative Guide to the Synthetic Routes of 4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of chemical synthesis and drug development, the efficient and controlled production of specific organic compounds is paramount. 4-Methyl-3-heptanone, a branched-chain ketone, serves as an important chiral building block and is also known as an alarm pheromone in several ant species. This guide provides a detailed comparison of two primary synthetic routes for its preparation: the Grignard reaction followed by oxidation and the asymmetric SAMP-/RAMP-hydrazone method.

This comparison focuses on key metrics such as overall yield, stereoselectivity, and procedural complexity, supported by detailed experimental protocols and workflow diagrams to aid in the selection of the most suitable method for a given research or development objective.

Data Presentation

The following table summarizes the quantitative data associated with the two main synthetic routes to this compound.

ParameterGrignard Synthesis & OxidationAsymmetric Synthesis (SAMP-Hydrazone Method)
Overall Yield ~18%56-58%
Stereoselectivity Racemic mixture (no control)High (≥98% de, ≥96.5% ee)
Starting Materials 2-Bromopentane (B28208), Propanal, Magnesium, Sodium Dichromate3-Pentanone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), n-Butyllithium, Propyl Iodide, Ozone
Number of Steps 23
Reaction Time Several hours per stepCan be multi-day including workup
Key Reagents Grignard reagent, Dichromate oxidantChiral auxiliary (SAMP/RAMP), Organolithium base, Ozone
Purification DistillationDistillation and/or Column Chromatography

Experimental Protocols

Grignard Synthesis of (±)-4-Methyl-3-heptanol and subsequent oxidation

This two-step sequence first produces the racemic alcohol precursor, which is then oxidized to the target ketone.[1][2]

Step A: Preparation of (±)-4-Methyl-3-heptanol

  • A dry 200-mL round-bottom flask is fitted with a reflux condenser and a calcium chloride drying tube.

  • To the flask, add 7.3 g (0.30 mol) of dry magnesium shavings and 100 mL of dry ethyl ether.

  • Add 2.4 g (0.016 mol) of 2-bromopentane through the condenser to initiate the Grignard reagent formation. If the reaction does not start, a few drops of methyl iodide and a crystal of iodine can be added.

  • Once the initial reaction subsides, the remaining 2-bromopentane (total of 45.3 g, 0.30 mol) dissolved in 75 mL of dry ether is added dropwise to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 15 minutes.

  • A solution of 17.4 g (0.30 mol) of propanal in 50 mL of dry ether is then added dropwise at a rate that maintains a gentle reflux.

  • The reaction mixture is then poured into a mixture of 150 g of crushed ice and 150 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The ether layer is separated, washed with 50 mL of 5% aqueous NaOH, and dried over MgSO₄.

  • The ether is evaporated, and the residual oil is distilled at atmospheric pressure. The fraction boiling between 150-165°C is collected to yield 13.9 g (36%) of 4-methyl-3-heptanol (B77350).[1]

Step B: Oxidation to (±)-4-Methyl-3-heptanone

  • In a 250-mL Erlenmeyer flask, dissolve 30 g of sodium dichromate dihydrate in 50 mL of water.

  • Carefully add 22 mL of concentrated sulfuric acid and cool the solution to room temperature.

  • Slowly add 13.9 g (0.107 mol) of 4-methyl-3-heptanol to the dichromate solution with stirring. The color should change to green.

  • Stir the mixture for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel. The organic layer is isolated and washed with four 50-mL portions of 10% sodium hydroxide (B78521) solution.

  • Dry the organic layer with magnesium sulfate (B86663) and remove the ether by heating on a steam bath.

  • The resulting yellow liquid is distilled at atmospheric pressure (156-157°C) to give 7.0 g (51% yield for this step) of this compound.[1]

Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP-Hydrazone Method

This three-step procedure provides enantiomerically enriched this compound using a chiral auxiliary.[3][4]

Step A: Formation of 3-Pentanone SAMP Hydrazone

  • A 50-mL flask is charged with 3.9 g (3.0 mmol) of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3.79 mL (36 mmol) of 3-pentanone.

  • The mixture is warmed at 60°C under an argon atmosphere overnight.

  • The crude product is diluted with 200 mL of ether and washed with 30 mL of water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification by short-path distillation yields 5.18 g (87%) of the SAMP-hydrazone as a colorless oil.[4]

Step B: Alkylation of the SAMP Hydrazone

  • A flame-dried 250-mL flask is flushed with argon and cooled to 0°C.

  • Add 110 mL of dry ether and 2.97 mL (21 mmol) of dry diisopropylamine, followed by the dropwise addition of 21 mmol of butyllithium (B86547) (1.6 N in hexane).

  • Stir for 10 minutes, then add a solution of 3.96 g (20 mmol) of the SAMP-hydrazone from Step A in 10 mL of ether over 5 minutes at 0°C.

  • Continue stirring for 4 hours at 0°C.

  • Cool the mixture to -110°C (pentane/liquid nitrogen bath) and add 2.15 mL (22 mmol) of propyl iodide dropwise.

  • Allow the mixture to warm to room temperature overnight.

  • The reaction is quenched by pouring it into a mixture of 300 mL of ether and 50 mL of water.

  • The layers are separated, and the aqueous layer is extracted twice with ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated to yield 4.3 g (90%) of the crude alkylated hydrazone.[3][4]

Step C: Ozonolysis to (S)-(+)-4-Methyl-3-heptanone

  • A 100-mL Schlenk tube is charged with 4.3 g (18 mmol) of the crude alkylated hydrazone dissolved in 50 mL of dichloromethane (B109758) and cooled to -78°C.

  • Dry ozone is passed through the solution until a green-blue color persists (approx. 4 hours).

  • The mixture is allowed to warm to room temperature while bubbling nitrogen through the solution.

  • The solvent is removed by distillation, and the residue is purified by microdistillation to afford 1.6–1.7 g (56–58% overall yield) of (S)-(+)-4-Methyl-3-heptanone.[4] The enantiomeric excess is reported to be ≥96.5% ee.

Mandatory Visualization

The following diagrams illustrate the workflows for the two synthetic routes.

Grignard Synthesis Workflow start 2-Bromopentane + Propanal + Mg grignard Grignard Reaction start->grignard alcohol (±)-4-Methyl-3-heptanol grignard->alcohol oxidation Dichromate Oxidation alcohol->oxidation ketone (±)-4-Methyl-3-heptanone oxidation->ketone

Caption: Workflow for the Grignard synthesis of this compound.

Asymmetric Synthesis Workflow start 3-Pentanone + SAMP hydrazone_formation Hydrazone Formation start->hydrazone_formation hydrazone SAMP Hydrazone hydrazone_formation->hydrazone alkylation Alkylation with Propyl Iodide hydrazone->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone ozonolysis Ozonolysis alkylated_hydrazone->ozonolysis ketone (S)-(+)-4-Methyl-3-heptanone ozonolysis->ketone

Caption: Workflow for the asymmetric synthesis of this compound.

Concluding Summary

The choice between these two synthetic routes for this compound depends heavily on the desired outcome. The Grignard synthesis followed by oxidation is a classic and straightforward method suitable for producing the racemic ketone.[1] Its primary advantages are the use of relatively inexpensive and common reagents. However, it suffers from a modest overall yield and a complete lack of stereocontrol.

In contrast, the SAMP-/RAMP-hydrazone method is a more sophisticated approach that offers excellent enantioselectivity, yielding the target ketone in high optical purity.[4][5] This route is ideal for applications where the chirality of this compound is critical, such as in the synthesis of stereospecific natural products or pharmaceuticals. While the overall yield is significantly higher than the Grignard route, this method requires more specialized and expensive reagents, such as the chiral auxiliary and organolithium bases, and involves cryogenic temperatures and the use of ozone, which necessitates specialized equipment and safety precautions.

For researchers requiring racemic this compound for initial studies or as a general starting material, the Grignard route is a viable and cost-effective option. However, for applications demanding high stereochemical purity, the asymmetric hydrazone method is the superior and more elegant solution, despite its increased complexity and cost.

References

A Comparative Analysis of 4-Methyl-3-heptanone and 4-methyl-3-heptanol as Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of insect chemical communication, structurally similar compounds can elicit vastly different or subtly nuanced behavioral responses. This guide provides a detailed comparison of two such semiochemicals: 4-methyl-3-heptanone and its corresponding alcohol, 4-methyl-3-heptanol (B77350). Both compounds serve as critical pheromones in various insect species, but their functions diverge significantly, ranging from alarm signals to aggregation attractants. This analysis, supported by experimental data, will illuminate their distinct roles and comparative efficacy for researchers in chemical ecology, pest management, and drug development.

Overview of Compounds

This compound is a ketone widely recognized as an alarm pheromone, particularly in ant species.[1] Its primary role is to signal danger and elicit immediate defensive or evasive behaviors. In contrast, 4-methyl-3-heptanol, a secondary alcohol, is predominantly known as an aggregation pheromone for certain beetle species and a trail pheromone for some ants.[2][3] The stereochemistry of 4-methyl-3-heptanol is often crucial to its biological activity, with different stereoisomers exhibiting varied effects.[2][3]

Quantitative Performance Data

The functional differences between these two pheromones are evident in their effective concentrations and the specific behaviors they trigger. The following tables summarize key quantitative data from behavioral and field studies.

Table 1: Behavioral Responses to this compound
Insect SpeciesPheromone ConcentrationBehavioral ResponseSource
Atta texana (Texas leaf-cutting ant)5.7 x 10⁻¹³ g/cm³Detection and Attraction[2]
Atta texana (Texas leaf-cutting ant)5.7 x 10⁻¹² g/cm³Alarm[2]
Ooceraea biroi (Clonal raider ant)Low concentrationsAttraction[1]
Ooceraea biroi (Clonal raider ant)High concentrationsRepulsion[1][3][4]
Table 2: Behavioral Responses to 4-Methyl-3-heptanol
Insect SpeciesPheromone/BlendMean No. of Beetles Trapped (±SE)Source
Scolytus amygdali (Almond bark beetle)(3S,4S)-4-methyl-3-heptanol + Synergist135.5 ± 21.7a[3]
Scolytus amygdali (Almond bark beetle)Above blend + (3R,4S)-4-methyl-3-heptanol57.8 ± 12.3b[3]
Scolytus amygdali (Almond bark beetle)Above blend + (3R,4R)-4-methyl-3-heptanol47.8 ± 10.1b[3]
Ooceraea biroi (Clonal raider ant)4-methyl-3-heptanolInitially attractive, then repulsive[3][4]

Note: In Table 2, for Scolytus amygdali, means followed by the same letter are not significantly different.

Comparative Analysis of a Pheromonal Blend

A study on the clonal raider ant, Ooceraea biroi, revealed that its alarm pheromone is a blend of both this compound and 4-methyl-3-heptanol.[3][4] This provides a unique opportunity for direct comparison of their effects. The study found that this compound is immediately repulsive, while 4-methyl-3-heptanol is initially attractive before inducing an alarm response.[3][4] This suggests a more complex signaling system where the alcohol may initially draw nestmates to the source of disturbance before the ketone elicits a full-blown alarm.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of the experimental protocols used to generate the data presented above.

Protocol 1: Behavioral Assay for Atta texana Alarm Pheromone
  • Objective: To determine the threshold concentrations of this compound that elicit detection, attraction, and alarm behaviors in Atta texana workers.

  • Apparatus: A 6-liter canister connected to a laboratory ant colony. A continuous stream of water-saturated air flows into the canister.

  • Procedure:

    • A saturated vapor of this compound is created in a 250 ml flask.

    • 1 cm³ of the headspace vapor is drawn into a 10 ml glass syringe and serially diluted with air.

    • 1 ml of the diluted vapor is injected into the airstream leading to the canister containing unoccupied worker ants.

    • The behavioral responses of the ants (detection, attraction, alarm) are observed and recorded. A response is noted when at least 50% of the unoccupied workers exhibit the behavior.

    • The canister is purged with air for 30 minutes between tests.

  • Source: [2]

Protocol 2: Field Trapping of Scolytus amygdali
  • Objective: To assess the attractiveness of different stereoisomers of 4-methyl-3-heptanol to Scolytus amygdali in a natural environment.

  • Traps: Funnel traps.

  • Lures: Polyethylene dispensers containing the test compounds. The primary attractant, (3S,4S)-4-methyl-3-heptanol, was tested alone and in combination with its other stereoisomers and a synergist, (3S,4S)-4-methyl-3-hexanol.

  • Procedure:

    • Traps are deployed in an almond orchard.

    • Lures containing the different stereoisomeric combinations are placed in the traps.

    • The number of beetles captured in each trap is recorded over a specified period.

    • Statistical analysis is used to compare the efficacy of the different lure combinations.

  • Source: [3]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and experimental processes, the following diagrams are provided.

Biosynthesis_of_4_methyl_3_heptanone Propionate1 Propionate Unit 1 Polyketide_Synthase Polyketide/Fatty Acid Synthase Pathway Propionate1->Polyketide_Synthase Propionate2 Propionate Unit 2 Propionate2->Polyketide_Synthase Propionate3 Propionate Unit 3 Propionate3->Polyketide_Synthase Intermediate Polyketide Intermediate Polyketide_Synthase->Intermediate Heptanone (S)-4-Methyl-3-heptanone Intermediate->Heptanone Decarboxylation & Other Modifications

Biosynthesis of (S)-4-methyl-3-heptanone.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Pheromone_Prep Prepare Pheromone Dilutions (Ketone vs. Alcohol) Stimulus_Intro Introduce Pheromone Stimulus (e.g., on filter paper) Pheromone_Prep->Stimulus_Intro Colony_Setup Set up Ant Colony in Observation Arena Colony_Setup->Stimulus_Intro Video_Record Record Behavioral Responses (e.g., attraction, repulsion, locomotion) Stimulus_Intro->Video_Record Behavior_Quant Quantify Behaviors (e.g., time spent in zones, speed) Video_Record->Behavior_Quant Stats Statistical Comparison (Ketone vs. Alcohol vs. Control) Behavior_Quant->Stats

Workflow of a typical insect behavioral assay.

Conclusion

The comparison between this compound and 4-methyl-3-heptanol underscores the specificity of chemical signaling in insects. While the ketone primarily functions as a potent, dose-dependent alarm pheromone, the alcohol serves as an attractant, with its efficacy being highly dependent on its stereochemistry. The case of Ooceraea biroi demonstrates that these two compounds can work in concert to produce a more complex and nuanced alarm signal. This detailed analysis provides a foundation for further research into the chemical ecology of these compounds and their potential applications in pest management strategies that rely on the precise manipulation of insect behavior.

References

A Spectroscopic Showdown: Distinguishing the Diastereomers of 5-Hydroxy-4-methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical communication, the precise three-dimensional arrangement of atoms within a molecule can mean the difference between a potent attractant and an inert compound. This is particularly true for insect pheromones, where stereoisomerism plays a pivotal role in biological activity. This guide provides a detailed spectroscopic comparison of the diastereomers of 5-hydroxy-4-methyl-3-heptanone, a significant aggregation pheromone for several weevil species.

Initially, a query regarding 4-methyl-3-heptanone diastereomers was considered; however, this molecule possesses only a single chiral center and thus exists as enantiomers. In contrast, the related compound, 5-hydroxy-4-methyl-3-heptanone, features two chiral centers, giving rise to four stereoisomers: (4S,5R), (4R,5S), (4S,5S), and (4R,5R). The (4S,5R) and (4R,5S) pair are enantiomers and are diastereomeric to the (4S,5S) and (4R,5R) enantiomeric pair. These two diastereomeric pairs are often referred to as the syn (or threo) and anti (or erythro) isomers, respectively. Understanding the subtle differences in their spectroscopic signatures is crucial for their synthesis, identification, and the study of their biological functions.

This guide collates available spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to facilitate a clear comparison between the diastereomers of 5-hydroxy-4-methyl-3-heptanone.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for the diastereomers of 5-hydroxy-4-methyl-3-heptanone.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Protons(4R,5S)-syn-isomer(4SR,5SR)-anti-isomer (racemic mixture)
Chemical Shift (δ) in ppm
H53.82 (m)3.82 (m)
H2, H42.45–2.60 (m)2.4-2.7 (m)
H61.52 (m), 1.38 (m)1.3-1.6 (m)
CH₃ (at C4)1.13 (d, J=7.2 Hz)1.12 (d, J=7.2 Hz)
H11.06 (t, J=7.2 Hz)1.05 (t, J=7.8 Hz)
H70.95 (t, J=7.4 Hz)0.95 (t, J=7.5 Hz)
OH-2.9 (s, br)

Note: Data for the (4SR,5SR)-anti-isomer is from a 9:1 mixture with the syn-isomer.[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Carbon Atom(4R,5S)-syn-isomer(4SR,5SR)-anti-isomer (racemic mixture)
Chemical Shift (δ) in ppm
C3 (C=O)217.2217.43
C572.873.01
C449.549.71
C235.335.27
C627.127.09
C4-CH₃10.610.48
C710.110.09
C17.87.54

Note: Data for the (4SR,5SR)-anti-isomer is from a 9:1 mixture with the syn-isomer.[1]

Table 3: Mass Spectrometry (GC-MS) Data
DiastereomerKey Fragments (m/z)
(4S,5S)-anti-isomerData available in spectral databases.[2]
Mixture of syn and anti isomersMass detection range of 10-200 a.m.u. was used.[1]
Table 4: Infrared (IR) Spectroscopy Data
DiastereomerKey Vibrational Frequencies (cm⁻¹)
Mixture of syn and anti isomers3450 (br, O-H), 2975, 2940, 2885 (C-H), 1700 (C=O), 1460, 970[1]
(4S,5S)-anti-isomer (Vapor Phase)Data available in spectral databases.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons, and to establish the relative stereochemistry of the diastereomers.

Instrumentation: Varian Unity spectrometer or equivalent.

Parameters:

  • ¹H NMR: 500 MHz

  • ¹³C NMR: 125 MHz

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • Data Reporting: Chemical shifts (δ) are expressed in parts per million (ppm) relative to TMS. Multiplicity (s, singlet; d, doublet; t, triplet; q, quartet; m, multiplet), coupling constants (J) in Hertz (Hz), and the number of protons are reported.[3]

Procedure:

  • Prepare a dilute solution of the purified diastereomer in CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the diastereomers and determine their mass-to-charge ratio and fragmentation patterns.

Instrumentation: HP 6890 GC interfaced to an HP 5973 mass selective detector or equivalent.[3]

GC Parameters:

  • Column: 5% phenyl silicone capillary column.[1]

  • Carrier Gas: Helium or Hydrogen.[1][3]

  • Injection Mode: Split (e.g., 25:1).[1]

  • Injector Temperature: 250°C.[1]

  • Oven Program: Initial temperature of 80°C, ramped to 200°C at a rate of 8°C/min.[1]

MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Mass Detection Range: 10-200 atomic mass units (a.m.u).[1]

  • Detector Temperature: 250°C.[1]

Procedure:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • The compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Upon elution from the GC column, the molecules are ionized and fragmented in the mass spectrometer.

  • The resulting mass spectrum provides information on the molecular weight and structural fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Perkin Elmer 399B spectrophotometer or equivalent.[1]

Technique: Thin film (neat) or vapor phase.

Procedure (Thin Film):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrometer.

  • Acquire the IR spectrum.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical approach to diastereomer identification.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis synthesis Synthesis & Purification of Diastereomers nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms GC-MS Analysis synthesis->ms ir IR Spectroscopy synthesis->ir nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Retention Times, Fragmentation Patterns ms->ms_data ir_data Vibrational Frequencies ir->ir_data comparison Diastereomer Identification & Structural Elucidation nmr_data->comparison ms_data->comparison ir_data->comparison

Experimental workflow for spectroscopic analysis.

diastereomer_identification_logic start Unknown Stereoisomer nmr_analysis ¹H NMR Analysis start->nmr_analysis coupling_constant Analyze J-coupling between H4 and H5 nmr_analysis->coupling_constant syn_isomer syn-Diastereomer (e.g., 4R,5S) coupling_constant->syn_isomer Characteristic J value for syn anti_isomer anti-Diastereomer (e.g., 4S,5S) coupling_constant->anti_isomer Characteristic J value for anti other_techniques Confirm with ¹³C NMR, GC-MS, IR syn_isomer->other_techniques anti_isomer->other_techniques final_id Final Stereochemical Assignment other_techniques->final_id

Logic for diastereomer identification via NMR.

References

Efficacy of 4-Methyl-3-heptanone as an alarm pheromone compared to other ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4-Methyl-3-heptanone as an alarm pheromone against other related ketones. The information is supported by quantitative data from behavioral assays, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Quantitative Comparison of Ketone Alarm Pheromones

The following table summarizes the behavioral responses of various ant species to this compound and other ketones, highlighting differences in effective concentrations and observed behaviors.

SpeciesCompoundConcentrationBehavioral ResponseSource
Atta texanaThis compound5.7 x 10⁻¹³ g/cm³Detection and Attraction[1][2]
5.7 x 10⁻¹² g/cm³Alarm[1][2]
2-Heptanone~1000x higher than this compound for alarmLess effective than this compound[2]
Ooceraea biroiThis compoundNot specifiedImmediate repulsion, increased locomotion[3][4][5][6][7]
4-Methyl-3-heptanolNot specifiedInitial attraction followed by repulsion[3][4][5][6][7]
Blend (90% this compound, 10% 4-Methyl-3-heptanol)Low concentrationsAttraction and unsettling behavior[3][4][5][6][7]
High concentrationsRepulsion[3][4][5][6][7]
Pogonomyrmex barbatusThis compoundNot specifiedAlarm and Aggression[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of alarm pheromone efficacy.

Behavioral Assays with Ant Colonies

This protocol outlines a typical behavioral assay to quantify the response of an ant colony to a chemical stimulus.

  • Colony Maintenance: Ant colonies are maintained in a controlled laboratory setting, often in artificial nests connected to a foraging arena. Temperature, humidity, and light cycles are kept constant to ensure consistent behavioral baselines.

  • Stimulus Preparation: The ketone compounds (e.g., this compound, 2-heptanone) are diluted to the desired concentrations in a suitable solvent, such as mineral oil or hexane. A control stimulus (solvent only) is also prepared.

  • Stimulus Introduction: A small, inert object (e.g., a filter paper disc or a glass bead) is treated with a known volume of the stimulus solution. After the solvent evaporates, the object is introduced into the foraging arena of the ant colony.

  • Behavioral Observation and Quantification: The colony's response is recorded for a set period (e.g., 5-10 minutes) before and after the stimulus introduction. Behavioral parameters quantified may include:

    • Locomotion: Changes in the speed and pattern of ant movement.

    • Antennal Waving: Frequency and intensity of antennal movement, indicating detection and assessment of the chemical cue.

    • Mandible Opening: A sign of aggression and alarm.

    • Recruitment: The number of ants attracted to or repelled from the stimulus source.

    • Dispersal: The degree to which ants move away from the stimulus.

  • Data Analysis: The quantified behaviors are statistically analyzed to compare the effects of different ketones and concentrations against the control. Two-way repeated measures ANOVA with multiple comparisons tests are often employed to determine significance.[3]

Chemical Analysis of Pheromones

This protocol describes the identification and quantification of volatile compounds from ant glands.

  • Sample Collection: The heads of ants, which contain the mandibular glands that produce alarm pheromones, are dissected.[4][5][6][7]

  • Thermodesorption: The dissected heads are placed in a thermodesorption tube. The tube is heated to release the volatile compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The released volatiles are analyzed using GC-MS to separate, identify, and quantify the individual chemical components.

  • Compound Identification: The mass spectra of the separated compounds are compared to a library of known spectra to confirm their identity.

Visualizing Experimental and Biological Processes

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the signaling pathway involved in pheromone perception.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P1 Ant Colony Maintenance E1 Stimulus Introduction P1->E1 P2 Stimulus Preparation P2->E1 E2 Behavioral Observation E1->E2 A1 Data Quantification E2->A1 A2 Statistical Analysis A1->A2 A3 Results A2->A3

Caption: Experimental workflow for assessing alarm pheromone efficacy.

Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Cellular Response Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Receptor Olfactory Receptor (OR/IR) OBP->Receptor Transport Ionotropic Ion Channel Activation (Ionotropic) Receptor->Ionotropic Metabotropic G-protein Activation (Metabotropic) Receptor->Metabotropic Depolarization Membrane Depolarization Ionotropic->Depolarization SecondMessenger Second Messenger Production (cAMP) Metabotropic->SecondMessenger SecondMessenger->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential SignalToBrain Signal to Antennal Lobe ActionPotential->SignalToBrain

Caption: Generalized insect olfactory signaling pathway.

Conclusion

The data presented indicate that this compound is a potent and primary alarm pheromone in several ant species.[1][2][4] Its efficacy, particularly in comparison to other ketones like 2-heptanone, is significantly higher, eliciting alarm responses at much lower concentrations.[2] The behavioral response to this compound can be dose-dependent, with low concentrations causing attraction and higher concentrations leading to alarm and repulsion.[1][4][5][6][7] Furthermore, its combination with other compounds, such as 4-methyl-3-heptanol, can modulate the behavioral response, suggesting a complex chemical communication system.[3][4][5][6][7] The provided experimental protocols offer a standardized framework for future comparative studies, and the diagrams illustrate the key processes involved in the assessment and perception of these important semiochemicals. This information is critical for researchers in chemical ecology, neurobiology, and for the development of novel pest management strategies.[1]

References

Comparative Analysis of Olfactory Receptor Cross-Reactivity to 4-Methyl-3-heptanone Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the cross-reactivity of olfactory receptors (ORs) to the various stereoisomers of 4-methyl-3-heptanone. While direct comparative experimental data on the activation of specific olfactory receptors by these isomers is not extensively available in public literature, this document outlines the established methodologies, signaling pathways, and data presentation structures necessary to conduct such research. The focus is on providing a robust experimental blueprint for researchers to generate and compare quantitative data.

This compound is a chiral ketone with two stereogenic centers, resulting in four possible stereoisomers: (4R,3R), (4S,3S), (4R,3S), and (4S,3R). It is known to function as an alarm pheromone in various ant species.[1][2] The stereochemistry of pheromones is often critical for their biological activity, with different isomers eliciting distinct behavioral responses.[3][4] Understanding how olfactory receptors differentiate between these isomers is fundamental to elucidating the principles of chemosensory perception and can inform the design of novel odorants and pest control agents.

Experimental Protocols

To quantitatively assess the cross-reactivity of olfactory receptors to this compound isomers, a combination of in vitro and ex vivo techniques is recommended. The following protocols are standard in the field of olfactory research.

Heterologous Expression and Luciferase Reporter Assay

This in vitro assay is a high-throughput method for screening odorant-receptor interactions and quantifying receptor activation.[5][6]

Methodology:

  • Receptor Cloning and Plasmid Construction: The gene encoding the olfactory receptor of interest is cloned into a mammalian expression vector. A luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE) is co-transfected.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or specialized Hana3A cells are commonly used due to their low endogenous receptor expression.[5][7] Cells are transfected with the olfactory receptor plasmid, the CRE-luciferase plasmid, and accessory proteins like Receptor Transporting Protein 1S (RTP1S) to ensure proper receptor trafficking to the cell membrane.

  • Odorant Stimulation: The synthesized and purified stereoisomers of this compound are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

  • Luminescence Measurement: After a defined incubation period, the luciferase activity is measured using a luminometer. An increase in luminescence corresponds to an increase in intracellular cAMP levels, indicating receptor activation.[8]

  • Data Analysis: The response is typically normalized to a positive control and a vehicle control. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each isomer.

Calcium Imaging

This method provides real-time visualization of intracellular calcium influx upon receptor activation, offering a dynamic view of the cellular response.

Methodology:

  • Cell Preparation: Similar to the luciferase assay, cells are transfected with the olfactory receptor and accessory proteins.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Odorant Application: The different this compound isomers are applied to the cells, often via a perfusion system to allow for precise timing and concentration control.

  • Fluorescence Microscopy: Changes in intracellular calcium concentration are monitored by detecting changes in the fluorescence intensity of the dye using a fluorescence microscope.

  • Data Analysis: The magnitude and kinetics of the fluorescence change are quantified to determine the receptor's response to each isomer.

Single Sensillum Recording (SSR)

This ex vivo electrophysiological technique directly measures the firing rate of olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna. It provides high sensitivity and allows for the characterization of receptor responses in a more native environment.

Methodology:

  • Insect Preparation: The insect (e.g., an ant) is immobilized, and its antenna is exposed.

  • Electrode Placement: A recording electrode is inserted into a single sensillum, while a reference electrode is placed elsewhere on the insect's body.

  • Odorant Delivery: A controlled puff of air carrying a specific concentration of a this compound isomer is delivered to the antenna.

  • Signal Recording and Analysis: The electrical activity (action potentials) of the OSNs within the sensillum is recorded and amplified. The spike frequency in response to each isomer is counted and compared to the baseline firing rate.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear, structured tables to facilitate comparison between the isomers.

Table 1: Comparative Response of Olfactory Receptor [Receptor Name] to this compound Isomers (Luciferase Assay)

IsomerEC50 (µM)Maximum Response (% of Control)Hill Slope
(4R,3R)-4-Methyl-3-heptanone
(4S,3S)-4-Methyl-3-heptanone
(4R,3S)-4-Methyl-3-heptanone
(4S,3R)-4-Methyl-3-heptanone
Racemic Mixture

Table 2: Comparative Response of Olfactory Receptor [Receptor Name] to this compound Isomers (Calcium Imaging)

IsomerPeak ΔF/F (%)Time to Peak (s)Response Duration (s)
(4R,3R)-4-Methyl-3-heptanone
(4S,3S)-4-Methyl-3-heptanone
(4R,3S)-4-Methyl-3-heptanone
(4S,3R)-4-Methyl-3-heptanone
Racemic Mixture

Table 3: Electrophysiological Response of Olfactory Sensory Neurons to this compound Isomers (Single Sensillum Recording)

IsomerSpike Frequency Increase (spikes/s)Latency to Response (ms)Adaptation Time (s)
(4R,3R)-4-Methyl-3-heptanone
(4S,3S)-4-Methyl-3-heptanone
(4R,3S)-4-Methyl-3-heptanone
(4S,3R)-4-Methyl-3-heptanone
Racemic Mixture

Mandatory Visualizations

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G_protein_coupled_olfactory_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) (GDP-bound) OR->G_protein Activation G_protein_active G-protein (Golf) (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_ion Ca²⁺ CNG->Ca_ion Influx CaCC Calcium-activated Chloride Channel Ca_ion->CaCC Opening Depolarization Depolarization & Action Potential Ca_ion->Depolarization Cl_ion Cl⁻ Cl_ion->Depolarization CaCC->Cl_ion Efflux

Caption: G-protein coupled olfactory receptor signaling pathway.

experimental_workflow cluster_synthesis Isomer Preparation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_analysis Data Analysis Synthesis Synthesis & Purification of 4-M-3-H Isomers Stimulation Odorant Stimulation (Isomer Panel) Synthesis->Stimulation SSR Single Sensillum Recording Synthesis->SSR Transfection Cell Transfection (OR + Reporter) Transfection->Stimulation Luciferase Luciferase Assay Stimulation->Luciferase Calcium Calcium Imaging Stimulation->Calcium DoseResponse Dose-Response Curves (EC50, Emax) Luciferase->DoseResponse Calcium->DoseResponse SpikeAnalysis Spike Train Analysis SSR->SpikeAnalysis Comparison Comparative Analysis of Isomer Activity DoseResponse->Comparison SpikeAnalysis->Comparison

Caption: Experimental workflow for comparing isomer responses.

References

Determining the Enantiomeric Purity of Synthetic 4-Methyl-3-heptanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of synthetic 4-Methyl-3-heptanone, a chiral ketone of interest in various chemical studies. We will explore Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents, presenting their principles, experimental protocols, and comparative data.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR with Chiral Shift Reagents for this application.

MethodPrinciple of Separation/DifferentiationReported/Typical Performance for KetonesAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.For this compound, optical purities of 97-98% have been determined using a chiral column.[1]High resolution, high sensitivity, suitable for volatile compounds.Requires sample volatility and thermal stability.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.Effective for a wide range of ketones using polysaccharide-based columns.Broad applicability, wide variety of chiral stationary phases available.Can require longer analysis times and more solvent consumption compared to GC.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents Formation of transient diastereomeric complexes with a chiral shift reagent, leading to separate signals for each enantiomer in the NMR spectrum.Widely used for various functional groups, including ketones, with reagents like Eu(hfc)₃.Rapid analysis, provides structural information, small sample requirement.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for this compound or closely related aliphatic ketones.

Chiral Gas Chromatography (GC)

This method is well-suited for the volatile nature of this compound and has been successfully applied to determine its enantiomeric purity.[1]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Lipodex G or Cyclodex-B).[1][2]

Procedure:

  • Sample Preparation: Dilute the synthetic this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 2 °C/min.

      • Hold at 150 °C for 5 minutes.

      • (Note: The temperature program should be optimized based on the specific column and instrument used).[1]

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

While a specific application for this compound is not detailed in the reviewed literature, the following protocol is a representative method for the enantioseparation of aliphatic ketones based on common practices.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as ketones have a weak chromophore, detection sensitivity might be a consideration).

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two separated enantiomers as described for the GC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

This technique provides a rapid assessment of enantiomeric purity by inducing chemical shift differences between the enantiomers.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthetic this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • Add a small, precisely weighed amount (e.g., 5-10 mol%) of a chiral shift reagent, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

    • Gently shake the tube to dissolve the reagent.

  • NMR Analysis:

    • Acquire a series of ¹H NMR spectra after incremental additions of the chiral shift reagent.

    • Monitor the signals of the protons adjacent to the carbonyl group (at the C2 and C4 positions). In the presence of the chiral shift reagent, the signals for these protons in the two enantiomers should resolve into two separate sets of peaks.

  • Data Analysis:

    • Once baseline separation of a pair of corresponding signals is achieved, integrate the two peaks.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Workflow and Data Interpretation

The general workflow for determining the enantiomeric excess of a synthetic chiral compound involves synthesis, purification, and subsequent analysis by one of the methods described above. The choice of method will influence the specifics of the data interpretation.

G Workflow for Enantiomeric Excess Determination cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_results Results start Starting Materials synthesis Asymmetric Synthesis of This compound start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification gc Chiral GC purification->gc hplc Chiral HPLC purification->hplc nmr NMR with Chiral Shift Reagent purification->nmr data_analysis Data Analysis (Peak Integration/Signal Ratio) gc->data_analysis hplc->data_analysis nmr->data_analysis ee_determination Enantiomeric Excess (ee) Calculation data_analysis->ee_determination

References

Comparative study of the biosynthesis of 4-Methyl-3-heptanone in different insect orders

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biosynthesis of the alarm pheromone 4-Methyl-3-heptanone reveals a well-understood pathway in the order Hymenoptera, particularly in ants. However, a comprehensive comparative analysis across different insect orders is currently limited by a scarcity of research on this specific compound in other insect groups such as Coleoptera (beetles), Hemiptera (true bugs), or Blattodea (cockroaches). This guide, therefore, focuses on the detailed biosynthetic route established in ants and provides a framework for future comparative studies through standardized experimental protocols.

The primary biosynthetic pathway for this compound in insects, elucidated through studies on ants, involves a polyketide/fatty acid-type metabolic route.[1][2][3][4][5][6] This process utilizes three propionate (B1217596) units to construct the carbon skeleton of the molecule.[1][2][3][4][5] Isotope labeling studies have been instrumental in confirming this pathway, demonstrating the incorporation of labeled precursors into the final pheromone product.[3]

Quantitative Analysis of this compound in Pogonomyrmex Ants

While biosynthetic data across different orders is lacking, quantitative studies on the production of this compound have been conducted within the ant genus Pogonomyrmex. These studies highlight variations in the amount of this alarm pheromone among different species, which may correlate with species-specific defensive strategies and ecological niches.

SpeciesMean amount of this compound per ant (ng)
Pogonomyrmex barbatus~2000
Pogonomyrmex rugosus~1000

This data is synthesized from available research on Pogonomyrmex species.

Experimental Protocols

To facilitate further comparative research into the biosynthesis of this compound, this section provides detailed methodologies for key experiments.

Stable Isotope Labeling and Analysis

This protocol is designed to trace the incorporation of precursors into this compound.

a. Rearing and Labeling:

  • Insects are reared on an artificial diet.

  • A stable isotope-labeled precursor, such as [1-¹³C]propionate or [D₃]methylmalonic acid, is incorporated into the diet.[3]

  • The labeled diet is provided to the insects for a specific duration to allow for the incorporation of the label into the pheromone.

b. Extraction:

  • Pheromone glands (e.g., mandibular glands in ants) are dissected and extracted with a suitable organic solvent like hexane.

  • The extract is then concentrated for analysis.

c. GC-MS Analysis:

  • The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the compounds.

  • The mass spectra of the eluted compounds are examined for an increase in mass corresponding to the incorporation of the stable isotope label. This confirms the precursor-product relationship.

Quantification of this compound by GC-MS

This protocol allows for the precise measurement of the amount of this compound.

a. Sample Preparation:

  • Individual insects or dissected glands are placed in a vial with a known amount of an internal standard (e.g., a synthetic analog of the pheromone not found in the insect).

  • The sample is extracted with a measured volume of hexane.

b. GC-MS Analysis:

  • A capillary gas chromatograph coupled to a mass spectrometer is used.

  • The instrument is calibrated with a series of standard solutions of known concentrations of synthetic this compound and the internal standard.

  • The peak areas of the pheromone and the internal standard in the sample chromatogram are used to calculate the absolute amount of this compound.

Enzyme Assays for Polyketide Synthase Activity

Investigating the enzymes involved in the biosynthesis requires in vitro assays.

a. Enzyme Extraction:

  • Pheromone glands are homogenized in a buffer solution to extract the enzymes.

  • The homogenate is centrifuged to separate the crude enzyme extract.

b. In Vitro Assay:

  • The enzyme extract is incubated with the precursor molecules (propionyl-CoA and methylmalonyl-CoA) and necessary cofactors (e.g., NADPH).

  • The reaction is stopped after a specific time, and the products are extracted.

c. Product Analysis:

  • The extract is analyzed by GC-MS or High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound or its intermediates.

Visualizing the Biosynthesis and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthetic_Pathway cluster_precursors Precursors cluster_conversion Conversion cluster_synthesis Polyketide Synthesis cluster_product Product Propionyl-CoA_1 Propionyl-CoA PKS Polyketide Synthase (PKS) Propionyl-CoA_1->PKS Starter Unit Propionyl-CoA_2 Propionyl-CoA Methylmalonyl-CoA_1 Methylmalonyl-CoA Propionyl-CoA_2->Methylmalonyl-CoA_1 Propionyl-CoA_3 Propionyl-CoA Methylmalonyl-CoA_2 Methylmalonyl-CoA Propionyl-CoA_3->Methylmalonyl-CoA_2 Methylmalonyl-CoA_1->PKS Extender Unit Methylmalonyl-CoA_2->PKS Extender Unit This compound This compound PKS->this compound Chain termination & release

Caption: Biosynthetic pathway of this compound from propionate precursors.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Insect_Rearing Insect Rearing on Labeled Diet Gland_Dissection Pheromone Gland Dissection Insect_Rearing->Gland_Dissection Extraction Solvent Extraction Gland_Dissection->Extraction GC-MS GC-MS Analysis Extraction->GC-MS Data_Processing Data Processing and Quantification GC-MS->Data_Processing Pathway_Elucidation Biosynthetic Pathway Elucidation Data_Processing->Pathway_Elucidation Quantitative_Comparison Quantitative Comparison Data_Processing->Quantitative_Comparison

Caption: Experimental workflow for studying this compound biosynthesis.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-3-heptanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical waste. This guide provides essential information for the proper disposal of 4-Methyl-3-heptanone, a flammable liquid and irritant, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary GHS classifications:

  • Flammable liquid and vapor (Warning)[1]

  • Causes skin irritation (Warning)[1]

  • Causes serious eye irritation (Warning)[1]

  • Harmful if inhaled (Warning)[1]

  • May cause respiratory irritation (Warning)[1]

Due to its hazardous nature, this compound cannot be disposed of in regular trash or down the sewer system.[2] It must be managed as hazardous waste through an established Environmental Health and Safety (EHS) program.[2]

Hazard ClassificationGHS PictogramPrecautionary Statement
Flammable Liquid FlameKeep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]
Skin Irritant Exclamation MarkWear protective gloves and clothing. If on skin, rinse with water/shower.[3]
Eye Irritant Exclamation MarkWear eye protection. If in eyes, rinse cautiously with water for several minutes.
Acute Toxicity (Inhalation) Exclamation MarkAvoid breathing vapors. Use only in a well-ventilated area.[4]
Respiratory Irritant Exclamation MarkAvoid breathing vapors.[4]

Experimental Protocol for Proper Disposal

The following step-by-step procedure outlines the safe disposal of this compound waste in a laboratory setting. This protocol is a general guideline; always consult your institution's specific EHS procedures.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials like gloves and absorbent paper, as hazardous waste.[5][6]
  • Do not mix this compound waste with other incompatible waste streams.[7]

2. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container with a secure, screw-on cap for liquid waste.[5] Plastic containers are often preferred over glass.[2]
  • For chemically contaminated solid waste, double-bag it in clear plastic bags.[5]
  • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your EHS department.[2][6]
  • The label must include:
  • The full chemical name: "this compound". Avoid abbreviations or formulas.[2]
  • The quantity of the waste.[2]
  • The date of waste generation.[2]
  • The location of origin (e.g., building and room number).[2]
  • The name and contact information of the principal investigator.[2]
  • Appropriate hazard pictograms (flammable, irritant).[2]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated hazardous waste storage area.[5]
  • Keep the container closed at all times, except when adding waste.[5][8]
  • Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[5]
  • Store in a cool, well-ventilated place away from sources of ignition.[3][4]

4. Requesting Disposal:

  • Once the container is full or has reached the accumulation time limit set by your institution (e.g., 90 days), submit a hazardous waste pickup request to your EHS department.[5]
  • Complete any required forms with accurate information about the waste.[2]

5. Handling Empty Containers:

  • A container that held this compound must be triple-rinsed with an appropriate solvent.[8]
  • The rinsate from this process must be collected and disposed of as hazardous waste.[8]
  • After triple-rinsing and air drying, the container can typically be disposed of in the regular trash after defacing the original labels.[6][8] Always confirm this procedure with your local EHS guidelines.

Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Identify this compound Waste B Select Compatible Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D E Store in Designated Area (Cool, Ventilated, Secondary Containment) D->E F Keep Container Closed D->F G Container Full or Time Limit Reached? G->D No H Submit Waste Pickup Request to EHS G->H Yes I EHS Collects Waste H->I

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.